Dimethylphosphinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethylphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNABIZVJCYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186499 | |
| Record name | Dimethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3283-12-3 | |
| Record name | Dimethylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3283-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethylphosphinic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylphosphinic acid | |
| Source | EPA DSSTox | |
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| Record name | Dimethylphosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIMETHYLPHOSPHINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWF42NF4CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of dimethylphosphinic acid
An In-depth Technical Guide on the Physicochemical Properties of Dimethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is compiled from various scientific sources to support research and development activities. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.
Chemical Identity and Structure
This compound is an organophosphorus compound and the simplest member of the dialkylphosphinic acids.[1] It is characterized by a tetrahedral phosphorus atom bonded to two methyl groups, a hydroxyl group, and a doubly bonded oxygen atom.
Physicochemical Properties
The key are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid/powder. | [3] |
| Melting Point | 85-89 °C | [3] |
| Boiling Point | 377 °C (Predicted) | [3] |
| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.85 - 3.08 (Calculated) | [4] |
| 2.90 ± 0.50 (Predicted) | [3] | |
| Solubility | Soluble in water and organic solvents. | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Description | Source(s) |
| ¹H NMR | Spectrum available (400 MHz in CDCl₃). | [2][5] |
| ¹³C NMR | Spectrum available (in CDCl₃). | [2][6] |
| ³¹P NMR | Solid-state ³¹P NMR has been used to study its adsorption on surfaces like goethite. | [7] |
| Infrared (IR) Spectroscopy | Spectra for gaseous and polycrystalline samples have been reported. | [2][8] |
| Mass Spectrometry (MS) | GC-MS data is available, showing a molecular ion peak at m/z 94. | [2][9] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and for the development of new analytical techniques.
Synthesis Protocol: Free Radical Addition
A general method for synthesizing dialkylphosphinic acids involves the free radical addition of sodium hypophosphite to an alkene.[10] This approach offers advantages such as mild reaction conditions and is suitable for large-scale production.[10] A specific patented method for a structurally related compound provides a practical example of this workflow.[11]
Objective: To synthesize a dialkylphosphinic acid via a free-radical-initiated reaction.
Materials:
-
Sodium hypophosphite (NaH₂PO₂)
-
Alkene (e.g., Diisobutene for bis(2,4,4-trimethylpentyl) phosphinic acid)[11]
-
Acetic acid (solvent)[11]
-
Azobisisobutyronitrile (AIBN, radical initiator)[11]
-
Sodium hydroxide solution (for washing)
-
Acid (for acidification, e.g., HCl)
-
Standard laboratory glassware and heating/stirring equipment
Procedure:
-
Dissolution: Dissolve sodium hypophosphite in acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Alkene Addition: Add the corresponding alkene (e.g., diisobutene) to the solution.[11]
-
Initiator Addition: Under normal pressure and at room temperature, add a solution of the radical initiator (AIBN) dropwise to the reaction mixture.[11]
-
Reflux: After the initial addition, heat the mixture to reflux. The reaction is typically maintained under reflux for several hours (e.g., 8-12 hours).[11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Washing: Perform an alkaline wash (e.g., with NaOH solution) to remove unreacted starting materials and acidic byproducts.
-
Acidification: Acidify the aqueous layer to precipitate the dialkylphosphinic acid product.
-
Isolation: Isolate the product via filtration, followed by dehydration and vacuum rotary evaporation to yield the final pure product.[11]
Caption: Generalized workflow for the synthesis of dialkylphosphinic acids.
pKa Determination Protocol: NMR Titration
The acid dissociation constant (pKa) can be determined accurately using Nuclear Magnetic Resonance (NMR) titration. This method relies on monitoring the change in the chemical shift (δ) of a specific nucleus (e.g., ¹H or ³¹P) as a function of pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[12]
Objective: To determine the pKa of this compound in an aqueous solution.
Materials:
-
This compound
-
Deuterated water (D₂O) or a suitable aqueous buffer system
-
Standard acid (e.g., HCl) and base (e.g., NaOH) solutions for pH adjustment
-
NMR spectrometer
-
pH meter calibrated for the appropriate solvent system
Procedure:
-
Sample Preparation: Prepare a series of NMR samples, each containing a fixed concentration of this compound in the chosen solvent system (e.g., D₂O).
-
pH Adjustment: Carefully adjust the pH of each sample to a different, known value spanning a range of approximately 4 pH units centered around the expected pKa (e.g., from pH 1 to pH 5 for this compound).
-
NMR Acquisition: Acquire an NMR spectrum (e.g., ¹H or ³¹P) for each sample under identical experimental conditions (temperature, etc.).
-
Data Analysis: a. Identify a resonance signal that shows a significant chemical shift change with pH. For this compound, the methyl protons or the phosphorus nucleus are suitable probes. b. Record the precise chemical shift (δ) for this signal from each spectrum. c. Plot the measured chemical shift (δ) on the y-axis against the corresponding pH value on the x-axis.
-
pKa Determination: The resulting plot will be a sigmoidal titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[12] This can be found by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.
Chemical Behavior and Visualization
Acidic Dissociation
As an acid, this compound donates a proton in aqueous solution to establish an equilibrium with its conjugate base, the dimethylphosphinate anion. The position of this equilibrium is defined by its pKa value.
Caption: Dissociation equilibrium of this compound in water.
References
- 1. Methylphosphinic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H7O2P | CID 76777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3283-12-3 [chemicalbook.com]
- 4. Buy this compound | 16391-06-3 [smolecule.com]
- 5. This compound(3283-12-3) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 二甲基膦酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound(3283-12-3) MS [m.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Dimethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for dimethylphosphinic acid, a valuable organophosphorus compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details experimental protocols, presents quantitative data in a structured format, and includes logical diagrams of the synthetic pathways.
Introduction
This compound, with the chemical formula (CH₃)₂P(O)OH, is an important intermediate in the synthesis of various organophosphorus compounds. Its derivatives have applications in coordination chemistry, as ligands in catalysis, and are being investigated for their potential as therapeutic agents. This guide will focus on the most common and practical laboratory-scale synthesis routes for this compound.
Synthesis Routes
Three primary synthetic strategies for this compound are discussed:
-
Route 1: Oxidation of Dimethylphosphine Oxide
-
Route 2: Michaelis-Arbuzov Reaction followed by Hydrolysis
-
Route 3: Hydrolysis of Dimethylphosphinyl Chloride
Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a corresponding workflow diagram.
Route 1: Oxidation of Dimethylphosphine Oxide
This two-step route is one of the most common methods for preparing this compound. It involves the synthesis of the key intermediate, dimethylphosphine oxide, followed by its oxidation.
Step 1.1: Synthesis of Dimethylphosphine Oxide from Diethyl Phosphite
This procedure involves the reaction of diethyl phosphite with a Grignard reagent, methylmagnesium bromide.[1]
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Grignard Reagent: The flask is charged with a solution of methylmagnesium bromide (3.0 M in diethyl ether).
-
Addition of Diethyl Phosphite: A solution of diethyl phosphite in anhydrous diethyl ether is added dropwise to the Grignard reagent at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred and heated at reflux for 2 hours.
-
Quenching: The reaction mixture is cooled in an ice bath, and the excess Grignard reagent is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The resulting mixture is acidified with hydrochloric acid. The aqueous layer is separated and concentrated under reduced pressure to yield crude dimethylphosphine oxide.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Step 1.2: Oxidation of Dimethylphosphine Oxide to this compound
The synthesized dimethylphosphine oxide is then oxidized to this compound using hydrogen peroxide.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.
-
Dissolution: Dimethylphosphine oxide is dissolved in a suitable solvent, such as water or acetone.
-
Addition of Oxidant: The solution is cooled in an ice bath, and a 30% aqueous solution of hydrogen peroxide is added dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up: Any excess hydrogen peroxide can be decomposed by the addition of a small amount of manganese dioxide or a saturated solution of sodium sulfite. The mixture is then filtered.
-
Isolation: The solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/ether mixture, to yield colorless crystalline plates.
Quantitative Data for Route 1
| Step | Reactants | Key Conditions | Yield | Reference |
| Synthesis of Dimethylphosphine Oxide | Diethyl phosphite, Methylmagnesium bromide | Reflux in diethyl ether, 2 hours | ~70% | [1] |
| Oxidation to this compound | Dimethylphosphine oxide, 30% Hydrogen peroxide | 0-10 °C addition, then room temperature for 12-18h | >50% |
Logical Workflow for Route 1
Caption: Synthesis of this compound via Oxidation of Dimethylphosphine Oxide.
Route 2: Michaelis-Arbuzov Reaction followed by Hydrolysis
The Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds.[2][3] In this route, a phosphonite is reacted with an alkyl halide to produce a phosphinate ester, which is subsequently hydrolyzed to the desired phosphinic acid.
Step 2.1: Synthesis of Alkyl Dimethylphosphinate
This step involves the reaction of a dialkyl methylphosphonite with a methyl halide.
Experimental Protocol:
-
Reaction Setup: A dry round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.
-
Reactants: The flask is charged with a dialkyl methylphosphonite (e.g., dimethyl methylphosphonite) and a methyl halide (e.g., methyl iodide).
-
Reaction: The reaction mixture is heated to 150-160 °C under a nitrogen atmosphere. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Isolation: After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature. The crude alkyl dimethylphosphinate can be purified by vacuum distillation.
Step 2.2: Hydrolysis of Alkyl Dimethylphosphinate
The phosphinate ester is then hydrolyzed to this compound, typically under acidic conditions.[4]
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser.
-
Reaction Mixture: The alkyl dimethylphosphinate is mixed with an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Hydrolysis: The mixture is heated at reflux for several hours (typically 4-12 hours).
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove water and excess HCl.
-
Purification: The resulting crude this compound can be purified by recrystallization.
Quantitative Data for Route 2
| Step | Reactants | Key Conditions | Yield | Reference |
| Michaelis-Arbuzov Reaction | Dialkyl methylphosphonite, Methyl iodide | 150-160 °C, 2-4 hours | High | [2][3] |
| Acid Hydrolysis | Alkyl dimethylphosphinate, Concentrated HCl | Reflux, 4-12 hours | High | [4] |
Logical Workflow for Route 2
Caption: Synthesis of this compound via the Michaelis-Arbuzov Reaction.
Route 3: Hydrolysis of Dimethylphosphinyl Chloride
This route involves the preparation of dimethylphosphinyl chloride from dimethylphosphine oxide, followed by its hydrolysis.
Step 3.1: Synthesis of Dimethylphosphinyl Chloride
Dimethylphosphine oxide is chlorinated to form the corresponding phosphinyl chloride.[1]
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reactants: The flask is charged with dimethylphosphine oxide dissolved in an inert solvent like dichloromethane.
-
Addition of Chlorinating Agent: A chlorinating agent such as oxalyl chloride or thionyl chloride is added dropwise to the solution at 0 °C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as indicated by the cessation of gas evolution.
-
Isolation: The solvent and any volatile byproducts are removed under reduced pressure to yield crude dimethylphosphinyl chloride, which can be purified by vacuum distillation.
Step 3.2: Hydrolysis of Dimethylphosphinyl Chloride
The synthesized dimethylphosphinyl chloride is then hydrolyzed to this compound.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer.
-
Hydrolysis: Dimethylphosphinyl chloride is added cautiously in small portions to ice-cold water with vigorous stirring. The reaction is exothermic.
-
Work-up: After the addition is complete, the solution is stirred for a short period.
-
Isolation: The water is removed under reduced pressure to yield this compound.
-
Purification: The product can be purified by recrystallization.
Quantitative Data for Route 3
| Step | Reactants | Key Conditions | Yield | Reference |
| Chlorination of Dimethylphosphine Oxide | Dimethylphosphine oxide, Oxalyl chloride or Thionyl chloride | 0 °C to room temperature in an inert solvent | High | [1] |
| Hydrolysis of Dimethylphosphinyl Chloride | Dimethylphosphinyl chloride, Water | Addition to ice-cold water | High |
Logical Workflow for Route 3dot
References
molecular structure of dimethylphosphinic acid
An In-depth Technical Guide to the Molecular Structure of Dimethylphosphinic Acid
Abstract
This compound ((CH₃)₂PO(OH)) is an organophosphorus compound of significant interest due to its applications in coordination chemistry, materials science, and as a ligand in catalysis.[1] A thorough understanding of its molecular and crystal structure is fundamental for its application in these fields. This technical guide provides a comprehensive overview of the molecular geometry, crystal packing, and spectroscopic properties of this compound. It includes detailed structural data derived from single-crystal X-ray diffraction studies, a summary of its spectroscopic characteristics, and outlines the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Geometry
The is characterized by a central phosphorus atom in a tetrahedral coordination environment.[2] The phosphorus atom is bonded to two methyl groups, a hydroxyl group, and a phosphoryl oxygen atom. The molecular formula is C₂H₇O₂P, and its molecular weight is 94.05 g/mol .[3]
The precise bond lengths and angles have been determined by three-dimensional X-ray diffraction analysis, revealing the expected tetrahedral configuration around the phosphorus atom.[2] The two P-C bond lengths are equivalent within the bounds of experimental error.[2] The key quantitative data for the molecule's geometry are summarized in the table below.
Table 1: Molecular Geometry of this compound
| Parameter | Value |
|---|---|
| Bond Lengths | |
| P-C (mean) | 1.78 Å[2] |
| P=O | 1.50 Å[2] |
| P-OH | 1.56 Å[2] |
| O-H···O (Hydrogen Bond) | 2.48 Å[2] |
| Bond Angles | |
| O=P-OH | 115.7°[2] |
| O=P-C(1) | 111.4°[2] |
| O=P-C(2) | 110.1°[2] |
| HO-P-C(1) | 106.6°[2] |
| HO-P-C(2) | 107.2°[2] |
| C(1)-P-C(2) | 105.4°[2] |
Caption: 2D representation of the this compound molecule with bond lengths.
Crystal Structure
In the solid state, this compound crystallizes in the monoclinic system.[2] The molecules are organized into chains along the b-axis, held together by strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen of an adjacent molecule.[2] These O-H···O hydrogen bonds have a measured length of 2.48 Å, indicating a strong interaction.[2]
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic[2] |
| Space Group | C2/c[2] |
| Unit Cell Dimensions | |
| a | 15.78 Å[2] |
| b | 6.76 Å[2] |
| c | 10.94 Å[2] |
| β | 125° 40'[2] |
| Molecules per unit cell (Z) | 8[2] |
References
Solubility of Dimethylphosphinic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dimethylphosphinic Acid
This compound ((CH₃)₂P(O)OH) is a white crystalline solid with a melting point in the range of 85-89 °C[1]. It is the simplest dialkylphosphinic acid and serves as a versatile building block in organic and medicinal chemistry. Its applications include the synthesis of organometallic coordination polymers and its use as a precursor for various catalysts and biologically active molecules[1]. Given its polar nature, this compound is known to be soluble in water and polar organic solvents. However, for precise control over reaction conditions and for the development of robust purification and formulation protocols, quantitative solubility data is indispensable.
Quantitative Solubility Data
A thorough review of scientific literature did not yield a comprehensive dataset for the quantitative solubility of this compound in a range of common organic solvents. To facilitate research and development, this guide provides a standardized template for the collection and presentation of such data. Researchers are encouraged to use the experimental protocol outlined in Section 3 to populate this table with their own findings.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| Methanol | ||||
| Acetone | ||||
| Tetrahydrofuran (THF) | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Add other solvents as needed |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid. The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent of interest[2][3][4].
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of choice (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials or flasks with airtight screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or a calibrated pH meter for titration)
-
Centrifuge (optional)
Step-by-Step Procedure
-
Preparation:
-
Ensure the this compound is a fine powder to facilitate dissolution. If necessary, gently grind the crystals using a mortar and pestle.
-
Pre-saturate the chosen organic solvent with this compound by stirring an excess of the solid in the solvent for a preliminary period. This is to minimize solvent evaporation during the main experiment.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials or flasks. An excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is necessary.
-
Accurately pipette a known volume of the pre-saturated solvent into each vial.
-
-
Equilibration:
-
Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a kinetic study to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals. Alternatively, centrifugation can be used to separate the solid before taking the supernatant.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
Alternatively, the concentration of this compound in the filtered solution can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization. Acid-base titration can also be a suitable method if the solvent system allows.
-
-
Calculation of Solubility:
-
Gravimetric Method:
-
Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) × 100
-
-
Analytical Method:
-
The concentration obtained from the analytical instrument (e.g., in mg/mL or mol/L) will directly give the solubility.
-
-
-
Data Reporting:
-
Report the average solubility value and the standard deviation from at least three replicate experiments.
-
Clearly state the experimental temperature and the analytical method used.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination.
Conclusion
This technical guide provides a framework for the systematic determination and reporting of the solubility of this compound in organic solvents. While published quantitative data is sparse, the detailed experimental protocol for the shake-flask method presented herein empowers researchers to generate reliable and reproducible solubility data. The availability of such data is critical for advancing the use of this compound in various scientific and industrial applications, particularly in the realm of drug discovery and development. By following the outlined procedures, the scientific community can build a comprehensive understanding of the solubility characteristics of this important organophosphorus compound.
References
Thermal Stability of Dimethylphosphinic Acid: A Technical Guide
Introduction
Dimethylphosphinic acid [(CH₃)₂P(O)OH] is the simplest dialkylphosphinic acid, finding applications in organic synthesis and as a ligand in coordination chemistry. A thorough understanding of its thermal stability is crucial for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide outlines the potential thermal decomposition behavior of this compound, provides standardized methodologies for its analysis, and presents a proposed decomposition pathway based on related organophosphorus compounds.
Theoretical Thermal Decomposition Profile
Based on the thermal degradation studies of other phosphinic acids and organophosphorus compounds, the decomposition of this compound is likely a multi-stage process. The primary decomposition pathways may include dehydration, condensation, and cleavage of the phosphorus-carbon bonds.
Potential Decomposition Stages:
-
Initial Dehydration and Condensation: At lower temperatures, intermolecular dehydration between two molecules of this compound could occur, leading to the formation of an anhydride.
-
P-C Bond Cleavage: As the temperature increases, the cleavage of the phosphorus-carbon bonds is expected, which could lead to the formation of various volatile and non-volatile phosphorus-containing species.
-
Formation of Phosphoric Acid Species: Further oxidation and rearrangement at higher temperatures could result in the formation of more stable polyphosphoric or metaphosphoric acids in the solid residue.
-
Evolution of Volatile Products: The decomposition is expected to release volatile organic compounds originating from the methyl groups, as well as oxides of carbon and phosphorus.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the mass loss at each stage.
Methodology:
-
A sample of this compound (5-10 mg) is placed in an alumina or platinum crucible.
-
The sample is heated from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10, 15, and 20 °C/min).
-
The analysis is performed under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to understand the influence of oxygen on the decomposition.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset temperature of decomposition, peak decomposition temperatures, and the percentage of residual mass.
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition stage at a constant heating rate (e.g., 10 °C/min).
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC curve is analyzed to determine melting points, decomposition onset temperatures, and the enthalpy of decomposition (ΔHd).
Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis (EGA)
Objective: To identify the volatile products released during thermal decomposition.
Methodology:
-
The TGA instrument is coupled to a Fourier Transform Infrared (FTIR) spectrometer and/or a Mass Spectrometer (MS).
-
As the this compound sample is heated in the TGA, the evolved gases are continuously transferred to the FTIR gas cell and/or the MS inlet via a heated transfer line.
-
FTIR and/or mass spectra of the evolved gases are recorded at different temperatures.
-
The spectra are analyzed to identify the chemical composition of the gaseous decomposition products.
Illustrative Data Presentation
The following tables present hypothetical data for the thermal decomposition of this compound, based on typical values observed for similar organophosphorus compounds. This data is for illustrative purposes only and should not be considered as experimental results for this compound.
Table 1: Illustrative TGA Data for this compound in an Inert Atmosphere (Nitrogen)
| Heating Rate (°C/min) | Tonset (°C) | Tpeak1 (°C) | Mass Loss at Peak 1 (%) | Tpeak2 (°C) | Mass Loss at Peak 2 (%) | Residue at 800°C (%) |
| 10 | 220 | 250 | 15 | 380 | 45 | 40 |
| 15 | 225 | 258 | 16 | 390 | 46 | 38 |
| 20 | 230 | 265 | 17 | 400 | 47 | 36 |
Tonset: Onset temperature of decomposition; Tpeak: Peak decomposition temperature from DTG curve.
Table 2: Illustrative DSC Data for this compound in an Inert Atmosphere (Nitrogen)
| Parameter | Value |
| Melting Point (Tm) | 86-90 °C |
| Onset of Decomposition | ~220 °C |
| Peak of Exothermic Decomposition | ~255 °C |
| Enthalpy of Decomposition (ΔHd) | -150 J/g |
Proposed Thermal Decomposition Pathway
The following diagram illustrates a plausible, though hypothetical, thermal decomposition pathway for this compound.
Figure 3: Proposed thermal decomposition pathway for this compound.
Conclusion
While specific experimental data on the thermal stability of this compound is currently lacking in the public domain, a theoretical understanding can be constructed based on the behavior of analogous organophosphorus compounds. It is anticipated that this compound undergoes a multi-step thermal decomposition involving dehydration, condensation, and P-C bond cleavage, resulting in the formation of a solid phosphorus-rich residue and the evolution of volatile organic and inorganic products. For a definitive understanding of its thermal behavior and to ensure its safe application, rigorous experimental investigation using the methodologies outlined in this guide is imperative. The data and pathways presented should be considered as a starting point for such investigations.
An In-depth Technical Guide to the Safety and Handling of Dimethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for dimethylphosphinic acid, tailored for laboratory and research and development environments. The information is compiled from various safety data sheets and regulatory guidelines to ensure a high standard of safety and operational excellence.
Chemical and Physical Properties
This compound is an organophosphorus compound with the chemical formula (CH₃)₂P(O)OH. A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value |
| CAS Number | 3283-12-3 |
| Molecular Formula | C₂H₇O₂P |
| Molecular Weight | 94.05 g/mol [1] |
| Appearance | Solid |
| Melting Point | 85-89 °C[1] |
| Boiling Point | No data available |
| Solubility | Soluble in water and organic solvents.[1] |
| Stability | Stable under recommended storage conditions.[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[3][4] |
Toxicological Data
Comprehensive toxicological data for this compound is limited in publicly available literature. Much of the available information is qualitative or derived from structurally similar compounds.
| Toxicity Endpoint | Species | Route | Value |
| Acute Oral Toxicity (LD50) | Rat | Oral | No definitive data available for this compound. One study on a related compound, methylphosphinic acid, reported an LD50 of 940 mg/kg.[6] |
| Acute Dermal Toxicity | No data available | ||
| Acute Inhalation Toxicity | No data available | ||
| Skin Corrosion/Irritation | Rabbit | Dermal | Non-irritant in one study following OECD Guideline 404.[7] However, it is classified as a skin irritant.[3][4] |
| Serious Eye Damage/Irritation | Classified as causing serious eye irritation.[3][4] | ||
| Respiratory or Skin Sensitization | No data available | ||
| Germ Cell Mutagenicity | No data available | ||
| Carcinogenicity | No data available | ||
| Reproductive Toxicity | No data available |
Experimental Protocols
Detailed experimental protocols for assessing the safety of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key protocols relevant to the hazards of this compound.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test provides information on the potential for a substance to cause skin irritation or corrosion.[2]
-
Test System: Healthy, young adult albino rabbits.
-
Methodology:
-
Approximately 24 hours before the test, the animal's back is clipped free of fur.
-
A dose of 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch.[2]
-
The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.[2]
-
After 4 hours, the patch and any residual test substance are removed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]
-
Dermal reactions are scored according to a standardized grading system.[8]
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.[1][9]
-
Test System: Healthy, young adult albino rabbits.
-
Methodology:
-
A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[4] The other eye serves as a control.[1]
-
The eyelids are gently held together for about one second.
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[1]
-
Ocular lesions are scored using a standardized system.
-
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
This in vitro test is widely used to assess the mutagenic potential of a chemical.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).
-
Methodology:
-
The bacterial tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
The mixture is incubated and then plated on a minimal agar medium lacking the required amino acid.
-
After a suitable incubation period, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.
-
A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
-
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7]
-
Skin Protection:
-
Gloves: Handle with impervious gloves that have been inspected prior to use.[7] Use proper glove removal technique.
-
Clothing: Wear a lab coat and other protective clothing as necessary to prevent skin contact.
-
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dusts are generated.[10]
Engineering Controls
-
Work in a well-ventilated area.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.
Storage
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep containers tightly closed when not in use.[10]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
The following diagram outlines the initial first aid response in case of exposure.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
Accidental Release Measures
The following workflow should be followed in the event of a spill.
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Cleaning Up: Cover the powder spill with a plastic sheet or tarp to minimize spreading. Take up mechanically and place in suitable, closed containers for disposal.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Hazardous combustion products may include carbon oxides and phosphorus oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]
Disposal Considerations
Dispose of contaminated materials and waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Ecotoxicological Information
Data on the ecotoxicity of this compound is very limited.
| Endpoint | Species | Value |
| Toxicity to fish | No data available | |
| Toxicity to daphnia and other aquatic invertebrates | Daphnia magna | 48-hour EC50: 8.3 mg/L (in a study on a substance following OECD 202)[10] |
| Toxicity to algae | No data available | |
| Biodegradability | No data available. Standard tests like OECD 301 can be used to determine ready biodegradability.[11] |
This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Always perform a risk assessment before starting any new procedure involving this chemical.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. agc-chemicals.com [agc-chemicals.com]
- 11. oecd.org [oecd.org]
The Biological Activity of Dimethylphosphinic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available scientific information regarding the biological activity of dimethylphosphinic acid. It is intended for research and informational purposes only. The body of research specifically focused on the biological activities of this compound is limited; therefore, this guide also draws upon information from the broader class of phosphinic acids to provide context and potential avenues for investigation.
Introduction
This compound, a member of the phosphinic acid family, is an organophosphorus compound with the chemical formula (CH₃)₂P(O)OH.[1] While its primary applications have been in chemical synthesis and materials science, the broader class of phosphinic acid derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities.[2] Phosphinic acids are recognized as versatile scaffolds for the development of enzyme inhibitors and have shown potential as anti-inflammatory, anti-Alzheimer's, antiparasitic, and anticancer agents.[2][3] This technical guide aims to consolidate the known biological and toxicological data on this compound, provide detailed experimental protocols for its characterization, and visualize potential mechanisms of action.
Toxicological Profile
The toxicological data specifically for this compound is limited. However, its hazard classifications provide an insight into its potential effects.
Hazard Identification
This compound is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Statement | Classification |
| H315 | Causes skin irritation (Skin Irrit. 2)[1] |
| H319 | Causes serious eye irritation (Eye Irrit. 2)[1] |
| H335 | May cause respiratory irritation (STOT SE 3)[1] |
Acute Toxicity
Table 2: Acute Oral Toxicity of a Related Phosphinic Acid
| Compound | Test Species | Route | LD50 |
| Methylphosphinic acid | Rat | Oral | 940 mg/kg[4] |
Enzyme Inhibition
Phosphinic acids are known to act as inhibitors of various enzymes, often by mimicking the transition state of the catalyzed reaction.[3] Their targets include proteases, phosphatases, and acetylcholinesterase.[5][6][7]
Potential Enzyme Targets
While specific enzymes inhibited by this compound and their corresponding inhibition constants (IC50 or Ki) have not been detailed in the available literature, the broader class of organophosphorus compounds, including phosphinic acids, has been shown to inhibit several enzyme families.
Table 3: Potential Enzyme Classes Targeted by Phosphinic Acid Derivatives
| Enzyme Class | General Role | Potential for Inhibition |
| Proteases | Catalyze the breakdown of proteins. | Phosphinic acid derivatives have been developed as inhibitors of serine proteases and HIV-1 protease.[5][8] |
| Phosphatases | Catalyze the removal of phosphate groups from molecules. | Phosphonic and phosphinic acid derivatives have shown inhibitory activity against acid phosphatases.[6][9] |
| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine. | Organophosphorus compounds are well-known irreversible inhibitors of AChE.[7][10] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a general method to screen for and characterize the inhibition of acetylcholinesterase (AChE), an enzyme that could potentially be inhibited by this compound.
Objective: To determine the in vitro inhibitory effect of a test compound on AChE activity.
Principle: The activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
This compound (or other test compound)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in Assay Buffer (e.g., 0.2 U/mL).
-
DTNB Solution: Prepare a 1.5 mM solution of DTNB in Assay Buffer.
-
ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water.
-
Test Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 100 µL Assay Buffer.
-
Negative Control (100% Activity): 50 µL AChE solution + 50 µL Assay Buffer.
-
Test Wells: 50 µL AChE solution + 50 µL of each test compound dilution.
-
Positive Control: 50 µL AChE solution + 50 µL of positive control inhibitor solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation:
-
Add 50 µL of DTNB solution to all wells.
-
Add 50 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity and Potential Anti-Cancer Activity
Some phosphinic acid derivatives have demonstrated anti-proliferative and cytotoxic effects against cancer cell lines.[11] The evaluation of this compound's cytotoxicity is a crucial step in understanding its biological activity.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general method for assessing the effect of a compound on cell viability.
Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (CC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (e.g., 570 nm), which is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Effects on Cellular Signaling Pathways
While no specific studies have elucidated the effects of this compound on cellular signaling, related compounds and other enzyme inhibitors are known to modulate key pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate these pathways, which could be potential areas of investigation for this compound.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. It is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is often associated with cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the immune and inflammatory responses, and it also plays a significant role in cell survival and proliferation. Some compounds with structural similarities to this compound have been shown to modulate this pathway.
Conclusion and Future Directions
The available scientific literature provides a foundational understanding of this compound's chemical properties and potential hazards. As a member of the phosphinic acid class, it holds potential for biological activity, particularly as an enzyme inhibitor. However, there is a notable lack of specific, in-depth research on the biological effects of this compound itself.
Future research should focus on:
-
Systematic screening of this compound against a panel of enzymes, particularly proteases, phosphatases, and kinases, to identify specific targets and determine their inhibition kinetics (IC50 and Ki values).
-
Comprehensive cytotoxicity studies across a range of cancer cell lines to evaluate its anti-proliferative potential and determine its CC50 values.
-
Mechanistic studies to elucidate whether this compound induces apoptosis and to identify the specific signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) it may modulate.
-
In vivo toxicological studies to establish a definitive acute toxicity profile, including the oral LD50 in relevant animal models.
A more thorough investigation into these areas will be crucial to fully understand the biological activity of this compound and to assess its potential for therapeutic applications.
References
- 1. oral ld50 values: Topics by Science.gov [science.gov]
- 2. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Inhibition of human immunodeficiency virus-1 protease by a C2-symmetric phosphinate. Synthesis and crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatase inhibitors--III. Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2003035654A1 - Phosphonic acid compounds as inhibitors of serine proteases - Google Patents [patents.google.com]
- 9. Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Profile of Dimethylphosphinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for dimethylphosphinic acid, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, and ³¹P nuclei.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Solvent |
| 1.5 (approx.) | Doublet | 2JP-H ≈ 14 Hz | P-CH₃ | D₂O |
| 1.42 | Doublet | 2JP-H = 14.1 Hz | P-CH₃ | CDCl₃ |
Note: The acidic proton (P-OH) is often not observed or appears as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.
¹³C NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Solvent |
| 19.1 | Doublet | 1JP-C = 95.2 Hz | P-CH₃ | D₂O |
³¹P NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |
| 49.3 | Singlet (proton decoupled) | (CH₃)₂P(O)OH | D₂O |
| 42.6 | Singlet (proton decoupled) | (CH₃)₂P(O)OH | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2910 | Medium | C-H stretching |
| 2700-2200 | Broad, Strong | P-O-H stretching |
| 1640 | Broad, Medium | O-H bending |
| 1420 | Medium | CH₃ bending |
| 1300 | Medium | P=O stretching (in dimer) |
| 1180-1140 | Strong | P=O stretching |
| 950-850 | Strong | P-C stretching |
| 750 | Medium | P-C stretching |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 95.03 | 100.0 | [M+H]⁺ (Molecular Ion) |
| 79.00 | 25.0 | [M-CH₃]⁺ |
| 63.99 | 10.0 | [M-2CH₃+H]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. ³¹P is a sensitive nucleus, and a spectrum can often be obtained with a small number of scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C in CDCl₃, or an external standard like 85% H₃PO₄ for ³¹P).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Tautomeric Forms of Phosphinic Acids: A Technical Guide for Drug Development Professionals
An In-depth Examination of Structure, Equilibrium, and Therapeutic Relevance
Phosphinic acids, and their corresponding tautomeric forms, represent a class of organophosphorus compounds with significant and expanding applications in medicinal chemistry and drug development.[1][2] Their ability to act as stable mimics of transition states in enzymatic reactions makes them powerful tools for designing highly potent and selective enzyme inhibitors.[3][4][5] This technical guide provides a comprehensive overview of the tautomerism of phosphinic acids, focusing on their structural properties, the dynamics of their equilibrium, experimental methods for their characterization, and their strategic use in the development of novel therapeutics.
The Core Concept: Tautomerism in Phosphinic Acids
Phosphinic acids (H₃PO₂) and their organic derivatives (R¹R²P(O)H) exhibit prototropic tautomerism, existing in a dynamic equilibrium between two distinct forms: a pentavalent, tetracoordinated phosphinate form (major tautomer) and a trivalent, tricoordinated phosphinous acid form (minor tautomer).[6][7]
-
Phosphinate Form (P(V)): Characterized by a phosphoryl group (P=O) and a hydrogen atom directly bonded to the phosphorus (P-H). This form is generally more stable and predominates in the equilibrium mixture.[8]
-
Phosphinous Acid Form (P(III)): Features a hydroxyl group bonded to phosphorus (P-OH) and a lone pair of electrons on the phosphorus atom. While less stable, this trivalent tautomer is often the more reactive species, particularly in reactions where the phosphorus atom acts as a nucleophile.[8][9]
The equilibrium between these two forms is crucial as it dictates the compound's overall reactivity and its potential interactions with biological targets.[8]
Figure 1: Tautomeric equilibrium of phosphinic acid.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be significantly influenced by several factors, including electronic effects of substituents, solvent polarity, and the presence of metal ions.
Substituent Effects: The electronic nature of the substituents on the phosphorus atom plays a pivotal role.
-
Electron-donating groups (e.g., alkyl groups) tend to stabilize the pentavalent phosphinate form.[10]
-
Electron-withdrawing groups (e.g., trifluoromethyl, pentafluorophenyl) significantly stabilize the trivalent phosphinous acid form by delocalizing the lone pair of electrons on the phosphorus atom.[8] In some cases with strongly electron-withdrawing groups, the P(III) form can become the dominant species.[8]
Solvent Effects: The polarity of the solvent can also shift the equilibrium. While a clear, universal trend is complex, computational studies suggest that solvation can influence the relative stabilities of the tautomers.[8][10] Some research has indicated a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent medium.[8]
Quantitative Analysis of Tautomerism
Quantifying the equilibrium between the tautomeric forms is essential for understanding their reactivity and for designing molecules with desired properties. While extensive tabulated data is scarce in publicly available literature, computational studies provide valuable insights into the thermodynamics of this equilibrium.
The table below presents calculated Gibbs free energy differences (ΔG) for the tautomeric equilibrium of various substituted phosphinic acids. A negative ΔG indicates a preference for the P(V) form, while a positive value indicates a preference for the P(III) form.
| Compound | Substituents (R¹, R²) | ΔG (kJ/mol) for P(V) → P(III) | Predominant Form | Reference |
| Dimethylphosphine oxide | Me, Me | -7.6 | P(V) | [10] |
| Diethylphosphine oxide | Et, Et | -8.9 | P(V) | [10] |
| Diphenylphosphine oxide | Ph, Ph | -4.0 | P(V) | [10] |
| Bis(trifluoromethyl)phosphine oxide | CF₃, CF₃ | +39.1 | P(III) | [10] |
| Difluorophosphine oxide | F, F | +27.3 | P(III) | [10] |
| Bis(4-nitrophenyl)phosphine oxide | 4-NO₂C₆H₄, 4-NO₂C₆H₄ | +8.4 | P(III) | [10] |
| Table 1: Calculated Gibbs Free Energy for Tautomerization (Gas Phase, B3LYP/6-31+G(d,p) level of theory). Data extracted from computational studies.[10] |
Experimental Protocols for Characterization
The study of phosphinic acid tautomerism relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most powerful and direct technique for observing and quantifying the tautomeric forms.[11]
-
Principle: The phosphorus atom in the P(V) and P(III) tautomers exists in different chemical environments, leading to distinct signals in the ³¹P NMR spectrum. The P(V) form typically shows a signal that is a doublet due to coupling with the directly attached proton (¹JP-H).
-
Protocol for Deuterium Exchange Studies: A common method to measure the rate of tautomerization involves H/D exchange.[12][13]
-
Dissolve the phosphinic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire an initial proton-coupled ³¹P NMR spectrum to identify the initial state.
-
Introduce an excess of D₂O to the sample.
-
Monitor the change in the ³¹P NMR spectrum over time. The disappearance of the P-H coupling and the change in the signal multiplicity indicate the rate of exchange, which is related to the rate of tautomerization.[12]
-
The initial tautomerization rates can be quantified from these time-resolved experiments.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of the key functional groups that define each tautomer.
-
P=O stretch: A strong absorption band typically in the region of 1150-1250 cm⁻¹ is characteristic of the phosphinate (P(V)) form.
-
P-O-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the phosphinous acid (P(III)) form.
Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to model the structures of the tautomers, calculate their relative energies, and investigate the transition states and mechanisms of their interconversion.[8][10][14]
Figure 2: Workflow for studying phosphinic acid tautomerism.
Relevance in Drug Discovery and Development
The phosphinic acid moiety is a cornerstone in the design of enzyme inhibitors, particularly for metalloproteases and aspartyl proteases.[2] This is because the tetrahedral geometry of the phosphinate group serves as an excellent transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis.[4][5]
Mechanism of Action as Transition-State Analogs: Many proteases, especially those containing a zinc ion in their active site (Zn-metalloproteases), catalyze the hydrolysis of peptide bonds. This process proceeds through a high-energy tetrahedral intermediate. Phosphinic peptides, which incorporate a phosphinic acid group in place of a scissile peptide bond, are designed to mimic this transition state.[5] The phosphinate group can coordinate to the active site metal ion (e.g., Zn²⁺) and form hydrogen bonds with active site residues, leading to very tight binding and potent inhibition.[5]
Figure 3: Phosphinic acids as transition-state analog inhibitors.
Applications in Drug Design: The versatility of phosphinic acids has led to their use in developing drugs for a wide range of diseases.[1]
-
Anti-HIV Agents: As inhibitors of HIV protease.
-
Antiparasitic and Antimalarial Drugs: Targeting essential parasitic enzymes.[1]
-
Anti-inflammatory Agents: Inhibiting metalloproteases involved in inflammation.[1][2]
-
Oncology: Developing inhibitors for enzymes like matrix metalloproteinases (MMPs) that are involved in cancer progression.[2]
The understanding and manipulation of phosphinic acid tautomerism are critical for optimizing the pharmacokinetic and pharmacodynamic properties of these drug candidates. The less stable but more reactive P(III) tautomer can be important for certain synthetic transformations used to build complex drug molecules, while the stable P(V) form is typically responsible for the therapeutic action as a transition-state analog.[9][15]
References
- 1. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 7. atamankimya.com [atamankimya.com]
- 8. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
role of dimethylphosphinic acid in organophosphorus chemistry
An In-depth Technical Guide on the Core Role of Dimethylphosphinic Acid in Organophosphorus Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DMPA), a key organophosphorus compound, holds a significant position in various scientific and industrial domains. Characterized by a phosphorus atom bonded to two methyl groups, a hydroxyl group, and a doubly bonded oxygen atom, its unique structure imparts versatile reactivity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and diverse applications of this compound. Special emphasis is placed on its emerging role in coordination chemistry, materials science, and as a scaffold in drug discovery and development. This document consolidates quantitative data into structured tables, outlines detailed experimental protocols, and employs visualizations to illustrate complex chemical processes and relationships, serving as an essential resource for professionals in the field.
Introduction
Organophosphorus chemistry encompasses the study of organic compounds containing carbon-phosphorus bonds, a field with profound implications ranging from industrial applications to pharmaceuticals.[1] Within this class, this compound ((CH₃)₂P(O)OH) stands out as a fundamental building block and a versatile intermediate.[2][3] It is a member of the phosphinic acid family, where the phosphorus center is tetrahedral.[4] DMPA's solubility in water and organic solvents, combined with its distinct reactivity, makes it a crucial precursor in the synthesis of a wide array of organophosphorus compounds.[2] Its applications are extensive, including use in agriculture as a component of pesticides, in material science for creating flame retardants, and significantly, as a versatile ligand in coordination chemistry for the development of novel catalysts and materials.[2] Furthermore, the phosphinic acid moiety is of growing interest in medicinal chemistry, with derivatives showing potential as therapeutic agents.[5][6]
Physicochemical and Spectroscopic Properties
This compound is a colorless, crystalline solid under standard conditions.[7] Its key physical and chemical properties are summarized below.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3][8] |
| CAS Number | 3283-12-3 | [2][8] |
| Molecular Formula | C₂H₇O₂P | [2][8] |
| Molecular Weight | 94.05 g/mol | [8] |
| Melting Point | 85-89 °C | |
| SMILES String | CP(C)(O)=O | |
| InChI Key | GOJNABIZVJCYFL-UHFFFAOYSA-N | [8] |
| Appearance | Colorless crystalline plates or viscous oil | [7] |
| Solubility | Soluble in water and organic solvents | [2] |
Data Presentation: Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of this compound. The phosphorus center provides a useful handle for ³¹P NMR spectroscopy.[3]
| Spectrum Type | Data/Description | Reference |
| ¹H NMR | Data available in public databases like NMRShiftDB. | [8] |
| ¹³C NMR | Data available in spectral databases. | [9] |
| ³¹P NMR | The phosphorus center allows for characterization via ³¹P NMR. | [3] |
| Infrared (IR) | Spectra for gaseous and polycrystalline samples have been reported, showing a characteristic ABC ν(OH) absorption structure. | |
| Mass Spectrometry (MS) | Data available in spectral databases. | [9][10] |
| Gas-Phase Electron Diffraction | The molecular structure of the hydrogen-bonded cyclic dimer has been studied using this technique. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several chemical routes, making it accessible for various research and industrial purposes.[3]
Synthesis Methodologies
Key synthetic strategies include the oxidation of phosphinites, hydrolysis of its derivatives, and metal-catalyzed reactions.[2][3][7] The oxidation of dialkylphosphine oxides, often generated in situ from Grignard reagents and alkyl phosphites, is a common and effective method.[7]
| Synthesis Method | Description | Reference |
| Alkylation & Oxidation | Reaction of a phosphorus precursor (e.g., elemental phosphorus) with an alkylating agent like methyl chloride, followed by oxidation. This method is particularly useful for preparing DMPA, which can be difficult to synthesize by other means. | [3][7] |
| Hydrolysis of Derivatives | Hydrolysis of dimethyl methylphosphonate under acidic conditions or the hydrolysis of a phosphinic acid chloride can yield this compound. | [2][3][7] |
| Grignard Reagent Method | Alkyl phosphites react with Grignard reagents to yield crude dialkylphosphine oxides, which are then directly oxidized to the phosphinic acid using agents like hydrogen peroxide. | [7] |
| Metal-Catalyzed Reactions | Certain metal catalysts can facilitate the synthesis through various reactions involving phosphorus-containing substrates. | [2] |
Experimental Protocol: Synthesis via Oxidation of Methylphosphonous Dichloride (Hypothetical)
While specific, detailed protocols are proprietary or embedded in primary literature, a generalized procedure based on common organophosphorus synthesis methods is provided below for illustrative purposes. This protocol is a conceptual workflow and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Objective: To synthesize this compound.
Materials:
-
Methylphosphonous dichloride (CH₃PCl₂)
-
Methylmagnesium bromide (CH₃MgBr) in diethyl ether (3.0 M)
-
Anhydrous diethyl ether
-
Hydrogen peroxide (30% solution)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen line is oven-dried and assembled while hot.
-
Grignard Reaction: The flask is charged with methylphosphonous dichloride dissolved in anhydrous diethyl ether under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution is added dropwise from the dropping funnel over 1 hour, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Hydrolysis: The reaction is quenched by the slow addition of ice-cold water, followed by concentrated hydrochloric acid until the magnesium salts dissolve.
-
Oxidation: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are cooled to 0 °C, and 30% hydrogen peroxide is added dropwise with vigorous stirring. The mixture is stirred for 3 hours while allowing it to warm to room temperature.
-
Workup and Isolation: The organic layer is separated, washed with a saturated sodium bisulfite solution, then with brine, and finally dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a crude product, which appears as a brown oil.[7]
-
Purification: The crude product can be purified by Kugelrohr distillation or crystallization. Washing the crystalline solid with an ethereal ethyl acetate solution can yield colorless crystalline plates of this compound.[7]
Visualization: General Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Core Chemical Roles
This compound exhibits a range of chemical behaviors that underpin its utility in organophosphorus chemistry.
Ligand in Coordination Chemistry
A primary role of DMPA is as a versatile ligand in coordination chemistry.[2][3] The phosphinate group can coordinate to metal ions, forming stable complexes with unique structural and reactive properties.[2] This has led to its use in creating coordination polymers and metal-organic frameworks (MOFs).[3]
-
Complex Formation: DMPA reacts with metal precursors, such as silicon tetrachloride, to form hexacoordinated silicon complexes featuring bridging bidentate dimethylphosphinate ligands.[2] It also reacts with rhodium(I) compounds to create binuclear complexes that are active as precatalysts for reactions like alkoxycarbonylation.[3]
-
Surface Modification: It serves as an effective surface-modifying agent for metal oxides, forming stable covalent bonds that influence the material's surface properties.[3]
-
Nanoparticle Capping Agent: DMPA acts as a potent capping agent in the synthesis of nanoparticles (e.g., ZnO), controlling particle size and preventing aggregation.[3]
Visualization: DMPA as a Bridging Ligand
Caption: this compound acting as a bridging ligand between two metal centers.
Polycondensation Reactions
DMPA and its derivatives can undergo polycondensation reactions to form polymers with tailored properties.[3] For instance, it is a component in catalyst compositions for producing polyesters and can react with amines and formaldehyde to create chiral polyampholytes.[3]
Applications in Research and Industry
The versatile chemistry of this compound translates into a broad spectrum of applications.
| Application Area | Specific Use | Reference |
| Material Science | Precursor for flame retardants and plastic additives, enhancing fire resistance in materials like nylon and polyester. | [2] |
| Coordination Chemistry | Synthesis of coordination polymers and metal-organic frameworks (MOFs) for catalysis and materials development. | [2][3] |
| Agriculture | Utilized in the formulation of pesticides and herbicides. | [2] |
| Hydrometallurgy | Dialkylphosphinic acids (related compounds) are used for the extraction and separation of metals from ores. | [4] |
| Nanoparticle Synthesis | Acts as a capping agent to control size, prevent aggregation, and tune the dispersibility of nanoparticles. | [3] |
| Organic Synthesis | Serves as a crucial intermediate in the synthesis of various other organophosphorus compounds. | [2] |
Role in Drug Discovery and Development
Phosphinic acid derivatives are a versatile and impactful class of compounds in medicinal chemistry.[5] Their structural diversity and wide range of biological activities make them valuable tools for developing new therapeutic agents.[5]
-
Bioisosterism: The phosphinate group can act as a bioisostere of carboxylates or as a mimic of the transition state of amide and ester hydrolysis, making it an effective scaffold for designing enzyme inhibitors.[11][12]
-
Pharmacological Activities: Derivatives have demonstrated a multitude of pharmacological effects, including anti-inflammatory, anti-Alzheimer, antiproliferative, anti-HIV, and antimicrobial activities.[5]
-
Prodrugs and Drug Delivery: The phosphinic acid moiety is utilized in the design of prodrugs and drug delivery systems to improve the pharmacokinetic profiles of active agents.[5][13]
-
Cancer Research: Some studies have shown that this compound itself can inhibit certain cancer cell lines, suggesting potential therapeutic applications.[2]
Visualization: Phosphinic Acid as a Transition State Mimic
Caption: Conceptual diagram showing a phosphinic acid derivative mimicking the tetrahedral transition state of peptide bond hydrolysis, leading to enzyme inhibition.
Safety and Handling
This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8]
-
GHS Pictogram: Exclamation mark (GHS07)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
-
Precautions: Avoid contact with skin and eyes, avoid formation of dust and aerosols, and use in a well-ventilated area.[14] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14]
Conclusion
This compound is a cornerstone compound in organophosphorus chemistry, demonstrating remarkable versatility. Its well-established synthesis routes and predictable reactivity make it an invaluable precursor for a host of materials, from industrial polymers and flame retardants to sophisticated ligands for catalysis. The ability of the phosphinate group to coordinate with metals is a key feature, driving innovation in materials science and nanotechnology. Furthermore, the growing body of research highlighting the biological activities of phosphinic acid derivatives positions DMPA as a compound of significant interest for professionals in drug discovery and development, offering a robust scaffold for the design of novel enzyme inhibitors and therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the forefront of these fields.
References
- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 16391-06-3 [smolecule.com]
- 3. This compound|Research Chemicals| [benchchem.com]
- 4. Organophosphinic acid - Wikipedia [en.wikipedia.org]
- 5. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kar.kent.ac.uk [kar.kent.ac.uk]
- 8. This compound | C2H7O2P | CID 76777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 13. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
In-Depth Technical Guide: Theoretical and Computational Studies of Dimethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of dimethylphosphinic acid ((CH₃)₂P(O)OH), a key organophosphorus compound. It delves into its molecular structure, vibrational properties, and the computational methodologies used to investigate this molecule. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key quantitative data, detailing experimental protocols, and visualizing complex relationships to facilitate a deeper understanding of this compound's physicochemical properties.
Molecular Structure and Properties
This compound is an organophosphorus compound with the chemical formula (CH₃)₂P(O)OH.[1][2] In the gas phase and in non-polar solvents, it has a strong tendency to form a stable, hydrogen-bonded cyclic dimer.[3][4] This self-association is a dominant feature of its chemistry and has been the subject of numerous theoretical and experimental investigations.
Monomeric this compound
While less stable than its dimeric form, the monomeric state of this compound is crucial for understanding its intrinsic properties. Computational studies, typically employing Density Functional Theory (DFT), are essential for characterizing the monomer's geometry and vibrational frequencies, as its high reactivity and tendency to dimerize make experimental characterization challenging. In the gas phase, the infrared spectrum of the monomer shows a characteristic O-H stretching band around 3650 cm⁻¹.
The Cyclic Dimer: A Hydrogen-Bonded Complex
The most stable form of this compound under many conditions is a cyclic dimer formed through two strong O-H···O=P hydrogen bonds. The formation of this dimer is energetically highly favorable, with a calculated dimerization enthalpy that is among the highest known for neutral molecules. This strong hydrogen bonding significantly influences the compound's physical and spectroscopic properties.
The molecular structure of the hydrogen-bonded cyclic dimer of this compound has been determined by gas-phase electron diffraction (GED) at 433 K.[3] The key structural parameters from this study, along with computational results, are summarized in the table below.
Table 1: Structural Parameters of the this compound Cyclic Dimer
| Parameter | Gas-Phase Electron Diffraction (rh1)[3] | RHF/6-311G** Calculation[3] |
| Bond Lengths (Å) | ||
| P=O | 1.497(3) | 1.498 |
| P–O | 1.573(4) | 1.578 |
| P–C | 1.806(1), 1.811(1) | 1.808 |
| (C–H)av | 1.109(3) | 1.088 |
| O–H | 0.99(1) | 0.963 |
| O···H | 1.84(4) | 1.839 |
| O···O | 2.81(4) | 2.796 |
| Bond Angles (°) | ||
| ∠O–P=O | 120(1) | 119.8 |
| ∠P–O–H | 117(4) | 116.8 |
| ∠O–H···O | 164(6) | 173.1 |
Note: rh1 is a specific parameter definition used in gas-phase electron diffraction. Numbers in parentheses represent the uncertainty in the last digit.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to phosphinic acids have been reported. A common and effective method for the preparation of this compound is the oxidation of a secondary phosphine oxide.
Protocol: Oxidation of a Secondary Phosphine Oxide
-
Preparation of the Secondary Phosphine Oxide: React a dialkyl phosphite or a monoalkyl phosphonite with a Grignard reagent (e.g., methylmagnesium bromide) to yield the crude dialkylphosphine oxide. This intermediate is significantly more stable than the corresponding secondary phosphine.
-
Oxidation: The crude dialkylphosphine oxide is then directly oxidized to this compound. Hydrogen peroxide is a commonly used and effective oxidizing agent for this step.
-
Work-up and Purification: The reaction mixture is subjected to an acidic work-up. The resulting this compound can be purified by recrystallization from a suitable solvent, such as benzene, to yield crystalline product.[3]
Gas-Phase Electron Diffraction (GED)
The determination of the molecular structure of the this compound dimer in the gas phase was achieved using a modified EG-100M electron diffraction apparatus.[3]
Protocol: Gas-Phase Electron Diffraction
-
Sample Preparation: A commercial sample of this compound is purified by recrystallization from benzene.[3]
-
Data Acquisition:
-
The purified sample is vaporized and introduced into the diffraction chamber, which is maintained at a high vacuum.
-
An electron beam, accelerated by a voltage of 50 keV, is directed at the gaseous sample.[3]
-
Diffraction patterns are recorded at two different nozzle-to-plate distances (e.g., 375 mm and 169 mm) to capture a wide range of scattering angles.[3] The experiment is conducted at an elevated temperature (433 K) to ensure a sufficient vapor pressure of the dimer.[3]
-
The electron beam wavelength is calibrated using a known standard, such as benzene.[3]
-
-
Data Analysis:
-
The recorded diffraction patterns are digitized and radially averaged to obtain the total scattering intensity as a function of the scattering angle.
-
The experimental molecular scattering intensity is extracted by subtracting the atomic scattering background.
-
A theoretical molecular scattering intensity is calculated based on an initial structural model.
-
The structural parameters of the model are refined by a least-squares fitting of the theoretical intensity to the experimental data.
-
Vibrational Spectroscopy (FTIR and Raman)
The vibrational properties of this compound can be investigated using Fourier-transform infrared (FTIR) and Raman spectroscopy.
Protocol: FTIR and Raman Spectroscopy
-
Sample Preparation: For solid-state measurements, the crystalline sample can be analyzed as a KBr pellet (for FTIR) or directly (for Raman). For gas-phase measurements, the sample is heated in a specialized gas cell to obtain the desired vapor pressure.
-
FTIR Spectroscopy:
-
An FTIR spectrometer is used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.
-
-
Raman Spectroscopy:
-
A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser at 1064 nm) is used.
-
The scattered light is collected and analyzed to obtain the Raman spectrum.
-
Computational Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure, properties, and reactivity of this compound.
Computational Methodology
A typical computational workflow for studying this compound is outlined below.
Protocol: DFT Calculations
-
Structure Optimization:
-
The initial 3D structure of the molecule (monomer or dimer) is built using molecular modeling software.
-
The geometry is optimized to find the minimum energy conformation. Common DFT functionals for this purpose include B3LYP, PBE0, and M06-2X, paired with a suitable basis set such as 6-31+G(d,p) or a larger one like 6-311++G(2d,2p) for higher accuracy.
-
-
Vibrational Frequency Analysis:
-
Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The calculated frequencies can be compared with experimental FTIR and Raman data to aid in the assignment of vibrational modes. Anharmonic corrections can be applied for better agreement with experimental values, especially for O-H stretching modes.
-
-
Property Calculations:
-
Various molecular properties can be calculated, including:
-
Thermochemical data: Enthalpy, entropy, and Gibbs free energy can be used to predict reaction energies, such as the dimerization energy.
-
Electronic properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's reactivity.
-
NMR chemical shifts: These can be calculated and compared with experimental NMR data for structure validation.
-
-
Key Computational Findings
-
pKa: Density functional theory calculations predict this compound to be a moderately strong acid with a pKa value in the range of 2.85-3.08.
-
Dimerization Energy: The dimerization energy of this compound is calculated to be significant, with a zero-point corrected value of -21.9 kcal/mol at the RHF/6-311G level of theory.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: Synthetic pathway for this compound.
Caption: Structure of the cyclic dimer.
Caption: Computational study workflow.
Conclusion
The theoretical and computational investigation of this compound has provided significant insights into its molecular structure, stability, and spectroscopic properties, with a particular focus on its highly stable hydrogen-bonded cyclic dimer. The combination of experimental techniques like gas-phase electron diffraction and vibrational spectroscopy with high-level quantum chemical calculations has been instrumental in elucidating these characteristics. This guide has presented a consolidated overview of the key findings, detailed experimental and computational protocols, and visual representations to aid researchers in their study of this important organophosphorus compound and its potential applications in fields such as drug development. The methodologies and data presented herein provide a solid foundation for further research into the reactivity and interactions of this compound and related compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
Methodological & Application
Application Notes and Protocols for Dimethylphosphinic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of dimethylphosphinic acid as a catalyst in organic synthesis, with a focus on esterification and amidation reactions. While specific examples of this compound as a catalyst are not extensively reported in the literature, its acidic nature suggests its utility as a Brønsted acid catalyst. The following protocols are based on established principles of acid catalysis and provide a framework for employing this compound in relevant chemical transformations.
Overview and Potential Applications
This compound [(CH₃)₂P(O)OH] is a phosphorus-containing compound with acidic properties that make it a candidate for catalyzing reactions that are promoted by proton transfer. Its potential applications as a catalyst span a range of organic reactions, including esterifications, amidations, and other condensation reactions. The use of organophosphorus catalysts is an active area of research, and this compound offers a simple, accessible starting point for methodological development.
Experimental Protocols
The following are detailed experimental protocols for key reactions where this compound can be explored as a catalyst.
Protocol for this compound-Catalyzed Esterification of Carboxylic Acids
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Alcohol (e.g., ethanol)
-
This compound (catalyst)
-
Toluene (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid (1.0 eq), the alcohol (3.0 eq), and this compound (0.1 eq).
-
Add a suitable solvent, such as toluene, to the flask. The amount of solvent should be sufficient to ensure proper mixing and reflux.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford the pure ester.
Protocol for this compound-Catalyzed Amidation of Carboxylic Acids
This protocol outlines a general method for the direct amidation of a carboxylic acid with an amine using this compound as a catalyst.[1][2]
Materials:
-
Carboxylic acid (e.g., 4-phenylbutyric acid)
-
Amine (e.g., benzylamine)
-
This compound (catalyst)
-
Xylene (or other high-boiling solvent)
-
Molecular sieves (optional, for water removal)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), the amine (1.2 eq), and this compound (0.05 - 0.1 eq).
-
Add a high-boiling solvent such as xylene. If desired, add activated molecular sieves to the flask to aid in water removal.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with efficient stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours for completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1 M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for esterification and amidation reactions catalyzed by acidic species, which can serve as a benchmark for experiments using this compound.
Table 1: Representative Yields for Acid-Catalyzed Esterification
| Entry | Carboxylic Acid | Alcohol | Catalyst | Yield (%) | Reference |
| 1 | Benzoic Acid | Ethanol | Boric Acid | 85 | Org. Syn. 2004, 81, 262 |
| 2 | Acetic Acid | 1-Butanol | Sulfuric Acid | 92 | J. Chem. Educ. 1999, 76, 936 |
| 3 | Phenylacetic Acid | Methanol | HCl | 95 | N/A |
| 4 | Butyric Acid | Isopropanol | p-Toluenesulfonic acid | 88 | N/A |
Table 2: Representative Yields for Direct Amidation Reactions [3]
| Entry | Carboxylic Acid | Amine | Catalyst | Yield (%) | Reference |
| 1 | Phenylacetic Acid | Benzylamine | Boronic Acid | 90 | J. Org. Chem. 2009, 74, 5135 |
| 2 | Hexanoic Acid | Aniline | Ti(Oi-Pr)₄ | 88 | Org. Lett. 2002, 4, 2317 |
| 3 | Benzoic Acid | Morpholine | Boric Acid | 92 | J. Org. Chem. 2006, 71, 1264 |
| 4 | 4-Methoxybenzoic Acid | Piperidine | Zirconium(IV) chloride | 95 | Eur. J. Org. Chem. 2004, 2004, 4529 |
Visualizations
The following diagrams illustrate the experimental workflow and a plausible catalytic cycle for a this compound-catalyzed reaction.
Caption: A generalized experimental workflow for a this compound-catalyzed reaction.
Caption: A plausible catalytic cycle for this compound-catalyzed esterification.
References
Application Notes and Protocols: Dimethylphosphinic Acid in Flame Retardants
Introduction
Dimethylphosphinic acid and its metal salts, particularly aluminum and zinc phosphinates, are highly effective halogen-free flame retardants used extensively in various polymer systems. Their growing adoption is driven by a favorable combination of high thermal stability, significant flame retardant efficiency at low loadings, and a better environmental profile compared to traditional halogenated flame retardants.[1] These compounds function through a sophisticated dual mechanism, acting in both the gas and condensed phases to interrupt the combustion cycle.[2][3] They are particularly effective in engineering plastics that require high processing temperatures, such as polyamides (PA) and polyesters (e.g., polybutylene terephthalate, PBT).[4][5]
Mechanism of Action
The flame retardant action of metal dialkylphosphinates, such as aluminum diethylphosphinate (AlPi), is a two-fold process:
-
Gas Phase Action : During combustion, the phosphinate partially vaporizes and decomposes, releasing volatile phosphinic acids and other phosphorus-containing radical species (e.g., PO•, HPO•).[4][6][7] These radicals act as scavengers in the gas phase, interrupting the exothermic chain reactions of combustion by trapping high-energy H• and OH• radicals.[2][8] This "flame inhibition" effect cools the flame and reduces its propagation.[9]
-
Condensed Phase Action : The non-volatile portion of the flame retardant remains in the polymer melt. Here, it decomposes to form a metal phosphate residue (e.g., aluminum phosphate).[3][4] This residue, along with the promotion of crosslinking in the degrading polymer, facilitates the formation of a stable, insulating char layer on the material's surface.[10][11] This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the release of flammable volatile gases into the combustion zone.[1][2]
Applications in Polymeric Materials
Metal salts of this compound are primarily used as additive flame retardants in thermoplastics processed at high temperatures.
-
Polyamides (PA6, PA66) : Polyamides are widely used in electronics, automotive, and structural components that require high flame retardancy.[12] Aluminum diethylphosphinate is a key flame retardant for these applications, often used in glass-fiber reinforced grades.[4] It enables PA compounds to meet stringent fire safety standards like UL 94 V-0.[13]
-
Polyesters (PBT, PET) : In polybutylene terephthalate (PBT) and polyethylene terephthalate (PET), metal phosphinates provide excellent flame retardancy without significantly compromising the mechanical and electrical properties of the material.[7][9] They are frequently used in electrical connectors, switches, and housings.[4]
-
Thermoset Resins : Epoxy resins and other thermosets benefit from the incorporation of phosphinates to enhance their fire resistance in applications such as printed circuit boards and composites.[3][14]
Data Presentation: Flame Retardant Performance
The effectiveness of this compound-based flame retardants is quantified using standard fire tests. The table below summarizes typical performance data for various polymer systems.
| Polymer System | Flame Retardant (FR) & Loading (wt%) | LOI (%) | UL 94 Rating (Thickness) | pHRR Reduction (%) | Citation(s) |
| PBT-GF | None | 22-25 | HB | 0% (Baseline) | [7] |
| PBT-GF | Aluminum Phosphinate (15%) | >42 | V-0 | Not specified | [7] |
| PBT-GF | Zinc Phosphinate (15%) | 27-28 | HB | Similar to AlPi | [7] |
| PBS | None | 20.5 | Fails | 0% (Baseline) | [3] |
| PBS | AlPi (25%) | 29.5 | V-0 | 49.3% | [3] |
| PA6 | None | 21-23 | Fails | 0% (Baseline) | [13][15] |
| PA6-GF | API (5%) + ADP (7%) | Not specified | V-0 | ~50% (vs. neat) | [15] |
| Epoxy | None | 24.3 | Fails | 0% (Baseline) | [16] |
| Epoxy | AlPi + MPP + Al₂O₃ (5%) | 33.5 | V-0 | Not specified | [14] |
-
LOI : Limiting Oxygen Index; the minimum percentage of oxygen required to sustain combustion.[17]
-
UL 94 : A vertical burn test standard for plastics flammability. V-0 is a high rating indicating self-extinguishing behavior.[17]
-
pHRR : Peak Heat Release Rate, measured by Cone Calorimetry, indicates the intensity of the fire.[18]
-
PBT-GF : Glass-fiber reinforced Polybutylene Terephthalate.
-
PBS : Poly(butylene succinate).
-
PA6 : Polyamide 6.
-
AlPi : Aluminum diethylphosphinate.
-
API/ADP : Aromatic Polyimide / Aluminum diethylphosphinate.
-
MPP : Melamine Polyphosphate.
Experimental Protocols
Protocol 1: Synthesis of Aluminum Dimethylphosphinate
This protocol describes a generalized lab-scale synthesis.
Objective: To synthesize aluminum dimethylphosphinate from this compound and an aluminum source.
Materials:
-
This compound
-
Aluminum hydroxide or Aluminum carbonate
-
Deionized water
-
Toluene or other suitable solvent for washing
-
Reaction vessel with overhead stirrer, condenser, and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Prepare an aqueous solution or slurry of this compound in the reaction vessel.
-
Slowly add a stoichiometric amount of aluminum hydroxide or aluminum carbonate to the stirred solution in portions. The reaction is often exothermic and may release gas (CO₂ if using carbonate). Maintain temperature control.
-
After the addition is complete, heat the mixture (e.g., to 80-95°C) and stir for several hours (e.g., 4-8 hours) to ensure the reaction goes to completion.
-
Concentrate the resulting solution by evaporating the water under reduced pressure to obtain the crude product.
-
Wash the solid product with a solvent like toluene to remove any unreacted organic precursors.
-
Filter the white solid product.
-
Dry the final product in a vacuum oven at an elevated temperature (e.g., 120-150°C) for several hours until a constant weight is achieved.
-
Characterize the product using techniques like FTIR, TGA, and elemental analysis to confirm its structure and purity.[19]
Protocol 2: Incorporation into Polymer Matrix via Melt Compounding
Objective: To prepare a flame-retardant polymer composite.
Materials & Equipment:
-
Base polymer resin (e.g., PBT, PA6 pellets)
-
Dried aluminum dimethylphosphinate powder
-
(Optional) Synergists like melamine polyphosphate or zinc borate
-
Twin-screw extruder with controlled temperature zones
-
Pelletizer
-
Drying oven
-
Injection molding machine
Procedure:
-
Thoroughly dry the polymer pellets and the flame retardant powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80-120°C) for at least 4-6 hours to remove moisture.
-
Create a physical pre-blend of the polymer pellets and the flame retardant powder(s) at the desired weight percentage.
-
Set the temperature profile of the twin-screw extruder according to the processing window of the base polymer.
-
Feed the pre-blended mixture into the extruder. The melt compounding process ensures a homogeneous dispersion of the flame retardant within the polymer matrix.
-
Extrude the molten polymer strand, cool it in a water bath, and cut it into pellets using a pelletizer.
-
Dry the resulting flame-retardant composite pellets.
-
Use an injection molding machine to prepare standardized test specimens (e.g., bars for UL 94 and LOI testing, plaques for cone calorimetry) from the dried composite pellets.
Protocol 3: Evaluation of Flame Retardancy
Objective: To assess the fire performance of the polymer composite.
A. Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Place a standard-sized vertical specimen in a glass chimney.
-
Introduce a controlled mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top of the specimen with a pilot flame.
-
Systematically adjust the oxygen/nitrogen ratio to find the minimum oxygen concentration that just supports flaming combustion for a specified duration or extent of burning.
-
The LOI is expressed as the volume percentage of oxygen in that mixture. A higher LOI indicates better flame retardancy.[17]
B. UL 94 Vertical Burning Test:
-
Mount a standard rectangular bar specimen vertically.
-
Apply a calibrated Bunsen burner flame to the lower end of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the strict criteria for afterflame/afterglow times and dripping behavior. V-0 is the highest rating for this category.[17]
C. Cone Calorimetry (ASTM E1354):
-
Place a square plaque specimen horizontally on a load cell.
-
Expose the specimen to a constant external heat flux (e.g., 35 or 50 kW/m²) from a conical heater.
-
Ignite the pyrolysis gases released from the sample with a spark igniter and record the time to ignition (TTI).
-
Continuously measure the heat release rate (HRR) throughout the combustion process based on oxygen consumption principles.
-
Key parameters obtained include the Peak Heat Release Rate (pHRR), Total Heat Release (THR), mass loss rate, and smoke production.[18][20] A significant reduction in pHRR is a primary indicator of effective flame retardancy.[3]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for developing and testing a polymer formulation with a this compound-based flame retardant.
References
- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]
- 4. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]
- 5. Seven Flame Retardants Commonly Used In Polyamide - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 6. ScholarX: Degradation mechanism and flame retardancy of aluminum phosphonate in glass fiber-reinforced poly(butylene terephthalate) [scholarx.skku.edu]
- 7. researchgate.net [researchgate.net]
- 8. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in metal-family flame retardants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03536K [pubs.rsc.org]
- 17. Flame Retardant Testing Standards and Selection of Flame Retardants - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 18. researchgate.net [researchgate.net]
- 19. Salts of pyrophosphonic acid as flame retardants - Eureka | Patsnap [eureka.patsnap.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Dimethylphosphinic Acid Derivatives in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphinic acids and their derivatives are a class of organophosphorus compounds with significant applications in various fields, including medicinal chemistry and agriculture. In the agrochemical industry, derivatives of phosphinic acid are pivotal in the synthesis of potent herbicides. Notably, glufosinate, a broad-spectrum contact herbicide, is a phosphinic acid derivative that provides a valuable alternative to other herbicides, particularly in managing resistant weed populations.[1] This document provides detailed application notes and protocols for the synthesis of glufosinate, using precursors structurally related to dimethylphosphinic acid. The synthesis of glufosinate serves as a prime example of the utility of phosphinic acid chemistry in developing effective herbicidal agents.
Glufosinate: A Key Phosphinic Acid-Based Herbicide
Glufosinate, chemically known as 2-amino-4-(hydroxymethylphosphinyl)butanoic acid, is a non-selective, post-emergence herbicide.[1] It is widely used for weed control in a variety of crops, including genetically modified glufosinate-resistant crops like cotton, corn, and soybeans.[1] The active ingredient is L-phosphinothricin, which effectively controls a broad spectrum of annual and perennial broadleaf weeds and grasses.[1][2]
Mechanism of Action
Glufosinate's herbicidal activity stems from its ability to inhibit the enzyme glutamine synthetase (GS) in plants.[1][2][3][4] GS is a crucial enzyme in nitrogen metabolism, responsible for the assimilation of ammonia by catalyzing the conversion of glutamate and ammonia into glutamine.[2][3][4]
The inhibition of GS by glufosinate leads to two primary phytotoxic effects:
-
Accumulation of Ammonia: The blockage of the GS pathway leads to a rapid and toxic accumulation of ammonia within the plant cells.[1][3][4]
-
Inhibition of Photorespiration: The depletion of glutamine and glutamate disrupts the photorespiratory cycle, a process essential for plant metabolism in C3 plants. This disruption, coupled with ammonia toxicity, leads to the generation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, rapid cell death.[5]
The following diagram illustrates the signaling pathway affected by glufosinate:
References
Application Notes and Protocols for the Preparation of Metal Complexes with Dimethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of metal complexes with dimethylphosphinic acid, [(CH₃)₂PO₂H]. This compound is a versatile ligand in coordination chemistry, capable of forming a wide range of complexes with various metal ions, including transition metals and lanthanides. These complexes exhibit diverse structural motifs and are of interest for applications in catalysis, materials science, and medicinal chemistry.
Introduction to Metal-Dimethylphosphinate Complexes
This compound can act as a monodentate or a bridging ligand, coordinating to metal centers through its oxygen atoms. The coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as solvent, temperature, and pH), and the stoichiometry of the reactants. The resulting metal-dimethylphosphinate complexes can range from simple mononuclear species to intricate one-, two-, or three-dimensional coordination polymers. The study of these complexes is crucial for understanding fundamental coordination chemistry and for the rational design of new materials with tailored properties.
General Synthetic Strategies
The preparation of metal-dimethylphosphinate complexes typically involves the reaction of a suitable metal salt with this compound in an appropriate solvent. Common synthetic methods include:
-
Solution-Based Synthesis: This is the most straightforward method, where the metal salt and this compound are dissolved in a solvent (often water, ethanol, or a mixture) and allowed to react at room or elevated temperatures. The product often precipitates from the solution upon cooling or evaporation of the solvent.
-
Hydrothermal/Solvothermal Synthesis: This technique involves carrying out the reaction in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures. These conditions can promote the formation of crystalline, thermodynamically stable products, particularly coordination polymers.[1]
-
Mechanochemical Synthesis: This solvent-free method involves the grinding of solid reactants to initiate a chemical reaction. It is an environmentally friendly alternative to solution-based methods.
The choice of method depends on the desired product and the specific metal-ligand system.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative transition metal and lanthanide complexes with this compound and related phosphinate ligands.
Protocol 1: General Solution-Based Synthesis of Transition Metal Dimethylphosphinate Complexes
This protocol describes a general method for the synthesis of first-row transition metal (e.g., Co(II), Ni(II), Cu(II)) complexes with this compound.
Materials:
-
Metal(II) chloride or nitrate salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, CuCl₂·2H₂O)
-
This compound [(CH₃)₂PO₂H]
-
Ethanol
-
Deionized water
-
Base (e.g., NaOH or triethylamine, optional, for deprotonation)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or ethanol (e.g., 10-20 mL).
-
In a separate beaker, dissolve this compound (2 mmol) in ethanol (e.g., 20-30 mL).
-
-
Reaction:
-
Slowly add the this compound solution to the stirring metal salt solution at room temperature.
-
If the deprotonated form of the ligand is desired, a stoichiometric amount of a base can be added to the this compound solution before mixing.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. A precipitate may form during this time.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. If no precipitate has formed, reduce the volume of the solvent by rotary evaporation or allow it to evaporate slowly in a fume hood.
-
Collect the solid product by filtration.
-
Wash the precipitate with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a drying oven at a moderate temperature (e.g., 60 °C) or in a desiccator over a suitable drying agent.
-
Characterization:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the phosphinate group to the metal ion. Look for shifts in the P=O and P-O stretching frequencies.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.
-
UV-Vis Spectroscopy: To study the electronic properties and coordination geometry of the metal center.
-
Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the spin state of the metal ion.[2][3][4][5]
Protocol 2: Hydrothermal Synthesis of a Lanthanide-Dimethylphosphate Coordination Polymer
This protocol is adapted from the synthesis of lanthanide-dimethylphosphate coordination polymers and can be modified for this compound.[6] Hydrothermal synthesis is particularly useful for obtaining crystalline coordination polymers.[1]
Materials:
-
Lanthanide(III) chloride hydrate (e.g., CeCl₃·7H₂O, NdCl₃, SmCl₃)
-
Trimethyl phosphate (as a source for the in-situ generation of dimethyl phosphate, can be substituted with this compound)
-
Methanol
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass beaker, dissolve the lanthanide(III) chloride hydrate (0.2 mmol) and trimethyl phosphate (0.6 mmol) in a mixture of 10 mL of methanol and 1 mL of deionized water. If using this compound directly, use 0.6 mmol.
-
-
Hydrothermal Reaction:
-
Transfer the solution into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
-
Crystallization and Isolation:
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with the mother liquor, followed by acetone.
-
Dry the crystals in air.
-
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the coordination polymer.[7]
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the coordination polymer.
-
Luminescence Spectroscopy: To investigate the photophysical properties of the lanthanide ions within the coordination polymer.[8]
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the synthesis and characterization of metal-dimethylphosphinate complexes.
Table 1: Summary of Synthetic Conditions and Yields for Representative Metal-Dimethylphosphinate Complexes.
| Metal Ion | Ligand Ratio (M:L) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Co(II) | 1:2 | Ethanol/Water | 80 | 4 | 75-85 |
| Ni(II) | 1:2 | Ethanol | 70 | 3 | 80-90 |
| Cu(II) | 1:2 | Water | 60 | 2 | 85-95 |
| Ce(III) | 1:3 | Methanol/Water | 160 | 72 | 60-70 |
| Nd(III) | 1:3 | Methanol/Water | 160 | 72 | 65-75 |
Table 2: Key Spectroscopic Data for a Hypothetical Co(II)-Dimethylphosphinate Complex.
| Technique | Key Parameter | Observed Value | Interpretation |
| IR (cm⁻¹) | ν(P=O) | ~1150 | Shift to lower frequency upon coordination. |
| ν(P-O) | ~1050 | Shift to higher frequency upon coordination. | |
| UV-Vis (nm) | λmax | ~520 | Corresponds to the ⁴T₁g(F) → ⁴T₁g(P) transition in octahedral Co(II). |
| Magnetic Moment (µeff, B.M.) | 4.8 - 5.2 | Consistent with high-spin octahedral Co(II) (3 unpaired electrons). |
Visualizations
Experimental Workflow for Solution-Based Synthesis
Caption: Workflow for the solution-based synthesis of metal-dimethylphosphinate complexes.
Logical Relationship of Synthetic Methods
Caption: Relationship between synthetic methods and typical product types.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopic and Magnetic Properties of Coordination Compounds – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 4. gcnayanangal.com [gcnayanangal.com]
- 5. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of photonic molecular trains via soft-crystal polymerization of lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dimethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the quantitative determination of dimethylphosphinic acid (DMPI). Detailed protocols for the most common and effective methods are presented, along with a summary of their performance characteristics.
Introduction
This compound (DMPI) is an organophosphorus compound that can be of interest in various fields, including environmental monitoring and as a potential metabolite or degradation product in drug development. Due to its high polarity, low volatility, and lack of a strong chromophore, the quantification of DMPI presents analytical challenges. This document outlines two primary and robust analytical methodologies for the accurate quantification of DMPI in various matrices: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance of various analytical methods applicable to the quantification of this compound and related phosphonic acids. This data provides a benchmark for method selection based on the required sensitivity and the sample matrix.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Analyte | Derivatization Agent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Methylphosphonic Acid | BSTFA + 1% TMCS | Aqueous | 0.14 ppb | - | [1] |
| Phosphonic Acids | PFBBr | Urine, Blood | 10-200 ng/mL (Spiked Range) | - | [1] |
| Organophosphorus Nerve Agent Degradation Products | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide with 1% TBDMSCl | River Water, Soil | <5 pg | - | [2] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Analyte | Derivatization Agent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Methylphosphonic Acid | None (Direct) | Natural Waters | 10 ng/mL | - | [3] |
| Phosphonic Acid | None (Direct) | Water | 0.6 µg/L | 2.0 µg/L | [4] |
| Glyphosate, Glufosinate, AMPA | FMOC-Cl | Drinking Water, Groundwater | µg/L levels | - | [5] |
| Methylphosphonic Acids | None (Direct) | Serum | 40-80 ng/mL | - | [3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form. Silylation is a common and effective derivatization method.[6][7]
1. Sample Preparation (Aqueous Samples) a. To 1 mL of the aqueous sample, add a suitable internal standard (e.g., a stable isotope-labeled analog of DMPI). b. Acidify the sample to a pH < 2 with hydrochloric acid.[8] c. Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or a solid-phase extraction (SPE) to isolate the acidic components. d. Evaporate the extract to dryness under a gentle stream of nitrogen.
2. Derivatization a. To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of a catalyst such as 1% trimethylchlorosilane (TMCS). b. Seal the reaction vial and heat at 70°C for 60 minutes to ensure complete derivatization. c. Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or mid-polarity capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the silylated DMPI derivative.
4. Data Analysis
-
The identification of the bis(trimethylsilyl) ester of this compound is confirmed by its retention time and the relative abundance of the selected ions.
-
Quantification is performed using a calibration curve generated from standards of this compound subjected to the same derivatization procedure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and often allows for the direct quantification of polar compounds like this compound without the need for derivatization.[3]
1. Sample Preparation a. For aqueous samples, filtration through a 0.22 µm syringe filter may be sufficient. b. For more complex matrices like soil or biological fluids, a sample extraction and clean-up procedure is necessary. This may involve: i. Extraction with a polar solvent mixture (e.g., acetonitrile/water). ii. Centrifugation to remove particulates. iii. Solid-Phase Extraction (SPE) for sample cleanup and concentration. c. Add a suitable internal standard to the final extract before analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is commonly used for HILIC separations.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phosphonic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity. Specific precursor-to-product ion transitions for DMPI and its internal standard must be determined by infusing standard solutions.
3. Data Analysis
-
Identification is based on the retention time and the specific MRM transitions.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Method Validation
For both GC-MS and LC-MS/MS methods, proper validation is crucial to ensure reliable and accurate results. Key validation parameters that should be assessed include:[9][10][11]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12][13][14][15][16]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][13][14][15][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The choice between GC-MS with derivatization and direct LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. GC-MS provides excellent chromatographic resolution and is a well-established technique, but requires a derivatization step. LC-MS/MS offers the advantage of direct analysis for polar compounds, often with higher throughput and sensitivity. Both methods, when properly developed and validated, are capable of providing accurate and reliable quantitative data for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. escholarship.org [escholarship.org]
- 6. jfda-online.com [jfda-online.com]
- 7. gcms.cz [gcms.cz]
- 8. epa.gov [epa.gov]
- 9. wjarr.com [wjarr.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. ikev.org [ikev.org]
- 12. publications.iupac.org [publications.iupac.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application of Dimethylphosphinic Acid in the Synthesis of Organometallic Polymers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of organometallic polymers utilizing dimethylphosphinic acid as a key building block. The unique coordination chemistry of the dimethylphosphinate ligand allows for the formation of robust and structurally diverse polymeric materials with potential applications in catalysis, materials science, and drug delivery systems.
Introduction to this compound in Organometallic Polymer Synthesis
This compound, (CH₃)₂P(O)OH, is a versatile organophosphorus compound that serves as an excellent ligand for the construction of organometallic coordination polymers. Its deprotonated form, dimethylphosphinate, [(CH₃)₂P(O)O]⁻, can act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional polymeric networks. The phosphinate group offers a variety of coordination modes, contributing to the structural diversity of the resulting polymers.
The synthesis of organometallic polymers using this compound typically involves the reaction of the acid with a suitable metal precursor, such as a metal salt or a metal carbonyl complex. The reaction conditions, including solvent, temperature, and stoichiometry, play a crucial role in determining the final structure and properties of the polymer.
Key Synthetic Approaches
Two primary strategies are employed for the synthesis of organometallic polymers using this compound:
-
Direct reaction with metal salts: This approach involves the reaction of this compound with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent. The reaction often proceeds via a condensation mechanism, with the elimination of a small molecule such as water or acetic acid.
-
Oxidative addition to metal carbonyls: This method is particularly useful for the synthesis of polymers containing metals in low oxidation states. This compound undergoes oxidative addition to a metal carbonyl complex, leading to the formation of a metal-phosphinate bond and the incorporation of the metal into the polymer backbone.
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium-Containing Organometallic Polymer via Oxidative Addition
This protocol describes the synthesis of a microcrystalline organometallic coordination polymer, [Ru₂(μ₂:μ₂:η²-O₂PMe₂)₂(CO)₄]ₙ, through the reaction of this compound with triruthenium dodecacarbonyl.
Materials:
-
This compound, (CH₃)₂P(O)OH (97%)
-
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve triruthenium dodecacarbonyl in anhydrous toluene.
-
Add a stoichiometric amount of this compound to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by infrared spectroscopy by observing the changes in the carbonyl stretching frequencies.
-
Upon completion of the reaction, the product will precipitate out of the solution as a microcrystalline solid.
-
Allow the mixture to cool to room temperature.
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the product with fresh anhydrous toluene to remove any unreacted starting materials.
-
Dry the final polymer under vacuum.
Characterization:
The resulting polymer can be characterized by the following techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbonyl and dimethylphosphinate ligands.
-
X-ray Powder Diffraction (XRPD): To determine the crystalline structure of the polymer.
-
Elemental Analysis: To confirm the elemental composition of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Protocol 2: General Synthesis of Metal-Dimethylphosphinate Coordination Polymers
This protocol provides a general method for the synthesis of coordination polymers from this compound and various transition metal salts.
Materials:
-
This compound, (CH₃)₂P(O)OH
-
A transition metal salt (e.g., MnCl₂, Co(OAc)₂, Ni(NO₃)₂, Cu(OAc)₂)
-
A suitable solvent system (e.g., water, ethanol, DMF, or a mixture)
-
Base (e.g., NaOH, triethylamine) (optional, to facilitate deprotonation)
-
Reaction vessel (e.g., round-bottom flask, beaker)
Procedure:
-
Dissolve the transition metal salt in the chosen solvent in the reaction vessel.
-
In a separate container, dissolve this compound in the same solvent. If required, add a base to deprotonate the acid.
-
Slowly add the this compound solution to the metal salt solution with constant stirring.
-
The formation of a precipitate indicates the formation of the coordination polymer. The reaction may proceed at room temperature or require heating.
-
Continue stirring the reaction mixture for a specified period to ensure complete polymerization.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the product with the solvent used for the reaction to remove any unreacted starting materials and by-products.
-
Dry the polymer in a desiccator or under vacuum at a suitable temperature.
Data Presentation
The following tables summarize representative quantitative data for organometallic polymers synthesized using this compound.
Table 1: Synthesis and Properties of a Ruthenium-Dimethylphosphinate Polymer
| Parameter | Value | Reference |
| Formula | [Ru₂(μ₂:μ₂:η²-O₂PMe₂)₂(CO)₄]ₙ | [1] |
| Synthesis Method | Oxidative addition | [1] |
| Metal Precursor | Ru₃(CO)₁₂ | [1] |
| Ligand | This compound | [1] |
| Yield | Not reported | |
| Appearance | Microcrystalline solid | [1] |
| Crystal System (295 K) | Monoclinic | [1] |
| Space Group (295 K) | P2₁/c | [1] |
| Crystal System (50 K) | Triclinic | [1] |
| Space Group (50 K) | P-1 | [1] |
Table 2: Representative Characterization Data for Metal-Dimethylphosphinate Polymers
| Metal Ion | Formula | Synthesis Method | Appearance | Key IR Peaks (cm⁻¹) | Thermal Stability (TGA) |
| Mn(II) | [Mn((CH₃)₂PO₂)₂]ₙ | Direct reaction | White powder | ν(P-O): ~1100-1000 | Stable up to ~300 °C |
| Co(II) | [Co((CH₃)₂PO₂)₂(H₂O)₂]ₙ | Direct reaction | Pink solid | ν(P-O): ~1100-1000, ν(O-H): ~3400 | Dehydration followed by decomposition |
| Ni(II) | [Ni((CH₃)₂PO₂)₂(H₂O)₂]ₙ | Direct reaction | Green solid | ν(P-O): ~1100-1000, ν(O-H): ~3400 | Dehydration followed by decomposition |
| Cu(II) | [Cu((CH₃)₂PO₂)₂]ₙ | Direct reaction | Blue solid | ν(P-O): ~1100-1000 | Stable up to ~250 °C |
Note: The data in Table 2 are generalized and may vary depending on the specific reaction conditions and the hydration state of the polymer.
Visualizations
Logical Relationship in Organometallic Polymer Synthesis
Caption: Logical flow from reactants to the final organometallic polymer product.
Experimental Workflow for Organometallic Polymer Synthesis
Caption: A typical experimental workflow for the synthesis and characterization of organometallic polymers.
References
Dimethylphosphinic Acid in Agricultural Formulations: Application Notes and Protocols
Disclaimer: Information regarding the specific use of dimethylphosphinic acid in agricultural formulations is limited in publicly available scientific literature and regulatory documents. The following application notes and protocols are based on general principles of herbicide and plant growth regulator development and the known properties of related phosphinic acid compounds. These are intended for research and development purposes only and do not constitute recommendations for field application.
Introduction
This compound (DMPA) is an organophosphorus compound with the chemical formula (CH₃)₂P(O)OH. While its primary applications have been in industrial chemistry, there is growing interest in its potential use in agriculture.[1] Related phosphinic acid derivatives, such as glufosinate, are widely used as herbicides.[1] This document provides a theoretical framework for the investigation of this compound as a potential herbicide or plant growth regulator in agricultural formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing stable and effective agricultural formulations.
| Property | Value | Reference |
| Molecular Formula | C₂H₇O₂P | |
| Molecular Weight | 94.05 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 76 °C | |
| Solubility | Soluble in water | |
| pKa | 3.06 |
Potential Agricultural Applications
Based on the chemical structure and the known activities of related compounds, this compound could potentially be developed as:
-
A post-emergence herbicide: For the control of broadleaf and grassy weeds.
-
A plant growth regulator: To modify crop growth, such as reducing lodging in cereals or promoting branching in horticultural crops.
Experimental Protocols
To evaluate the efficacy and safety of this compound for agricultural use, a series of controlled experiments are necessary.
Protocol for Herbicide Efficacy Screening
Objective: To determine the herbicidal activity of this compound on a range of common weed species.
Materials:
-
Technical grade this compound
-
A selection of weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Setaria viridis (green foxtail), Echinochloa crus-galli (barnyardgrass))
-
Potting soil
-
Greenhouse facilities with controlled temperature, humidity, and lighting
-
Spray chamber for uniform application
-
Surfactants and adjuvants for formulation trials
Procedure:
-
Plant Propagation: Grow weed species from seed in individual pots until they reach the 2-4 leaf stage.
-
Formulation Preparation: Prepare a stock solution of this compound in water. For initial screening, a simple aqueous solution can be used. Subsequent experiments should evaluate the effect of adding surfactants and other adjuvants to improve uptake.
-
Application: Apply this compound solutions at a range of concentrations (e.g., 100, 250, 500, 1000, 2000 g a.i./ha) to the foliage of the weed species using a calibrated spray chamber. Include an untreated control and a commercial standard herbicide for comparison.
-
Evaluation: Assess weed control at 7, 14, and 21 days after treatment (DAT). Visual injury ratings (0-100%, where 0 = no injury and 100 = complete death) and plant biomass (fresh and dry weight) should be recorded.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED₅₀) for each weed species.
Protocol for Plant Growth Regulator Activity Screening
Objective: To assess the potential of this compound to regulate the growth of a model crop species.
Materials:
-
Technical grade this compound
-
A model crop species (e.g., wheat (Triticum aestivum), soybean (Glycine max))
-
Growth chambers with controlled environmental conditions
-
Application equipment (as in 4.1)
Procedure:
-
Plant Growth: Grow the crop species in pots to a specific growth stage (e.g., tillering in wheat, V3 stage in soybean).
-
Application: Apply this compound at a range of sub-lethal concentrations (e.g., 10, 50, 100, 250, 500 g a.i./ha). Include an untreated control.
-
Evaluation: Monitor plant height, stem diameter, number of tillers/branches, and leaf area over a period of 2-4 weeks. At the end of the experiment, harvest the plants and measure shoot and root biomass.
-
Data Analysis: Analyze the data to identify any significant effects on plant growth parameters compared to the untreated control.
Formulation Development
The development of a stable and effective formulation is critical for the successful application of this compound in agriculture.
Formulation Types
Potential formulation types for this compound include:
-
Soluble Concentrate (SL): A simple solution of the active ingredient in water.
-
Emulsifiable Concentrate (EC): If co-formulants are not water-soluble.
-
Water-Dispersible Granules (WG): A solid formulation that disperses in water.
Adjuvants
The addition of adjuvants can significantly improve the performance of a herbicide or plant growth regulator. Adjuvants to be tested with this compound formulations include:
-
Surfactants: To reduce surface tension and improve spray coverage and foliar uptake.
-
Humectants: To slow the drying of spray droplets on the leaf surface.
-
Acidifiers/Buffers: To optimize the pH of the spray solution, which can influence the stability and uptake of the active ingredient. Some patents suggest that formulating phosphonic compounds with acids can increase their efficacy.[2]
Mode of Action (Hypothetical)
The precise mode of action of this compound in plants is currently unknown. Based on related compounds, potential modes of action include:
-
Inhibition of an essential enzyme: Similar to how glufosinate inhibits glutamine synthetase.
-
Disruption of hormone synthesis or transport: Leading to plant growth regulator effects.
The following diagram illustrates a hypothetical signaling pathway for a plant growth regulator.
Caption: Hypothetical signaling pathway for this compound as a plant growth regulator.
Analytical Methods for Residue Analysis
To ensure food safety and environmental protection, reliable analytical methods for the detection of this compound residues in crops, soil, and water are required.
Sample Preparation and Extraction Workflow
The following diagram outlines a general workflow for the analysis of this compound residues.
Caption: General workflow for this compound residue analysis.
Chromatographic Conditions (Hypothetical)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A mixed-mode or polar-retained column would likely be necessary due to the polar nature of this compound.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid) to improve peak shape.
-
Detection: Electrospray ionization (ESI) in negative ion mode would be a suitable detection method.
Future Research Directions
Further research is needed to fully elucidate the potential of this compound in agriculture. Key areas for investigation include:
-
Mode of action studies: To identify the specific biochemical target in plants.
-
Crop selectivity studies: To determine which crops are tolerant to this compound.
-
Field trials: To evaluate efficacy under real-world conditions.
-
Toxicology and environmental fate studies: To assess the safety profile for registration purposes.
By following these protocols and pursuing further research, the potential of this compound as a novel herbicide or plant growth regulator can be systematically evaluated.
References
Application Notes and Protocols: Step-by-Step Synthesis of Dimethylphosphinic Acid Derivatives
This document provides detailed protocols for the synthesis of dimethylphosphinic acid and its key derivatives, including esters and halides. The methodologies are intended for researchers, scientists, and professionals in drug development and organic chemistry.
Synthesis of this compound via Grignard Reagent
This method is particularly effective for preparing symmetrical dialkylphosphinic acids like this compound.[1] The protocol involves the reaction of a dialkyl phosphite with a Grignard reagent to form a dialkylphosphine oxide, which is subsequently oxidized to the phosphinic acid.
Experimental Protocol
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of diethyl phosphite in anhydrous diethyl ether.
-
Grignard Addition: Cool the flask in an ice bath. Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether from the dropping funnel. An excess of the Grignard reagent is typically used.[1]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
Quenching and Oxidation: Cool the reaction mixture again in an ice bath and cautiously add an oxidizing agent, such as hydrogen peroxide, while maintaining a low temperature.[1]
-
Acidic Work-up: Acidify the mixture with dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by distillation (e.g., Kugelrohr distillation at ~0.1 mbar/200 °C) followed by crystallization or washing with an ethereal ethyl acetate solution to yield the pure product.[1]
Reaction Data
| Step | Reagent/Parameter | Condition/Value | Purpose |
| 1 | Diethyl Phosphite | 1 equivalent | Phosphorus source |
| 2 | Methylmagnesium Bromide | >2 equivalents | Forms P-C bonds |
| 3 | Temperature | Reflux | Drives reaction to completion |
| 4 | Hydrogen Peroxide | --- | Oxidizes intermediate |
| 5 | Hydrochloric Acid | pH < 2 | Acidic work-up |
| 7 | Yield | ~Quantitative (crude) | [1] |
Reaction Pathway
References
Application Note: Quantitative Analysis of Dimethylphosphinic Acid in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of dimethylphosphinic acid (DMPA) in aqueous samples using gas chromatography-mass spectrometry (GC-MS) following a derivatization step. Due to the polar and non-volatile nature of DMPA, direct analysis by GC-MS is not feasible. This protocol outlines a silylation derivatization procedure to convert DMPA into a volatile trimethylsilyl (TMS) derivative, enabling its separation and detection by GC-MS. The method includes detailed procedures for sample preparation, derivatization, and GC-MS analysis, along with expected performance characteristics based on validated methods for structurally related organophosphorus compounds.
Introduction
This compound is a phosphorus-containing organic compound that can be found as a degradation product of certain industrial chemicals and chemical warfare agents. Its detection and quantification in environmental and biological matrices are of significant interest for monitoring and toxicological studies. Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the analysis of volatile and semi-volatile organic compounds. However, the high polarity and low volatility of DMPA necessitate a derivatization step to increase its volatility and thermal stability for successful GC-MS analysis. Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group, is a widely used derivatization technique for polar analytes. This application note provides a comprehensive protocol for the analysis of DMPA in water samples, including sample extraction, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and subsequent GC-MS determination.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of polar compounds from aqueous matrices.[1]
Materials:
-
Water sample (e.g., 100 mL)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the retained DMPA from the cartridge with 5 mL of dichloromethane into a clean collection tube.
-
Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.
Derivatization: Silylation
This protocol is based on common silylation procedures for organic acids.
Materials:
-
Dried sample extract from the SPE procedure
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts and caps
Procedure:
-
Reconstitution: Reconstitute the dried sample extract with 100 µL of anhydrous acetonitrile.
-
Addition of Derivatizing Reagent: Add 100 µL of BSTFA + 1% TMCS to the reconstituted extract in the GC vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated organophosphorus compounds and can be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation (m/z 50-500) |
| SIM Ions for TMS-DMPA | To be determined empirically. Expected ions would include the molecular ion and characteristic fragments. |
Data Presentation
The following tables summarize the expected quantitative performance of the method. The data presented is based on validated methods for the closely related compound, dimethyl methylphosphonate (DMMP), and should be considered as a reference.[2] A full method validation should be performed for this compound to establish specific performance characteristics.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte (Derivative) | Linear Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) |
| This compound (TMS) | 1 - 100 | > 0.995 | ~0.5 | ~1.5 |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/L) | Mean Recovery (%) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) |
| 5 | 95 - 105 | < 10 | < 15 |
| 50 | 90 - 110 | < 10 | < 15 |
| 100 | 90 - 110 | < 10 | < 15 |
RSD: Relative Standard Deviation
Mandatory Visualization
References
The Role of Dimethylphosphinic Acid in Asymmetric Catalysis: A Review of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Dimethylphosphinic acid, a simple organophosphorus compound, has not been established as a direct ligand or catalyst in mainstream asymmetric catalysis according to a comprehensive review of current scientific literature. Its inherent lack of chirality and structural simplicity preclude it from inducing enantioselectivity in chemical reactions, a fundamental requirement for chiral catalysts. The field of asymmetric catalysis overwhelmingly relies on catalysts that are themselves chiral, possessing complex three-dimensional structures to effectively control the stereochemical outcome of a reaction.
While this compound itself is not employed to create a chiral environment, the broader family of phosphorus compounds, particularly chiral phosphine ligands and chiral phosphoric acids, are cornerstones of modern asymmetric synthesis. These more complex molecules, often built upon sophisticated molecular scaffolds, are instrumental in the enantioselective synthesis of a vast array of molecules, including active pharmaceutical ingredients.
This document will provide an overview of the principles of asymmetric catalysis with a focus on phosphorus-containing catalysts, highlighting why simple molecules like this compound are not utilized and detailing the types of phosphorus compounds that are successful.
I. The Absence of this compound in Direct Asymmetric Catalysis
A thorough search of scientific databases reveals a lack of published research demonstrating the use of this compound as a chiral ligand or catalyst for asymmetric reactions. The key reasons for this are:
-
Achirality: this compound ((CH₃)₂PO₂H) is an achiral molecule. It does not possess a stereogenic center and its mirror images are superimposable. A chiral catalyst is a prerequisite for enantioselective catalysis, as it creates a diastereomeric transition state with the substrate, leading to the preferential formation of one enantiomer of the product.
-
Structural Simplicity: The molecule is too small and lacks the necessary steric bulk and defined three-dimensional structure to create a chiral pocket or environment around a metal center or to interact selectively with a prochiral substrate.
II. Chiral Phosphorus Ligands and Catalysts: The Foundation of Asymmetric Phosphorus-Based Catalysis
In contrast to this compound, a vast and diverse array of chiral phosphorus compounds have been developed and successfully applied in asymmetric catalysis. These can be broadly categorized into chiral phosphine ligands and chiral phosphoric acids.
A. Chiral Phosphine Ligands
Chiral phosphines are organophosphorus compounds that coordinate to a transition metal (e.g., rhodium, ruthenium, palladium, iridium) to form a chiral catalyst. The chirality can originate from a stereogenic phosphorus atom (P-chiral) or from a chiral backbone in the ligand. These ligands are crucial in numerous industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Key Applications:
-
Asymmetric Hydrogenation: The enantioselective reduction of prochiral olefins, ketones, and imines to produce chiral alcohols, amines, and other saturated compounds.
-
Asymmetric Allylic Alkylation: The enantioselective formation of carbon-carbon and carbon-heteroatom bonds.
-
Cross-Coupling Reactions: The synthesis of axially chiral biaryl compounds.
Workflow for the Application of a Generic Chiral Bisphosphine-Metal Catalyst in Asymmetric Hydrogenation:
B. Chiral Phosphoric Acids (CPAs)
Chiral phosphoric acids are a class of Brønsted acid organocatalysts. Their chirality is typically derived from an axially chiral backbone, such as BINOL (1,1'-bi-2-naphthol) or SPINOL (1,1'-spirobiindane-7,7'-diol). The acidic proton and the basic phosphoryl oxygen can act in a bifunctional manner to activate both the electrophile and the nucleophile, leading to high enantioselectivity.
Key Applications:
-
Asymmetric Mannich Reactions: The enantioselective synthesis of β-amino ketones or esters.
-
Asymmetric Friedel-Crafts Alkylations: The enantioselective formation of carbon-carbon bonds to aromatic rings.
-
Asymmetric Transfer Hydrogenations: The metal-free reduction of imines and other unsaturated compounds.
Catalytic Cycle of a Chiral Phosphoric Acid in a Generic Asymmetric Reaction:
III. Summary of Catalyst Performance Data for Representative Chiral Phosphorus Catalysts
To illustrate the efficacy of established chiral phosphorus catalysts, the following table summarizes performance data for selected well-known asymmetric reactions. It is important to note that this compound is not featured in such data due to its inapplicability.
| Catalyst/Ligand | Reaction Type | Substrate | Product ee (%) | Yield (%) |
| (R)-BINAP-Ru | Asymmetric Hydrogenation | Methyl acetoacetate | 98 | >95 |
| (S,S)-DuPhos-Rh | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >99 | >99 |
| (R)-TRIP (CPA) | Asymmetric Transfer Hydrogenation | N-Benzylideneaniline | 96 | 98 |
| (S)-Ph-BINEPINE-Pd | Asymmetric Allylic Amination | 1,3-Diphenylallyl acetate & Benzylamine | 97 | 95 |
Note: The data presented are representative examples from the literature and actual results may vary depending on specific reaction conditions.
IV. Experimental Protocols for Key Asymmetric Reactions Using Chiral Phosphorus Catalysts
The following are generalized protocols for common asymmetric reactions that utilize established chiral phosphorus catalysts.
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Olefin using a Chiral Phosphine-Rhodium Catalyst
Materials:
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Prochiral olefin substrate
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the rhodium precursor (1 mol%) and the chiral bisphosphine ligand (1.1 mol%). Add the anhydrous, degassed solvent and stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate vessel, dissolve the prochiral olefin substrate in the reaction solvent.
-
Hydrogenation: Transfer the substrate solution to the high-pressure autoclave. Using a cannula, transfer the catalyst solution to the autoclave.
-
Reaction Execution: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stirring and Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours). The reaction progress can be monitored by techniques such as TLC or GC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product using chiral HPLC or GC.
Protocol 2: General Procedure for Asymmetric Friedel-Crafts Alkylation using a Chiral Phosphoric Acid (CPA) Catalyst
Materials:
-
Chiral phosphoric acid (CPA) catalyst (e.g., (R)-TRIP, 5 mol%)
-
Indole or pyrrole substrate
-
Electrophile (e.g., α,β-unsaturated ketone)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst.
-
Addition of Reactants: Add the indole or pyrrole substrate, followed by the anhydrous solvent. Cool the mixture to the desired temperature (e.g., 0 °C).
-
Initiation of Reaction: Add the electrophile dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product by chiral HPLC.
V. Conclusion
Application Notes and Protocols for Dimethylphosphinic Acid as a Chelating Agent for Metal Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphinic acid is an organophosphorus compound with the formula (CH₃)₂PO₂H. As a member of the phosphinic acid family, it possesses chelating properties that make it a candidate for the extraction and separation of metal ions from aqueous solutions. The phosphinic acid group acts as a powerful chelating agent, selectively binding to target metal ions and facilitating their transfer from an aqueous phase to an organic solvent. This process, known as solvent extraction, is a cornerstone of hydrometallurgy and is crucial for metal purification and recovery. While commercially available dialkylphosphinic acids with larger alkyl groups, such as bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), are more commonly studied and utilized, the principles of chelation and extraction are applicable to this compound.
The effectiveness of organophosphorus compounds in metal extraction is influenced by several factors, including the pH of the aqueous solution, the concentration of the extractant, the nature of the diluent, and the temperature. The acid dissociation constant (pKa) of the phosphinic acid plays a significant role; a lower pKa value generally leads to better proton release and facilitates metal complexation at lower pH values.
Disclaimer: Specific quantitative data and detailed experimental protocols for the use of this compound in metal extraction are not widely available in the reviewed literature. The following application notes and protocols are based on the general principles of metal extraction using dialkylphosphinic acids and should be adapted and optimized for specific applications.
Data Presentation
The following tables provide a representative summary of the expected performance of a generic dialkylphosphinic acid in metal extraction, illustrating the types of data that would be generated in experimental studies.
Table 1: Effect of pH on the Extraction Efficiency of Divalent Metals with a Generic Dialkylphosphinic Acid
| Metal Ion | pH 2.0 | pH 3.0 | pH 4.0 | pH 5.0 | pH 6.0 |
| Cu(II) | 35% | 65% | 85% | 95% | >99% |
| Ni(II) | 10% | 25% | 50% | 75% | 90% |
| Co(II) | 15% | 35% | 60% | 85% | 95% |
| Zn(II) | 40% | 70% | 90% | >99% | >99% |
| Fe(III) | 80% | 95% | >99% | >99% | >99% |
Table 2: Separation Factors for Selected Metal Pairs with a Generic Dialkylphosphinic Acid at pH 4.5
| Metal Pair | Distribution Coefficient (Metal 1) | Distribution Coefficient (Metal 2) | Separation Factor (β = D₁/D₂) |
| Co(II) / Ni(II) | 10.5 | 2.5 | 4.2 |
| Zn(II) / Co(II) | 50.2 | 10.5 | 4.8 |
| Cu(II) / Co(II) | 35.8 | 10.5 | 3.4 |
Experimental Protocols
The following is a generalized protocol for the solvent extraction of metal ions using this compound. This should be considered a starting point and may require significant optimization.
Protocol 1: Determination of Metal Extraction Efficiency as a Function of pH
1. Reagent Preparation
- Aqueous Phase: Prepare a stock solution of the metal salt (e.g., CuSO₄·5H₂O) in deionized water to a final concentration of 1 g/L. Adjust the pH of aliquots of this solution to the desired values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0) using dilute H₂SO₄ or NaOH.
- Organic Phase: Prepare a 0.1 M solution of this compound in a suitable organic solvent (e.g., kerosene, toluene, or heptane). The choice of solvent can influence extraction efficiency and phase separation.
2. Extraction Procedure
- In a series of separatory funnels, mix equal volumes (e.g., 20 mL) of the pH-adjusted aqueous phase and the organic phase.
- Shake the funnels vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. A mechanical shaker is recommended for consistency.
- Allow the phases to separate completely. This may take several minutes.
- Carefully separate the aqueous phase from the organic phase.
3. Analysis
- Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- Calculate the concentration of the metal ion in the organic phase by mass balance: [M]org = [M]initial_aq - [M]final_aq.
- Calculate the extraction efficiency (%E) using the formula: %E = (([M]initial_aq - [M]final_aq) / [M]initial_aq) * 100.
4. Data Reporting
- Plot the extraction efficiency as a function of the equilibrium pH.
Protocol 2: Stripping of Metal Ions from the Organic Phase
1. Reagent Preparation
- Loaded Organic Phase: Use the organic phase from a previous extraction experiment that is loaded with the metal of interest.
- Stripping Solution: Prepare a series of acidic solutions (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M H₂SO₄).
2. Stripping Procedure
- In a series of separatory funnels, mix a known volume of the loaded organic phase with an equal volume of the stripping solution.
- Shake the funnels for a sufficient time to allow for the transfer of the metal ion back to the aqueous phase (e.g., 30 minutes).
- Allow the phases to separate and collect the aqueous phase (strip liquor).
3. Analysis
- Determine the concentration of the metal ion in the strip liquor using AAS or ICP-OES.
- Calculate the stripping efficiency (%S) using the formula: %S = ([M]strip_liquor / [M]initial_org) * 100.
4. Data Reporting
- Report the stripping efficiency for each concentration of the stripping acid.
Visualizations
The following diagrams illustrate the key concepts and workflows in metal extraction using this compound.
Caption: Experimental workflow for metal extraction and stripping.
Caption: Generalized chelation mechanism of a divalent metal ion.
Caption: Key factors influencing metal extraction efficiency.
Application Notes and Protocols for Developing Novel Materials Using Dimethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of dimethylphosphinic acid in the development of novel materials, including metal-organic frameworks, flame-retardant polymers, and functionalized adsorbents. The protocols are based on established synthesis and characterization techniques for phosphinic acid derivatives.[1][2]
Application Note 1: Synthesis of Metal-Organic Frameworks (MOFs) with this compound
This compound and its derivatives can be employed as ligands or modulators in the synthesis of metal-organic frameworks (MOFs), influencing the resulting structure and properties.[2][3] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.[4][5] The use of this compound can introduce P-O functional groups that offer different coordination modes compared to more common carboxylate linkers, potentially leading to novel framework topologies and enhanced stability.[2]
Logical Workflow for MOF Synthesis and Characterization
Experimental Protocol: Hydrothermal Synthesis of a Coordination Polymer
This protocol describes a general method for synthesizing a coordination polymer using a metal salt and an organic linker, with this compound (DMPA) acting as a modulating or co-ligating agent.
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)
-
Organic Linker (e.g., Terephthalic Acid)
-
This compound (DMPA), 97% assay
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Deionized Water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (1 mmol), organic linker (1 mmol), and this compound (0.5 mmol) in 20 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial inside a 23 mL Teflon-lined stainless steel autoclave.
-
Place the autoclave in a programmable oven and heat to 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the collected crystals three times with fresh DMF and then three times with ethanol to remove unreacted precursors.
-
Dry the product under vacuum at 80 °C for 12 hours.
Data Presentation: Expected Material Properties
The synthesis parameters significantly influence the final product. The following table provides a hypothetical comparison based on the inclusion of DMPA as a modulator, drawing parallels from studies on similar systems.[4]
| Property | Standard MOF (e.g., MOF-5) | DMPA-Modulated MOF |
| Crystal System | Cubic | Monoclinic |
| Space Group | Fm-3m | P2₁/c |
| Synthesis Temp. | 100 °C | 120 °C |
| Thermal Stability | ~400 °C | Potentially altered |
| Porosity | High | Potentially altered topology |
Application Note 2: this compound Salts as Flame Retardants for Polymers
Salts of dialkylphosphinic acids are effective, environmentally friendly, halogen-free flame retardants for polymers.[6] Their mechanism involves action in both the condensed (solid) and gas phases during combustion to suppress fire.[7][8] In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, phosphorus-containing radicals are released that interrupt the chemical reactions of combustion.[7]
Mechanism of Phosphorus-Based Flame Retardancy
Experimental Protocol: Preparation and Testing of a Flame-Retardant Polymer Composite
This protocol describes the preparation of a flame-retardant polymer composite via melt blending and its subsequent evaluation using the UL-94 vertical burn test.
Materials:
-
Base Polymer (e.g., Poly(butylene succinate), PBS)
-
Aluminum Dimethylphosphinate (Al-DMPA)
-
Twin-screw extruder
-
Injection molding machine
-
UL-94 vertical burn test chamber
Procedure: Composite Preparation
-
Dry the PBS polymer pellets and Al-DMPA powder in a vacuum oven at 80 °C for 12 hours.
-
Prepare a physical blend of PBS and Al-DMPA at the desired weight ratio (e.g., 80:20).
-
Feed the blend into a co-rotating twin-screw extruder with a temperature profile of 130-150 °C from hopper to die.
-
Extrude the molten composite into strands, cool in a water bath, and pelletize.
-
Dry the resulting pellets at 80 °C for 12 hours.
-
Use an injection molding machine to prepare standard test bars (e.g., 125 x 13 x 1.6 mm) for flammability testing.
Procedure: UL-94 Vertical Burn Test
-
Mount a conditioned test specimen vertically in the test chamber.
-
Apply a calibrated methane flame to the bottom edge of the specimen for 10 seconds and then remove.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if flaming drips ignite a cotton patch placed below the specimen.
-
Repeat the test on a total of five specimens.
-
Classify the material (V-0, V-1, or V-2) based on the UL-94 criteria.
Data Presentation: Flammability Test Results
The following table summarizes typical results for a PBS composite, demonstrating the effect of the phosphinate flame retardant.[6]
| Material | UL-94 Rating (1.6 mm) | Total Afterflame Time (s) | Dripping |
| Neat PBS | No Rating | Burns completely | Flaming drips |
| PBS + 20% Al-DMPA | V-0 | < 10 | No drips |
Application Note 3: Surface Functionalization of Mesoporous Materials
The phosphinic acid group can be used to functionalize the surface of porous materials like mesoporous silica, creating adsorbents for applications such as heavy metal removal from aqueous solutions.[9] The P=O and P-OH groups provide effective binding sites for metal cations.
Experimental Workflow for Surface Functionalization
Experimental Protocol: Impregnation of Mesoporous Silica
This protocol is adapted from methods used for similar organophosphorus acids.[9]
Materials:
-
Calcined Mesoporous Silica (e.g., MCM-41)
-
This compound (DMPA)
-
Solvent (e.g., Chloroform)
-
Rotary evaporator
Procedure:
-
Activate the mesoporous silica by heating at 120 °C for 6 hours under vacuum.
-
Prepare a 0.1 M solution of DMPA in chloroform.
-
Disperse 1.0 g of the activated silica in 50 mL of the DMPA solution.
-
Stir the suspension at room temperature for 24 hours to allow for impregnation of the DMPA onto the silica surface.
-
Remove the solvent using a rotary evaporator at 40 °C until a dry powder is obtained.
-
Wash the resulting powder with fresh solvent to remove any loosely bound DMPA and dry again under vacuum.
-
Characterize the functionalized material (Silica@DMPA) using FTIR to confirm the presence of phosphinic acid groups and N₂ sorption to assess changes in surface area and pore volume.
Data Presentation: Adsorption Performance
The following table presents hypothetical cadmium adsorption data for functionalized silica, based on results for analogous materials.[9] The maximum adsorption capacity is often determined by fitting experimental data to the Langmuir isotherm model.
| Material | Adsorbent Dose (g/L) | pH | Contact Time (min) | Max. Adsorption Capacity (mg/g) |
| Pristine Silica | 1.0 | 5.8 | 60 | < 5 |
| Silica@DMPA | 1.0 | 5.8 | 30 | ~20 |
Conceptual Application in Drug Delivery
Phosphinic acid derivatives are versatile tools in medicinal chemistry and can be incorporated into drug delivery systems.[10] While specific applications for this compound are less documented, its properties can be conceptually applied. For instance, phosphinate groups could be integrated into polymer-based nanocarriers to create pH-sensitive systems. The acidity of the phosphinic group lies between that of carboxylic and phosphonic acids, offering a unique pKa for tuning drug release in the acidic microenvironments of tumors or endosomes.[2][11]
Conceptual Diagram of a pH-Responsive Nanocarrier
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity [thno.org]
Troubleshooting & Optimization
Technical Support Center: Dimethylphosphinic Acid Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues during the synthesis of dimethylphosphinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product after a Grignard-based synthesis is a viscous, brown oil that is difficult to crystallize. What is the likely composition?
A1: This is a common issue. This compound can be challenging to crystallize, and the oily consistency often points to the presence of impurities. The most probable impurity is trimethylphosphine oxide , which forms when the dimethylphosphinate intermediate reacts with an additional equivalent of the methyl Grignard reagent.[1] Low yields in Grignard reactions are also frequently caused by the presence of moisture, which quenches the highly reactive Grignard reagent.[2][3]
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents like THF or diethyl ether must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Control Stoichiometry: Use a precise stoichiometry of the methyl Grignard reagent. Adding the Grignard reagent slowly and at a low temperature can help prevent over-addition.
-
Purification: The crystalline this compound can sometimes be separated from the oil by washing with a mixture of ethereal and ethyl acetate solutions.[1]
-
Q2: I am attempting a Michaelis-Arbuzov reaction to form a precursor to this compound and observe several unexpected phosphorus-containing byproducts. What could they be?
A2: The Michaelis-Arbuzov reaction, while powerful, can lead to a mixture of products.[4][5] Common side reactions include:
-
Pyrolysis: Heating the reaction too strongly or for too long can cause the phosphinate ester product to decompose into an acid.[4]
-
Competing Reactions: The alkyl halide generated as a byproduct during the reaction can compete with the starting alkyl halide, leading to a mixture of phosphinates.[6]
-
Transesterification: If alcohols are present or generated, transesterification of the starting phosphonite can occur, leading to different phosphonite species that then undergo the Arbuzov reaction to form undesired byproducts.[7]
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize pyrolysis.
-
Reactant Choice: Using silyl phosphonites can be advantageous as de-esterification occurs cleanly at the silyl ester site, preventing the liberation of reactive alkyl halides that can cause side reactions.
-
Purity of Reagents: Ensure all starting materials and solvents are free from water and alcohol contaminants.
-
Q3: My yield is consistently low when using an oxidation route to synthesize this compound. What factors could be responsible?
A3: Low yields in oxidation reactions are typically due to incomplete conversion or loss of product during workup.
-
Troubleshooting Steps:
-
Incomplete Oxidation: The starting material, such as a secondary phosphine oxide, may not be fully oxidized.[1] Consider increasing the amount of the oxidizing agent (e.g., hydrogen peroxide) or extending the reaction time.
-
Oxidizing Agent Potency: Ensure your oxidizing agent has not degraded over time.
-
Product Isolation: If performing an aqueous workup, be aware that this compound has some solubility in water. Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent to maximize recovery.
-
Summary of Common Byproducts
The formation of byproducts is highly dependent on the chosen synthetic pathway. The table below summarizes common byproducts for major synthesis routes.
| Synthesis Route | Common Byproduct(s) | Contributing Factors | Method of Minimization |
| Grignard Reagent Addition | Trimethylphosphine oxide | Excess Grignard reagent reacting with the product.[1] | Carefully control stoichiometry; slow, low-temperature addition of Grignard reagent. |
| Ethane (from methylmagnesium bromide) | Homocoupling (Wurtz-type reaction).[3] | Use highly activated magnesium; maintain moderate temperature.[3] | |
| Magnesium salts (e.g., MgBr₂) | Normal part of the reaction equilibrium. | Proper aqueous workup and extraction. | |
| Michaelis-Arbuzov Reaction | Phosphinic acid (from ester pyrolysis) | High reaction temperatures.[4] | Use the minimum effective temperature; monitor reaction closely. |
| Undesired phosphinate esters | Reaction of liberated alkyl halide byproduct with starting materials.[6] | Use silyl phosphonites to avoid reactive alkyl halide byproducts. | |
| Transesterification products | Presence of alcohol impurities.[7] | Use strictly anhydrous and alcohol-free reagents and solvents. | |
| Oxidation of Secondary Phosphine Oxides | Unreacted starting material | Insufficient oxidizing agent or reaction time.[1] | Increase molar ratio of oxidizing agent; extend reaction time. |
| Nitrogen oxides (if using nitric acid) | Reduction of nitric acid during the oxidation process. | Perform reaction in a well-ventilated fume hood; purge with inert gas after reaction. |
Experimental Protocols
Key Experiment: Synthesis via Grignard Reagent
This protocol is a representative example for the synthesis of this compound using a Grignard reagent with diethyl phosphite as the phosphorus source, followed by oxidation.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
Diethyl phosphite
-
30% Hydrogen peroxide
-
Hydrochloric acid
-
Sodium sulfate (anhydrous)
-
All glassware must be rigorously dried.
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (2.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl iodide (2.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the methyl iodide solution to initiate the reaction. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Phosphite:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve diethyl phosphite (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the diethyl phosphite solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The product at this stage is the intermediate dimethylphosphine oxide.
-
-
Oxidation and Workup:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 30% hydrogen peroxide (1.5 equivalents) dropwise. This step is highly exothermic; maintain the temperature below 20 °C.
-
After the addition, remove the ice bath and stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~1) and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
References
Technical Support Center: Purification of Dimethylphosphinic Acid from Reaction Mixtures
Welcome to the technical support center for the purification of dimethylphosphinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from various reaction mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield of Purified this compound After Crystallization
-
Possible Cause: The chosen solvent may be too effective, leading to a significant amount of the product remaining in the mother liquor.[1]
-
Solution:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent from the filtrate and attempt a second crystallization.
-
Change Solvent System: Experiment with a different solvent or a co-solvent system. For instance, if crystallization from benzene results in low yield, a mixture of ethereal ethyl acetate (20%) can be a viable alternative.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Problem 2: Oily Product Obtained Instead of Crystalline Solid
-
Possible Cause: The presence of impurities can lower the melting point of the product, causing it to "oil out" of the solution. Rapid cooling can also contribute to this issue.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step such as an acid-base wash to remove major contaminants before attempting crystallization.
-
Solvent Selection: Ensure the chosen solvent's boiling point is not significantly higher than the melting point of this compound (85-89 °C).
-
Problem 3: Purified this compound is Contaminated with Monoalkylphosphinic Acid
-
Possible Cause: Incomplete reaction or side reactions during synthesis can lead to the presence of monoalkylphosphinic acid as a major impurity.
-
Solution:
-
Alkaline Wash: An effective method to remove acidic impurities like monoalkylphosphinic acid is to wash the organic phase containing the crude product with a basic solution, such as a 4% caustic solution. The monoalkylphosphinic acid will be preferentially neutralized and extracted into the aqueous layer.
-
Problem 4: Difficulty in Removing Unreacted Starting Materials
-
Possible Cause: The properties of the starting materials may be similar to this compound, making separation challenging.
-
Solution:
-
Liquid-Liquid Extraction: A fundamental technique to separate compounds based on their differential solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).[1]
-
Salt Formation: Convert the this compound into a salt, which may have different solubility characteristics than the unreacted starting materials, facilitating separation. The pure acid can then be regenerated. For instance, adamantanamine can be used to form a crystalline salt of the phosphinic acid, leaving impurities in solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound from reaction mixtures include:
-
Crystallization: A widely used technique to obtain high-purity solid compounds. Common solvents for this compound include benzene and ethereal ethyl acetate solutions.
-
Kugelrohr Distillation: A short-path distillation technique suitable for small quantities of high-boiling point compounds like this compound.
-
Acid-Base Extraction/Washing: Effective for removing acidic or basic impurities. Washing with a basic solution can selectively remove more acidic byproducts.
-
Salt Formation: Conversion to a crystalline salt with a specific amine, such as adamantanamine, can be a highly selective purification method.
Q2: What are the typical impurities found in crude this compound?
A2: The impurity profile depends heavily on the synthetic route employed. Common impurities may include:
-
Monoalkylphosphinic acids: Often present as a byproduct in syntheses involving alkylation.
-
Unreacted starting materials: Such as phosphorus precursors or alkylating agents.
-
Side-products: Formed from competing reactions during the synthesis.
-
Residual Solvents: Solvents used in the reaction or workup that are not completely removed.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are powerful tools for both qualitative and quantitative analysis of organophosphorus compounds.[3][4] Quantitative 31P NMR, in particular, can provide accurate purity assessments.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile impurities.[5][6]
-
Melting Point Analysis: A sharp melting point range close to the literature value (85-89 °C) is indicative of high purity. Impurities tend to depress and broaden the melting point range.
Q4: Can ion-exchange chromatography be used to purify this compound?
A4: Yes, ion-exchange chromatography can be a viable purification method. Since this compound is acidic, an anion-exchange resin would be appropriate. The crude sample would be loaded onto the column, and impurities with different charge characteristics could be washed away before eluting the purified this compound with a buffer of appropriate pH or ionic strength.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Typical Yield | Purity | Advantages | Disadvantages |
| Crystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | >50% | High | Can yield very pure product; scalable. | Yield can be low if the compound has significant solubility in the cold solvent; may require screening of multiple solvents. |
| Kugelrohr Distillation | Separation based on differences in boiling points under vacuum. | Variable | High | Effective for removing non-volatile impurities; suitable for small scales. | Not easily scalable; requires specialized equipment; potential for thermal degradation if not controlled properly. |
| Alkaline Wash | Selective neutralization and extraction of acidic impurities into an aqueous phase. | High (for the desired product) | Effective for removing specific acidic impurities | Simple and quick procedure; can be integrated into the workup. | May not remove non-acidic impurities; requires subsequent separation of aqueous and organic phases. |
| Salt Formation (Adamantanamine) | Formation of a crystalline salt of the target molecule, leaving impurities in solution. | >50% | Very High | Highly selective; can yield analytically pure product. | Requires an additional reagent; involves an extra step of regenerating the free acid from the salt. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Benzene
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot benzene in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold benzene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Kugelrohr Distillation
-
Apparatus Setup: Place the crude this compound into the distillation bulb of the Kugelrohr apparatus.
-
Vacuum Application: Connect the apparatus to a vacuum pump and gradually apply a vacuum (e.g., ~0.1 mbar).
-
Heating: Begin heating the distillation bulb. For this compound, a temperature of around 200 °C may be required.
-
Collection: The purified this compound will distill and condense in the cooler receiving bulb.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualization
Caption: Workflow for selecting a purification method for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tga.gov.au [tga.gov.au]
- 3. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Dimethylphosphinic Acid Catalysis
Welcome to the technical support center for dimethylphosphinic acid and related phosphinic acid catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in catalysis? A1: this compound and its derivatives can act as ligands in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling.[1] The phosphorus center can coordinate to the metal, influencing its electronic properties and steric environment. This modulation of the metal center is critical for facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination, ultimately enhancing catalyst stability and activity.[2]
Q2: How do I choose the optimal reaction temperature? A2: Temperature is a critical parameter that affects both reaction rate and selectivity.[3][4] A good starting point is often between 80-110 °C for many cross-coupling reactions.[2][5] If the reaction is sluggish or fails to initiate, cautiously increasing the temperature may be necessary.[6] Conversely, if side reactions or catalyst decomposition are observed, lowering the temperature may improve the outcome.[7] A temperature screening study is highly recommended to find the optimal balance.[3]
Q3: What are common causes of catalyst deactivation and how can I prevent them? A3: Catalyst deactivation is a primary cause of low yields and can stem from several factors:
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Poisoning: Impurities in reagents or solvents, or even the substrate/products themselves (e.g., nitrogen heterocycles, sulfur compounds), can bind to the catalyst and render it inactive.[8][9] Using high-purity, anhydrous, and degassed reagents and solvents is crucial.[7][10]
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Agglomeration: The active catalytic species can aggregate to form inactive bulk metal, often observed as palladium black.[7] This can be minimized by using appropriate ligands, controlling the temperature, and ensuring proper mixing.[7]
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Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures.[8] Running reactions under a strict inert atmosphere (Argon or Nitrogen) is essential.[10]
-
Competitive Binding: In some cases, the phosphinic acid itself can act as a nucleophile, leading to side reactions that consume the catalyst.[11]
Q4: What is a typical catalyst loading and how can I optimize it? A4: A typical starting point for catalyst loading is between 1-5 mol%.[3][12] For challenging substrates, a higher initial loading may be necessary.[6] However, high loadings can sometimes increase the rate of side reactions like homocoupling.[7] Optimization should involve systematically decreasing the catalyst loading from a successful starting point to find the minimum amount required for efficient conversion, which is crucial for cost-effectiveness and reducing residual metal content in the product.[3][13]
Q5: How does the choice of solvent and base impact the reaction? A5: The solvent and base are critical reaction parameters that must be co-optimized. The solvent influences the solubility of reactants and the stability of catalytic intermediates.[14] Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[2][15] The base plays a key role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki reaction) and its strength and solubility can dramatically affect the reaction outcome.[16] A screening of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is often necessary to identify the optimal choice for a specific substrate combination.[15]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst was not properly activated or has deactivated.[7] 2. Suboptimal Temperature: The reaction temperature is too low.[6] 3. Incorrect Solvent/Base: The chosen solvent or base is not suitable for the reaction.[15] | 1. Catalyst Check: Use a fresh batch of catalyst and high-purity, anhydrous/degassed solvents and reagents.[10] For Pd(II) precatalysts, ensure conditions are suitable for reduction to the active Pd(0) state.[7] 2. Temperature Screen: Incrementally increase the reaction temperature (e.g., in 10 °C steps).[6] 3. Parameter Screen: Screen a panel of different solvents and bases to find a more effective combination.[15] |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation/Poisoning: The catalyst is losing activity over time due to impurities or thermal degradation.[8][9] 2. Poor Reagent Purity: Impurities in the starting materials are inhibiting the reaction.[17] 3. Insufficient Mixing: For heterogeneous mixtures (e.g., with solid bases), poor mixing can limit reaction rates.[9] | 1. Staged Catalyst Addition: Instead of a single addition, try adding the catalyst in portions over the reaction time.[10] 2. Purify Reagents: Purify all starting materials and ensure solvents are of the highest grade.[17] 3. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction.[9] |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | 1. Presence of Oxygen: Trace oxygen can promote oxidative homocoupling of boronic acids in Suzuki reactions.[8] 2. Excess Water/Protic Sources: Leads to protodeboronation, where the boronic acid is replaced by a hydrogen atom.[6][7] 3. High Catalyst Loading/Temperature: Can promote undesired side reactions.[7] | 1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon).[8] 2. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider using molecular sieves.[3][7] 3. Optimize Conditions: Reduce catalyst loading and/or reaction temperature.[7] |
| Poor Reproducibility Between Batches | 1. Variable Reagent Quality: Inconsistent purity of reagents or solvents between runs.[10][17] 2. Atmospheric Contamination: Inconsistent inert atmosphere control (air or moisture leaks).[17] 3. Inconsistent Heat/Mass Transfer: Particularly an issue when scaling up reactions.[8] | 1. Standardize Reagents: Use reagents from the same batch or from a reliable, high-purity source.[9] 2. Standardize Setup: Ensure a consistent and robust inert atmosphere setup for every reaction. Check for leaks in the system.[17] 3. Controlled Scale-Up: When scaling up, ensure heating and stirring are uniform and efficient for the larger volume.[8] |
Data Presentation: Optimizing Reaction Parameters
The following tables provide representative data illustrating the effect of various parameters on a hypothetical palladium-catalyzed cross-coupling reaction. Actual results will be substrate-dependent.
Table 1: Effect of Solvent and Base on Reaction Yield (%)
| Solvent | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
|---|---|---|---|
| Toluene | 75% | 68% | 85% |
| 1,4-Dioxane | 82% | 71% | 91% |
| THF | 55% | 45% | 65% |
| Acetonitrile | <10% | <10% | 15% |
Conditions: Aryl halide (1 mmol), boronic acid (1.2 mmol), Pd catalyst (2 mol%), ligand (4 mol%), 100 °C, 12 h. Data is illustrative based on general trends.[15]
Table 2: Effect of Catalyst Loading and Temperature on Yield (%)
| Catalyst Loading (mol%) | 80 °C | 100 °C | 120 °C |
|---|---|---|---|
| 0.5 | 45% | 65% | 60% (decomposition observed) |
| 1.0 | 68% | 88% | 82% |
| 2.0 | 72% | 91% | 85% |
| 5.0 | 75% | 92% | 86% |
Conditions: Aryl halide (1 mmol), boronic acid (1.2 mmol), optimized solvent and base, 12 h. Data is illustrative based on general trends.[3][13][18]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid derivative (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial inside a glovebox, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%).
-
Assembly: Add the catalyst/ligand mixture to the Schlenk tube. Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.[2]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by HPLC
Accurate monitoring is key to optimization.
-
Sample Preparation: At designated time points, carefully and quickly withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under a positive pressure of inert gas. Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) and an internal standard.
-
Analysis: Filter the quenched sample through a syringe filter (0.22 µm) into an HPLC vial.
-
Chromatography: Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system, typically with a reverse-phase column (e.g., C18) and a UV detector.[19] The mobile phase and gradient should be optimized to achieve good separation between starting materials, products, and any significant byproducts.[19]
-
Quantification: Calculate the conversion of the starting material and the yield of the product by comparing the peak areas relative to the internal standard and a pre-established calibration curve.
Visualizations
References
- 1. Palladium catalyzed cross-coupling reactions for phosphorus–carbon bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucidated by Kinetic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pure.mpg.de [pure.mpg.de]
- 15. researchgate.net [researchgate.net]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. merckmillipore.com [merckmillipore.com]
preventing degradation of dimethylphosphinic acid in solution
Welcome to the technical support center for dimethylphosphinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use in experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the behavior of analogous organophosphorus compounds, the primary factors that can lead to the degradation of this compound in solution include:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of phosphinic acids.[1][2][3][4][5][6][7]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2][5][8][9][10][11]
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Oxidizing Agents: The presence of strong oxidizing agents may lead to the degradation of the molecule.[12]
-
Light: Exposure to UV or other high-intensity light sources can potentially induce photodegradation.[3][13]
Q2: What are the likely degradation products of this compound?
A2: While specific studies on the degradation products of this compound are not extensively available, based on the degradation pathways of similar organophosphorus compounds like nerve agent simulants, potential degradation could involve the cleavage of the P-C bond.[14] Under strong oxidative conditions, it's conceivable that it could ultimately degrade to simpler phosphorus-containing species and methane or other small organic molecules. Further experimental analysis, such as mass spectrometry, would be required to definitively identify the degradation products under specific conditions.
Q3: How can I monitor the degradation of my this compound solution?
A3: Several analytical techniques can be employed to monitor the degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its potential degradation products, allowing for its quantification over time.[15][16][17][18][19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, often requiring a derivatization step to increase the volatility of the acidic analyte, to identify and quantify both the parent compound and its degradation products.[12][14][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful non-destructive technique to monitor the change in the chemical environment of the phosphorus atom in this compound and the appearance of new signals corresponding to degradation products.[22][23][24][25][26]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to directly detect and quantify this compound and its degradation products in aqueous solutions without the need for derivatization.[14][27]
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: To minimize degradation, stock solutions of this compound should be stored in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to prevent evaporation and contamination. If the solution is in a solvent prone to freezing, appropriate freezer storage (-20 °C or lower) should be considered, and aliquoting into single-use vials is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of the this compound stock or working solution. | 1. Verify Solution Integrity: Analyze the solution using a stability-indicating method (e.g., HPLC, ³¹P NMR) to check for the presence of degradation products and confirm the concentration of the parent compound. 2. Review Storage Conditions: Ensure the solution has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Check Solution pH: If the compound is dissolved in a buffered solution, verify that the pH is within a stable range (ideally near neutral, unless experimental conditions require otherwise).[4][5][7][11] 4. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from a reliable source of solid this compound. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To tentatively identify the unknown peaks, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) on a known sample of this compound.[1][2][3][8][28] This will help in correlating the unknown peaks with specific degradation pathways. 2. Utilize Mass Spectrometry: Couple your chromatography to a mass spectrometer (LC-MS or GC-MS) to obtain mass information on the unknown peaks, which can aid in their identification.[12][14][21][27][29] |
| Precipitate forms in the solution upon storage. | Change in solubility due to pH shift or formation of insoluble degradation products. | 1. Check pH: Measure the pH of the solution. A significant shift could indicate degradation or absorption of atmospheric CO₂. 2. Solubility Check: Verify the solubility of this compound in the chosen solvent at the storage temperature. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine its identity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[17][19][20]
Objective: To develop an HPLC method that separates this compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Prepare a buffer solution, for example, 20 mM sodium dihydrogen phosphate, and adjust the pH to a desired level (e.g., 2.5) with phosphoric acid for use as the aqueous phase.[30]
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of polar degradation products from the parent compound.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore. For higher specificity and sensitivity, a mass spectrometer (LC-MS) is recommended.[14][27]
-
Forced Degradation: To validate the stability-indicating nature of the method, subject a solution of this compound to forced degradation conditions:[1][2][3][8][28]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C) for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak.
Protocol 2: Monitoring Degradation by ³¹P NMR Spectroscopy
³¹P NMR is a direct method to observe the phosphorus-containing compounds in a solution.[22][23][24][25][26]
Objective: To monitor the degradation of this compound and identify the formation of phosphorus-containing degradation products over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., D₂O) at a known concentration.
-
Internal Standard: Add a stable phosphorus-containing compound as an internal standard for quantification (e.g., phosphoric acid).
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the freshly prepared solution. Note the chemical shift and integration of the this compound peak.
-
Incubation: Store the NMR tube under the desired experimental conditions (e.g., elevated temperature, specific pH).
-
Time-Course Monitoring: Acquire ³¹P NMR spectra at regular time intervals.
-
Data Analysis:
-
Monitor the decrease in the integral of the this compound peak over time.
-
Observe the appearance of new peaks corresponding to degradation products. The chemical shifts of these new peaks can provide clues about their structure.
-
Quantify the percentage of degradation by comparing the integral of the parent peak to the sum of the integrals of all phosphorus-containing species.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Appearance of Degradation Products |
| 0.1 M HCl (60 °C) | 24 | 85.2 | Yes |
| 0.1 M NaOH (60 °C) | 24 | 78.5 | Yes |
| 3% H₂O₂ (RT) | 24 | 92.1 | Yes |
| 80 °C | 48 | 90.5 | Yes |
| UV Light (254 nm) | 24 | 95.3 | Minor |
| Control (RT, dark) | 48 | 99.8 | No |
Note: The data in this table is illustrative and should be determined experimentally.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics of aflatoxin degradation during peanut roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 16. cipac.org [cipac.org]
- 17. kinampark.com [kinampark.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. scienceopen.com [scienceopen.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biopharminternational.com [biopharminternational.com]
- 29. researchgate.net [researchgate.net]
- 30. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Scaling Up Dimethylphosphinic Acid Production
Welcome to the Technical Support Center for the production of dimethylphosphinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for large-scale production?
A1: Several synthetic routes to this compound have been reported. The most common methods include the oxidation of dimethylphosphine oxide, the reaction of methylmagnesium bromide with phosphorus oxychloride, and the Arbuzov reaction. For large-scale production, the choice of synthesis route depends on factors such as cost of starting materials, safety, and scalability of the reaction conditions. The oxidation of dimethylphosphine oxide is often favored due to its relatively high yield and manageable reaction conditions.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges in scaling up this compound production include:
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Heat and Mass Transfer: Exothermic reactions can become difficult to control in large reactors, leading to localized overheating and potential side reactions.[1] Efficient mixing and heat removal are critical.
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Impurity Profile: The type and quantity of impurities may change with scale. Byproducts that are negligible at the lab scale can become significant in a larger batch.
-
Reagent Addition and Control: The rate of reagent addition can significantly impact the reaction's selectivity and safety, especially for highly reactive intermediates.
-
Work-up and Purification: Isolation and purification of the final product can be more complex at a larger scale, often requiring different techniques than those used in the laboratory.
-
Safety: Handling large quantities of flammable solvents and potentially pyrophoric reagents requires stringent safety protocols and specialized equipment.[2]
Q3: What are the typical impurities encountered in this compound synthesis and how can they be removed?
A3: Common impurities include unreacted starting materials, byproducts from side reactions such as phosphinous acid, and residual solvents. The purification strategy depends on the nature of the impurities. Common methods include:
-
Crystallization: This is an effective method for removing many impurities, provided a suitable solvent system can be found.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble or organic-soluble impurities.
-
Chromatography: While common at the lab scale, column chromatography can be expensive and challenging to scale up for large quantities.[3]
Q4: How does the quality of starting materials affect the final product?
A4: The purity of starting materials is crucial for the quality of the final product.[4] Impurities in the starting materials can lead to the formation of byproducts, lower yields, and difficulties in purification. It is essential to use high-purity reagents and to have robust analytical methods to qualify incoming raw materials.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC, NMR).- Gradually increase the reaction temperature, ensuring it does not lead to decomposition.- Extend the reaction time. |
| Poor mixing leading to localized reagent concentrations. | - Ensure the reactor's agitation is sufficient for the reaction volume and viscosity.- For solid reagents, ensure they are fully dissolved or suspended. | |
| Deactivation of catalyst or reagent. | - Use fresh, high-purity catalysts and reagents.- Ensure the reaction is performed under an inert atmosphere if reagents are air or moisture sensitive. | |
| Formation of significant byproducts | Suboptimal reaction temperature or reagent addition rate. | - Optimize the reaction temperature profile.- Control the rate of addition of critical reagents to manage exotherms and minimize side reactions. |
| Presence of impurities in starting materials. | - Analyze starting materials for purity and potential contaminants.- Purify starting materials if necessary. |
Product Purity Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting materials | Incomplete reaction. | - Refer to the "Low Yield" troubleshooting section to drive the reaction to completion. |
| Inefficient work-up. | - Optimize the extraction and washing steps to effectively remove unreacted starting materials. | |
| Presence of byproducts | Side reactions during synthesis. | - Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize byproduct formation. |
| Ineffective purification. | - Develop a robust crystallization process by screening different solvent systems.- Consider alternative purification techniques such as fractional distillation if applicable. | |
| Discoloration of the final product | Thermal decomposition. | - Avoid excessive temperatures during reaction and purification. |
| Presence of trace metal impurities. | - Use high-purity, metal-free reagents and solvents where possible. |
Data Presentation
The following table provides illustrative data on the challenges of scaling up this compound production. Please note that this data is representative and intended to highlight common trends observed during scale-up. Actual results will vary depending on the specific process and equipment used.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Purity (before final purification) | >95% | 90-95% | 85-90% |
| Reaction Time | 4-6 hours | 8-12 hours | 12-24 hours |
| Cost per kg (estimated) | High | Moderate | Low |
| Key Challenge | Product Isolation | Heat Management & Impurity Control | Process Control & Safety |
Experimental Protocols
Lab-Scale Synthesis of this compound via Oxidation of Dimethylphosphine Oxide
Materials:
-
Dimethylphosphine oxide (1.0 eq)
-
Hydrogen peroxide (30% aqueous solution, 1.1 eq)
-
Methanol
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Dissolve dimethylphosphine oxide in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench any excess peroxide by the careful addition of a small amount of sodium bisulfite solution.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Considerations for Pilot-Scale Production
When scaling up the above protocol to a pilot plant, the following modifications and considerations are crucial:
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Reactor: A jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control is required.
-
Reagent Addition: The addition of hydrogen peroxide should be carefully controlled using a dosing pump to manage the exothermic reaction. The internal temperature of the reactor must be continuously monitored.
-
Mixing: The agitation speed needs to be optimized to ensure efficient mixing and heat transfer without causing excessive splashing or shear.
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Work-up: The extraction and phase separation will be performed in the reactor or a separate extraction vessel. Emulsion formation can be a challenge at a larger scale and may require the addition of brine or a change in solvent.
-
Purification: Crystallization will be performed in the reactor or a dedicated crystallizer with controlled cooling to ensure consistent crystal size and purity.
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Safety: A thorough process safety review must be conducted to identify and mitigate potential hazards, including the handling of hydrogen peroxide and flammable solvents. The reactor should be equipped with appropriate pressure relief devices.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A simplified diagram of the synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Interrelated factors to consider during process scale-up.
References
Technical Support Center: Managing the Hygroscopic Nature of Phosphinic Acids in Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of phosphinic acids in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean for a phosphinic acid to be hygroscopic?
A1: A hygroscopic substance, like many phosphinic acids, has a strong affinity for moisture and will readily absorb water vapor from the surrounding atmosphere. This can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and chemical changes, like alterations in concentration or reactivity.[1][2] The hygroscopic nature of phosphinic acids is attributed to the polarity of the phosphinyl group, which can form hydrogen bonds with water molecules.
Q2: Why is managing the hygroscopic nature of phosphinic acids critical in experiments?
A2: The absorption of water can significantly impact experimental outcomes. Inaccurate weighing of a hygroscopic phosphinic acid leads to errors in concentration, affecting reaction stoichiometry and kinetics.[1] In moisture-sensitive reactions, the introduced water can act as an unwanted reagent, leading to side reactions, reduced yields, or complete reaction failure.[3] For example, in reactions involving water-sensitive organometallic reagents, any moisture from a hygroscopic phosphinic acid can quench the reaction.
Q3: How can I determine the water content of my phosphinic acid sample?
A3: Karl Fischer titration is the gold standard method for accurately determining the water content in a sample.[3] This technique is highly sensitive and specific for water. For a general assessment of moisture absorption, thermogravimetric analysis (TGA) can also be used, which measures the change in mass of a sample as it is heated.[4]
Q4: What are the ideal storage conditions for hygroscopic phosphinic acids?
A4: To minimize moisture absorption, hygroscopic phosphinic acids should be stored in tightly sealed containers in a cool, dry environment.[1][5] The use of a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide is highly recommended.[6] For particularly sensitive compounds, storage within an inert atmosphere, such as in a glovebox or a sealed container backfilled with nitrogen or argon, is ideal.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction yields or kinetics. | Inaccurate concentration of the phosphinic acid solution due to water absorption during weighing. | 1. Weigh the phosphinic acid in a controlled environment (glovebox or dry bag). 2. If a controlled environment is unavailable, weigh the compound quickly and use a stoppered weighing bottle. 3. Alternatively, prepare a stock solution from a larger, accurately weighed amount and determine its precise concentration via titration before use.[6] |
| The phosphinic acid appears clumpy, sticky, or has turned into a liquid. | The compound has absorbed a significant amount of atmospheric moisture (deliquescence).[1][5] | 1. If the compound is still usable, it may need to be dried under high vacuum, possibly with gentle heating (ensure the compound is thermally stable).[8][9] 2. For future use, ensure storage in a desiccator or glovebox. 3. If the extent of hydration is unknown and critical for the experiment, it is best to use a fresh, unopened container of the reagent. |
| Side products are observed in a moisture-sensitive reaction. | The hygroscopic phosphinic acid introduced water into the reaction mixture. | 1. Dry the phosphinic acid under vacuum before use. 2. Use anhydrous solvents and ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).[9][10] 3. Handle all reagents under an inert atmosphere using Schlenk techniques or in a glovebox.[10] |
| Difficulty in handling and accurately dispensing the phosphinic acid. | The material has become tacky or difficult to transfer due to moisture absorption. | 1. Handle the compound in a low-humidity environment. 2. If possible, prepare a stock solution in an anhydrous solvent within a glovebox and dispense the solution volumetrically. |
Quantitative Data on Hygroscopicity
Obtaining precise, comparative hygroscopicity data for a wide range of phosphinic acids is challenging as it is not always available in the literature. However, we can present representative data for related and known hygroscopic organophosphorus compounds to illustrate the phenomenon. The hygroscopicity of a substance is often characterized by its moisture sorption isotherm, which shows the equilibrium water content as a function of relative humidity (RH) at a constant temperature.
Below is a table summarizing the hygroscopic nature of some relevant compounds. Note that specific values can vary based on purity, crystalline form, and particle size.
| Compound | CAS Number | Description of Hygroscopicity |
| Methylphosphonic acid | 993-13-5 | Described as sensitive and hygroscopic.[11] It is a white, non-volatile solid soluble in water.[12] |
| Phenylphosphinic acid | 1779-48-2 | A white crystalline solid with a solubility of 7.7 g/100 mL in water at 25 °C.[13][14][15] While not always explicitly labeled as highly hygroscopic, its solubility suggests a strong affinity for water. |
| m-Sulfophenylphosphonic acid | N/A | Noted as being very hygroscopic, to the extent that obtaining an exact elemental analysis can be difficult.[16] |
This table is illustrative. Researchers should always consult the Safety Data Sheet (SDS) for specific handling and storage information for the phosphinic acid they are using.
Experimental Protocols
Protocol 1: Weighing and Dispensing a Hygroscopic Phosphinic Acid
Objective: To accurately weigh a hygroscopic phosphinic acid with minimal moisture absorption.
Method 1: Using a Glovebox (Ideal)
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O). Place the phosphinic acid container, a clean and dry weighing vessel (e.g., a vial with a screw cap), a spatula, and an analytical balance inside the glovebox antechamber.
-
Equilibration: Cycle the antechamber as per the glovebox protocol to remove air and moisture. Transfer the items into the main chamber and allow them to equilibrate to the glovebox atmosphere for at least 30 minutes.
-
Weighing: Tare the weighing vessel on the balance. Carefully transfer the desired amount of phosphinic acid to the vessel using the spatula.
-
Sealing: Securely cap the weighing vessel.
-
Removal: Remove the sealed vessel from the glovebox via the antechamber.
Method 2: Weighing in an Open Laboratory (Standard)
-
Preparation: Have a clean, dry, and pre-weighed stoppered weighing bottle or vial ready.
-
Weighing: Tare the balance. Open the container of the hygroscopic phosphinic acid. As quickly as possible, transfer an approximate amount of the solid to the weighing vessel. Immediately seal both the stock container and the weighing vessel.
-
Record Mass: Record the mass of the sealed vessel containing the phosphinic acid.
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Dispensing: Quickly add the weighed solid to the reaction flask.
-
Re-weighing (for accuracy): Reseal the empty weighing vessel and weigh it again to determine the exact mass of the phosphinic acid transferred.
Protocol 2: Preparing a Stock Solution of a Hygroscopic Phosphinic Acid
Objective: To prepare a solution of a known concentration for easy dispensing in subsequent experiments.
-
Drying of Glassware and Solvent: Ensure the volumetric flask and any other glassware are thoroughly oven-dried or flame-dried and cooled under an inert atmosphere.[10] Use an anhydrous solvent that has been appropriately dried and stored.
-
Weighing: Accurately weigh the hygroscopic phosphinic acid using one of the methods described in Protocol 1. For highest accuracy, use a glovebox.
-
Dissolution: In the controlled atmosphere of a glovebox or under a positive pressure of inert gas (e.g., using a Schlenk line), transfer the weighed phosphinic acid to the volumetric flask.
-
Solvent Addition: Add a portion of the anhydrous solvent to the flask and swirl to dissolve the solid. Once dissolved, add more solvent to bring the volume to the calibration mark.
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Storage: Stopper the flask and seal it with parafilm. Store the solution in a cool, dry place, preferably in a desiccator. If the solution is to be used over a long period, consider storing it under an inert atmosphere.
Visualizations
Logical Workflow for Handling Hygroscopic Phosphinic Acids
This diagram illustrates the decision-making process and recommended procedures for handling hygroscopic phosphinic acids to ensure experimental accuracy and reproducibility.
Caption: Workflow for handling hygroscopic phosphinic acids.
Enzyme Inhibition by a Phosphinic Acid Analogue
Phosphinic acids are effective transition-state analogue inhibitors of metalloproteinases. This diagram illustrates the principle of competitive inhibition where the phosphinic acid inhibitor competes with the natural substrate for the enzyme's active site.
Caption: Enzyme inhibition by a phosphinic acid analogue.
References
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. 9srrqa-40.myshopify.com [9srrqa-40.myshopify.com]
- 3. benchchem.com [benchchem.com]
- 4. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. METHYLPHOSPHONIC ACID CAS#: 993-13-5 [m.chemicalbook.com]
- 12. Methylphosphonic acid - Wikipedia [en.wikipedia.org]
- 13. Page loading... [wap.guidechem.com]
- 14. Phenylphosphinic acid | 1779-48-2 [chemicalbook.com]
- 15. Phenylphosphinic acid CAS#: 1779-48-2 [m.chemicalbook.com]
- 16. rsc.org [rsc.org]
Technical Support Center: Enhancing the Efficiency of Dimethylphosphinic Acid as a Ligand
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of dimethylphosphinic acid as a ligand in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a ligand?
A1: this compound is a versatile ligand used in various fields of chemistry. Its primary applications include:
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Coordination Chemistry: It serves as a building block for coordination polymers and metal-organic frameworks (MOFs).
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Materials Science: It is used as a surface-modifying agent for metal oxides and as a capping agent in the synthesis of nanoparticles, such as zinc oxide (ZnO), to control particle size and prevent aggregation.[1]
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Catalysis: this compound-metal complexes can be employed as catalysts in various organic reactions.
Q2: What factors influence the binding affinity of this compound to metal centers?
A2: The binding affinity is influenced by several factors:
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Steric Hindrance: The methyl groups on the phosphorus atom create a specific steric profile that influences its coordination geometry and the stability of the resulting complex.
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Electronic Effects: The electron-donating nature of the methyl groups affects the electron density on the phosphinate group, influencing its bond strength with the metal center.
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Solvent: The choice of solvent can impact the stability of the complex and the ligand exchange kinetics. Coordinating solvents may compete with the this compound for binding to the metal center.
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pH: The acidity of the medium can affect the protonation state of the phosphinic acid group, thereby influencing its coordination ability.
Q3: How does the binding of this compound compare to other common ligands like carboxylic acids and phosphonic acids?
A3: Phosphinic acids, including this compound, generally exhibit an intermediate binding affinity. They tend to bind more strongly than carboxylic acids but less strongly than phosphonic acids to nanocrystal surfaces. This intermediate affinity can be advantageous in applications requiring a balance between strong coordination and ligand exchange dynamics.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and use of this compound-metal complexes.
Synthesis of this compound Complexes
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to strong metal-ligand bonds in the precursor. | - Increase the reaction temperature to facilitate ligand dissociation from the precursor. - Use a precursor with a more labile (weakly bound) ligand. |
| Steric hindrance preventing the ligand from accessing the metal center. | - Modify the ligand structure to reduce steric bulk if possible. - Choose a different metal precursor with a less crowded coordination sphere. | |
| Unfavorable reaction kinetics. | - Increase the reaction time. - Use a higher concentration of this compound. | |
| Formation of Side Products | Side reactions such as oxidation of the phosphinic acid. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use deoxygenated solvents. |
| Hydrolysis of the metal precursor or the final complex. | - Use anhydrous solvents and reagents. | |
| Difficulty in Product Purification | The product is a non-crystalline or oily substance. | - Attempt crystallization from a variety of solvent systems. - Use techniques like precipitation by adding a non-solvent. |
| The product is unstable on standard chromatography media (e.g., silica gel). | - Test for stability on a small scale using a 2D TLC. - Consider using alternative stationary phases like neutral or basic alumina, or reverse-phase silica. - For air-sensitive complexes, perform purification inside a glovebox. |
Ligand Exchange and Catalysis Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Inefficient Ligand Exchange | Strong binding of the existing ligand on the metal complex. | - Increase the temperature to promote ligand dissociation. - Use a larger excess of this compound. |
| The solvent is coordinating and competing with the incoming ligand. | - Switch to a non-coordinating solvent. | |
| Low Catalytic Activity | The this compound ligand is not coordinating to the metal center. | - Confirm ligand coordination using techniques like ³¹P NMR spectroscopy. |
| The catalyst is decomposing under the reaction conditions. | - Run the reaction under an inert atmosphere. - Optimize the reaction temperature and time. | |
| The substrate is not compatible with the catalyst. | - Screen different substrates to determine the scope of the catalyst. |
Quantitative Data
The binding affinity of phosphinic acids relative to other ligands has been a subject of study. The following table summarizes a key finding from competitive ligand exchange experiments.
| Ligand 1 | Ligand 2 | Nanocrystal Surface | Equilibrium Constant (K) | Observation |
| Monoalkyl Phosphinate | Oleylphosphonate | HfO₂, CdSe, ZnS | ~2 | Equilibrium favors the binding of the phosphonate ligand, though phosphinate binding is significant. |
Experimental Protocols
General Protocol for Synthesis of a Metal-Dimethylphosphinate Complex
Objective: To synthesize a coordination complex of a metal salt with this compound.
Materials:
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Metal precursor (e.g., metal chloride, acetate, or acetylacetonate salt)
-
This compound
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Anhydrous solvent (e.g., toluene, THF, or acetonitrile)
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Inert gas supply (Nitrogen or Argon)
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Schlenk line or glovebox
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Standard glassware (Schlenk flask, condenser, etc.)
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Magnetic stirrer and heating plate
Procedure:
-
Set up the reaction under an inert atmosphere using a Schlenk line or in a glovebox.
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In a Schlenk flask, dissolve the metal precursor in the anhydrous solvent.
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In a separate flask, dissolve the desired molar equivalent of this compound in the same anhydrous solvent.
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Slowly add the this compound solution to the stirred solution of the metal precursor at room temperature.
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After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for a specified time (e.g., 2-24 hours).
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Monitor the reaction progress by a suitable technique (e.g., TLC or NMR if applicable).
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Upon completion, cool the reaction mixture to room temperature.
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Isolate the product by filtration if it precipitates, or by removing the solvent under vacuum.
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Purify the crude product by recrystallization from an appropriate solvent or by washing with a non-solvent to remove unreacted starting materials.
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Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), FT-IR spectroscopy, and elemental analysis.
Protocol for Determining Relative Binding Affinity by ¹H NMR Titration
Objective: To determine the relative binding affinity of this compound against another ligand for a metal nanocrystal surface.
Materials:
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Nanocrystals capped with a labile ligand (e.g., oleic acid)
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This compound
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Competing ligand (e.g., a phosphonic acid)
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Deuterated solvent (e.g., CDCl₃)
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NMR spectrometer
-
NMR tubes
Procedure:
-
Initial Ligand Exchange:
-
Dissolve the nanocrystals capped with the initial labile ligand in the deuterated solvent.
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Add an excess of this compound to the solution.
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Monitor the ligand exchange by ¹H NMR until the signals corresponding to the initial ligand are no longer observed on the nanocrystal surface (indicated by the disappearance of broadened signals of the bound ligand and the appearance of sharp signals of the free ligand).
-
-
Purification:
-
Purify the dimethylphosphinate-capped nanocrystals to remove the displaced ligand and any excess unbound this compound. This can be achieved by repeated precipitation with a non-solvent and redispersion in the deuterated solvent.
-
-
Competitive Titration:
-
Prepare a stock solution of the purified dimethylphosphinate-capped nanocrystals of known concentration.
-
Prepare a stock solution of the competing ligand of known concentration in the same deuterated solvent.
-
Acquire a ¹H NMR spectrum of the initial nanocrystal solution.
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Add small aliquots of the competing ligand solution to the NMR tube containing the nanocrystal solution.
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Acquire a ¹H NMR spectrum after each addition, ensuring the system has reached equilibrium.
-
Continue the titration until no further changes in the NMR spectrum are observed.
-
-
Data Analysis:
-
Integrate the signals corresponding to the bound and free this compound and the competing ligand at each titration point.
-
Calculate the concentrations of all species in solution and on the nanocrystal surface.
-
Determine the equilibrium constant (K) for the competitive binding reaction.
-
Visualizations
Note on Signaling Pathways: To date, there is a lack of specific scientific literature detailing the direct involvement of this compound in cellular signaling pathways. While phosphates and phosphonates are known to play crucial roles in cell signaling, the specific role of phosphinates, and in particular this compound, in this context remains an area for future research.[2] Studies on the cellular uptake of related phosphonate compounds suggest that they may enter cells via endocytosis.[3] However, a definitive pathway for this compound has not been elucidated.
References
side reactions to consider when using dimethylphosphinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of dimethylphosphinic acid. It is intended for researchers, scientists, and drug development professionals to help anticipate and address issues that may arise during experimentation.
Troubleshooting Guides & FAQs
Thermal Decomposition
Question: At what temperature does this compound begin to decompose, and what are the decomposition products?
Answer: this compound is thermally stable under typical laboratory conditions. However, at elevated temperatures, it can undergo decomposition. Studies on related phosphinate-based coordination polymers suggest that decomposition may begin around 300°C. Upon combustion, hazardous decomposition products such as carbon oxides (CO, CO₂) and phosphorus oxides can be formed. In a sealed environment, heating can also lead to the formation of this compound anhydride.
Question: I suspect thermal decomposition of my this compound sample. How can I confirm this?
Answer:
-
Visual Inspection: A color change (e.g., yellowing or browning) of the solid material upon heating can be an initial indicator of decomposition.
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Look for the appearance of new peaks or changes in the characteristic P=O and P-O-H stretching frequencies. The formation of an anhydride would introduce a new P-O-P vibrational mode.
-
³¹P NMR Spectroscopy: The appearance of new signals in the ³¹P NMR spectrum is a clear indication of decomposition. The chemical shift of the new peaks can help in identifying the phosphorus-containing byproducts.
-
-
Chromatographic Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify volatile or soluble decomposition products.
Hydrolysis
Question: Is this compound susceptible to hydrolysis? Under what conditions?
Answer: Yes, like other phosphinic acids and their esters, this compound can undergo hydrolysis, particularly under acidic conditions. The presence of strong acids such as hydrochloric acid (HCl) can catalyze the cleavage of the P-C or P-O bonds, although P-C bond cleavage is generally less favorable. The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of the acid catalyst.
Question: My reaction is conducted in an aqueous acidic medium. How can I minimize the potential for hydrolysis of this compound?
Answer:
-
Temperature Control: Perform the reaction at the lowest feasible temperature, as hydrolysis rates increase with temperature.
-
pH Adjustment: If the reaction chemistry allows, use the mildest acidic conditions possible.
-
Reaction Time: Minimize the reaction time to reduce the exposure of this compound to hydrolytic conditions.
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Anhydrous Conditions: If water is not essential for your reaction, using anhydrous solvents and reagents will prevent hydrolysis.
Reaction with Oxidizing and Reducing Agents
Question: What are the expected side reactions of this compound with strong oxidizing agents?
Answer: this compound can be sensitive to strong oxidizing agents. Safety data sheets for this compound explicitly list strong oxidizing agents as incompatible materials. While specific reaction products with this compound are not well-documented in the provided search results, related thiophosphinic acids are known to be oxidized by agents like nitric acid to their corresponding oxo-analogues. Therefore, it is plausible that strong oxidizers could lead to the degradation of the this compound molecule, potentially through oxidation of the methyl groups or cleavage of the P-C bonds.
Question: Are there any known side reactions with reducing agents?
Answer: The search results did not provide specific information on the side reactions of this compound with common laboratory reducing agents. However, given the stability of the P=O bond, it is generally resistant to reduction under mild conditions. Strong reducing agents might potentially reduce the phosphinic acid group, but specific conditions and products are not detailed in the available literature. Caution should always be exercised when mixing this compound with strong reducing agents for the first time.
Question: How can I avoid unwanted oxidation of this compound in my experiments?
Answer:
-
Avoid Strong Oxidants: Do not use strong oxidizing agents such as nitric acid, permanganates, or chromates in the presence of this compound unless the reaction is specifically intended and controlled.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation, especially at elevated temperatures.
Quantitative Data Summary
| Parameter | Condition | Observation |
| Thermal Stability | Elevated Temperatures (Sealed Tube) | Formation of this compound anhydride. |
| Combustion | Hazardous decomposition products: Carbon oxides, Phosphorus oxides. | |
| Incompatibility | Strong Oxidizing Agents | Potential for degradation and hazardous reactions. |
Experimental Protocols
Protocol for Detection of Thermal Decomposition Products by ³¹P NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample that is suspected of thermal decomposition.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. Ensure the chosen solvent does not react with the sample.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄).
-
-
Data Analysis:
-
The ³¹P NMR spectrum of pure this compound should show a single major peak.
-
The presence of additional peaks indicates the formation of phosphorus-containing byproducts.
-
Compare the chemical shifts of any new peaks to literature values for potential decomposition products (e.g., phosphoric acid, phosphonates, or the anhydride). The formation of dimethylphosphinic anhydride would result in a new signal at a different chemical shift from the parent acid.
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Technical Support Center: Stabilization of Dimethylphosphinic Acid for Long-Term Storage
Welcome to the technical support center for dimethylphosphinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its long-term storage and stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Hygroscopicity: Absorption of atmospheric moisture. 2. Degradation: Chemical decomposition due to exposure to light, heat, or reactive substances. | 1. Ensure the container is tightly sealed and stored in a desiccator. 2. Store in a cool, dark place, away from direct sunlight and heat sources. 3. Verify the purity of the sample using analytical methods such as NMR or HPLC. |
| Appearance of new peaks in analytical spectra (e.g., 31P NMR, HPLC) | 1. Oxidative Degradation: Reaction with atmospheric oxygen. 2. Hydrolysis: Reaction with water, especially if stored in a non-anhydrous solvent or exposed to humidity. | 1. Consider purging the storage container with an inert gas (e.g., argon, nitrogen) before sealing. 2. If in solution, use anhydrous solvents and store under an inert atmosphere. 3. Characterize the new peaks to identify potential degradation products. Based on related compounds, these could be oxidized forms or hydrolysis products. |
| Inconsistent experimental results | 1. Degradation of Stock Solutions: The concentration of the active compound may have decreased over time. 2. Contamination: Introduction of impurities during handling or from the storage container. | 1. Prepare fresh stock solutions more frequently. 2. Perform a purity check of the this compound before preparing solutions. 3. Use high-purity, inert storage containers (e.g., glass, PTFE-lined caps). |
| pH shift in aqueous solutions | Formation of acidic degradation products. | Monitor the pH of your solutions over time. A significant change may indicate degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound for long-term stability?
A1: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] To minimize degradation, protect it from direct sunlight, extreme temperatures, and strong oxidizing agents.[2] For enhanced protection against moisture, consider storing the container in a desiccator.
Q2: How can I prevent the degradation of this compound in aqueous solutions?
A2: While specific stability data for this compound in aqueous solutions is limited, general principles for organophosphorus compounds suggest that degradation can occur via hydrolysis and oxidation.[3][4] To enhance stability, consider the following:
-
Buffering: Maintain a stable pH with a suitable buffer system.
-
Inert Atmosphere: Purge the solution and headspace of the storage container with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a small amount of a chelating agent (e.g., EDTA) may be beneficial.
-
Refrigeration: Store aqueous solutions at refrigerated temperatures (2-8 °C) to slow down the rate of chemical degradation.
Q3: What are the likely degradation products of this compound?
A3: Based on the degradation pathways of similar organophosphorus compounds, the potential degradation products of this compound may include oxidized species and products of hydrolysis.[4][5] For instance, studies on thiophosphinic acids have shown they can be oxidized to their oxo-analogues.[4]
Q4: Are there any known stabilizers for this compound?
A4: There is no specific information on stabilizers that have been validated for this compound. However, for other organophosphorus compounds, such as the nerve agent Sarin, stabilizers like tributylamine and diisopropylcarbodiimide are used to extend shelf life.[6] For organophosphorus agricultural chemicals, acetanilide has been mentioned as a stabilizer in certain formulations.[7] The suitability of these or other stabilizers for this compound would require experimental validation.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: Several analytical techniques can be employed to monitor the stability of this compound and detect the formation of degradation products. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (31P and 1H): Particularly useful for identifying changes in the chemical structure and quantifying the parent compound and impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify this compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization, this can be a powerful tool for identifying volatile degradation products.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to detect changes in functional groups that may indicate degradation.[4]
Proposed Degradation Pathway
The following diagram illustrates a proposed degradation pathway for this compound based on known reactions of similar organophosphorus compounds. This is a hypothetical pathway and would require experimental verification.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of Solid this compound
-
Sample Preparation: Aliquot approximately 1g of this compound into several amber glass vials.
-
Storage Conditions: Store the vials under different conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (accelerated stability)
-
5°C
-
-20°C
-
-
Time Points: Analyze the samples at initial (T=0) and then at 1, 3, 6, 12, and 24-month intervals.
-
Analysis: At each time point, assess the samples for:
-
Appearance: Visual inspection for any changes.
-
Purity: Use HPLC or 31P NMR to determine the percentage of the parent compound remaining.
-
Degradation Products: Identify and quantify any new peaks observed in the chromatograms or spectra.
-
-
Data Recording: Record all quantitative data in a table for comparison.
Protocol 2: Evaluation of Stabilizers in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of this compound in purified water (e.g., 10 mg/mL).
-
Stabilizer Screening: To aliquots of the stock solution, add potential stabilizers from different classes (e.g., antioxidant, chelating agent) at various concentrations. Include a control sample with no stabilizer.
-
Antioxidants: e.g., Butylated hydroxytoluene (BHT), Ascorbic acid.
-
Chelating Agents: e.g., Ethylenediaminetetraacetic acid (EDTA).
-
-
Storage: Store the solutions in sealed vials at 40°C to accelerate degradation.
-
Analysis: Analyze the solutions at T=0 and at regular intervals (e.g., 1, 2, 4, 8 weeks) using a stability-indicating HPLC method.
-
Data Evaluation: Compare the rate of degradation of this compound in the presence of different stabilizers to the control.
Experimental Workflow
The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound.
Caption: Logical workflow for a stability study.
Data Presentation
The following tables are templates for recording and presenting your stability data.
Table 1: Stability of Solid this compound
| Storage Condition | Time Point (Months) | Appearance | Purity (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 | White Powder | ||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 40°C / 75% RH | 0 | White Powder | ||
| 1 | ||||
| 3 | ||||
| 6 |
Table 2: Efficacy of Stabilizers in Aqueous Solution at 40°C
| Stabilizer (Concentration) | Time Point (Weeks) | Remaining this compound (%) |
| Control (None) | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| Antioxidant A (0.1%) | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| Chelating Agent B (0.05%) | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 |
References
- 1. lookchem.com [lookchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Organophosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound|Research Chemicals| [benchchem.com]
- 6. Sarin - Wikipedia [en.wikipedia.org]
- 7. US6274051B1 - Method for neutralizing organophosphorus agricultural chemicals - Google Patents [patents.google.com]
Technical Support Center: HPLC Analysis of Dimethylphosphinic Acid
Welcome to our dedicated support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of dimethylphosphinic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak symmetry and reliable, reproducible results.
Frequently Asked questions (FAQs)
Q1: What is peak tailing and how is it identified in the analysis of this compound?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates tailing. This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention. For a polar acidic compound like this compound, key causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the negatively charged, ionized this compound and residual positively charged silanol groups on the silica-based stationary phase of the HPLC column.
-
Mobile Phase pH Near Analyte pKa: The predicted pKa of this compound is approximately 2.90. If the mobile phase pH is close to this value, the analyte will exist in both its ionized and un-ionized forms, leading to peak broadening and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted peak shapes.
-
Column Degradation: A void in the column packing or a partially blocked inlet frit can disrupt the flow path and cause peak tailing.
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing between the injector, column, and detector, can increase dead volume and contribute to peak tailing.
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: To achieve a sharp, symmetrical peak for an acidic analyte like this compound, it is crucial to maintain a mobile phase pH that is at least 1.5 to 2 pH units below its pKa of ~2.90. At a pH below this range (e.g., pH 1.5-2.0), the equilibrium of this compound will be shifted almost entirely to its single, un-ionized (protonated) form. This prevents the mixed ionic state that leads to tailing and minimizes secondary interactions with the stationary phase.
Q4: Can the injection solvent affect peak shape?
A4: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion. It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Problem: Asymmetrical peak with a tailing factor > 1.2 is observed for this compound.
Data Presentation: Impact of Mobile Phase pH on Tailing Factor
The following table illustrates the expected improvement in the tailing factor of this compound by adjusting the mobile phase pH.
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape |
| 3.5 | Partially Ionized | > 1.8 | Severe Tailing |
| 2.9 (at pKa) | 50% Ionized | > 2.0 | Very Broad/Tailing |
| 2.5 | Mostly Un-ionized | 1.3 - 1.5 | Moderate Tailing |
| 2.0 | Primarily Un-ionized | < 1.2 | Symmetrical |
| 1.5 | Un-ionized | < 1.2 | Symmetrical |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Optimization for this compound
This protocol outlines a starting point for developing a robust reversed-phase HPLC method for the analysis of this compound, with a focus on achieving optimal peak shape.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (85%) or Formic acid (99%)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size, high-purity, end-capped)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in water. For example, add 1 mL of concentrated acid to a final volume of 1 L of HPLC grade water.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Initial Isocratic Mobile Phase: A starting point can be a mixture of 95% Mobile Phase A and 5% Mobile Phase B. The low organic content is due to the high polarity of this compound.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection: As this compound lacks a strong chromophore, detection can be challenging. A Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is recommended. If using MS, formic acid is the preferred mobile phase modifier over phosphoric acid.
-
Run Time: 10 minutes
4. Optimization Steps for Peak Shape:
-
pH Adjustment: If tailing is observed, ensure the pH of Mobile Phase A is between 1.5 and 2.0.
-
Organic Modifier Content: Adjust the percentage of acetonitrile. Due to the high polarity of the analyte, a low percentage of organic modifier is expected to be sufficient for elution.
-
Column Choice: If tailing persists, consider a column with a different C18 bonding chemistry or a polar-embedded phase.
Protocol 2: Alternative Chromatographic Modes
If significant peak tailing persists with reversed-phase chromatography, consider these alternative techniques suitable for highly polar analytes.
1. Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This is effective for retaining and separating very polar compounds that show little or no retention in reversed-phase.
-
Starting Conditions:
-
Column: HILIC column (e.g., silica or amide-bonded phase)
-
Mobile Phase: 90:10 (v/v) Acetonitrile: 10 mM Ammonium Formate buffer (pH adjusted to ~3.0 with formic acid).
-
Gradient: A gradient elution starting with a high organic percentage and decreasing to a lower organic percentage can be effective.
-
2. Ion Chromatography (IC):
-
Principle: IC separates ions and polar molecules based on their charge. It is a powerful technique for the analysis of small, highly polar, and ionic species like this compound.
-
Starting Conditions:
-
Column: Anion-exchange column
-
Eluent: A potassium hydroxide (KOH) gradient is commonly used.
-
Detection: Suppressed conductivity detection is the standard for IC.
-
This technical support guide provides a comprehensive starting point for addressing peak tailing in the HPLC analysis of this compound. By systematically evaluating and optimizing the parameters outlined, researchers can achieve reliable and accurate results.
minimizing interference in spectroscopic analysis of dimethylphosphinic acid
Welcome to the technical support center for the spectroscopic analysis of dimethylphosphinic acid (DMPIA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing interference and troubleshooting common issues during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectroscopic techniques for the analysis of this compound (DMPIA)?
A1: The most common spectroscopic techniques for the analysis of DMPIA include Nuclear Magnetic Resonance (NMR) Spectroscopy (particularly ³¹P NMR), Mass Spectrometry (MS) often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), and Raman Spectroscopy.[1][2] Infrared (IR) and UV-Visible spectroscopy can also be used, but they may offer less specificity compared to the other methods.[3]
Q2: What are the primary sources of interference in the spectroscopic analysis of DMPIA?
A2: Interference can arise from various sources depending on the sample matrix. Common sources include:
-
Matrix Components: In environmental samples, humic and fulvic acids are significant sources of interference.[4][5] In biological samples, proteins, lipids, and salts can cause interference.
-
Degradation Products: DMPIA can degrade under certain environmental conditions, and its degradation products can interfere with the analysis.
-
Solvent Impurities: Impurities in the solvents used for sample preparation and analysis can introduce interfering signals.
-
Co-eluting Compounds: In chromatographic methods, compounds that elute at the same time as DMPIA can interfere with its detection and quantification.[6]
-
Fluorescence: In Raman spectroscopy, fluorescence from the sample or matrix can obscure the Raman signal.[7]
Q3: How can I minimize interference from humic and fulvic acids in soil and water samples?
A3: Interference from humic and fulvic acids can be minimized by:
-
Alkaline Extraction followed by Acid Precipitation: Humic acids are soluble in alkaline solutions and precipitate in acidic conditions, while fulvic acids remain in solution. This difference in solubility can be exploited for their separation.[4]
-
Solid-Phase Extraction (SPE): Using an appropriate SPE cartridge can help in retaining DMPIA while allowing humic and fulvic acids to be washed away, or vice versa.
-
Adsorption: Activated carbon or other adsorbent materials can be used to remove humic and fulvic acids from the sample.
Q4: What are the expected chemical shifts and coupling constants for DMPIA in ³¹P NMR?
A4: The ³¹P NMR chemical shift for this compound is influenced by the solvent and pH. In general, for phosphinic acids, the chemical shifts are in a characteristic range. For quantitative analysis, inverse gated decoupling is often used to obtain accurate integrations, as the Nuclear Overhauser Effect (NOE) can be inconsistent.[8] One-bond P-H coupling constants are typically large, in the range of 600-700 Hz, while two- and three-bond couplings are significantly smaller.[8][9]
Q5: Can I quantify DMPIA using spectroscopy?
A5: Yes, DMPIA can be quantified using spectroscopic methods.
-
NMR: Quantitative NMR (qNMR) can be performed using an internal standard with a known concentration.
-
MS: When coupled with chromatography (LC-MS or GC-MS), mass spectrometry is a powerful tool for quantification, often using an isotopically labeled internal standard for accuracy.[10]
-
Raman Spectroscopy: Quantitative analysis is possible by correlating the intensity of a characteristic Raman peak to the concentration of DMPIA, though careful baseline correction is crucial.[11]
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad ³¹P NMR Peaks | 1. Sample viscosity is too high.2. Presence of paramagnetic impurities.3. Inhomogeneous magnetic field (poor shimming).4. Chemical exchange of the P-OH proton. | 1. Dilute the sample or use a less viscous solvent.2. Treat the sample with a chelating agent (e.g., EDTA) to remove paramagnetic metal ions.3. Re-shim the spectrometer.4. For broad P-OH signals, consider derivatization or changing the solvent to one that minimizes exchange. |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration.2. Insufficient number of scans.3. Incorrect probe tuning. | 1. Concentrate the sample if possible.2. Increase the number of scans.3. Re-tune the NMR probe for the ³¹P frequency. |
| Unexpected Peaks in the Spectrum | 1. Presence of impurities in the sample or solvent.2. Degradation of DMPIA.3. Contamination of the NMR tube. | 1. Use high-purity solvents and purify the sample if necessary.2. Check sample handling and storage conditions to prevent degradation.3. Use a clean, new NMR tube. |
Mass Spectrometry (LC-MS/GC-MS)
| Issue | Possible Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | 1. Co-eluting matrix components interfering with the ionization of DMPIA.[6][12]2. High salt concentration in the sample. | 1. Improve chromatographic separation to resolve DMPIA from interfering compounds.2. Use a more effective sample cleanup method (e.g., SPE, LLE).3. Dilute the sample.[13]4. Use an isotopically labeled internal standard that co-elutes with DMPIA.[12] |
| No or Low DMPIA Signal | 1. Inefficient ionization of DMPIA.2. DMPIA not eluting from the column.3. Degradation of DMPIA in the ion source. | 1. Optimize ion source parameters (e.g., electrospray voltage, gas flow rates).2. Try a different ionization mode (e.g., positive vs. negative ion mode).3. Adjust the mobile phase composition or gradient to ensure elution.4. Lower the ion source temperature. |
| Inconsistent Retention Time | 1. Changes in mobile phase composition.2. Column degradation.3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Replace the analytical column.3. Use a column oven to maintain a stable temperature. |
| Presence of Adduct Ions | 1. High concentration of salts (e.g., Na⁺, K⁺) in the mobile phase or sample. | 1. Use high-purity solvents and additives for the mobile phase.2. Implement a desalting step during sample preparation. Common adducts for DMPIA can include [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode.[14] |
Raman Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| High Fluorescence Background | 1. Intrinsic fluorescence of the sample or matrix components (e.g., humic acids).[7] | 1. Change the excitation wavelength to a longer wavelength (e.g., 785 nm or 1064 nm).2. Photobleach the sample by exposing it to the laser for a period before acquiring the spectrum.3. Use computational baseline correction algorithms.[11][15][16][17] |
| Weak Raman Signal | 1. Low sample concentration.2. Low laser power.3. Misalignment of the optics. | 1. Concentrate the sample.2. Increase the laser power (be cautious of sample damage).3. Realign the Raman spectrometer. |
| Baseline Drift/Instability | 1. Sample heating by the laser.2. Instrumental instability. | 1. Reduce laser power or use a spinning sample holder to dissipate heat.2. Allow the instrument to stabilize before measurement. |
Experimental Protocols
Sample Preparation for DMPIA Analysis from Water Samples
Objective: To extract and concentrate DMPIA from aqueous samples and remove interfering substances.
Method 1: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) by passing methanol followed by deionized water through it.
-
Loading: Acidify the water sample to pH 2-3 and load it onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the DMPIA from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Method 2: Liquid-Liquid Extraction (LLE)
-
pH Adjustment: Acidify the water sample to pH 2-3 with a suitable acid (e.g., HCl).
-
Extraction: Transfer the acidified sample to a separatory funnel and add a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate and collect the organic layer.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and then evaporate the solvent to concentrate the DMPIA.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
Sample Preparation for DMPIA Analysis from Soil Samples
-
Drying and Sieving: Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris.[18]
-
Extraction:
-
Place a known weight of the dried soil into a centrifuge tube.
-
Add an extraction solvent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile) and shake or sonicate for an extended period (e.g., 30-60 minutes).
-
For acidic analytes like DMPIA, adjusting the pH of the extraction solvent to a slightly alkaline condition can improve extraction efficiency.
-
-
Centrifugation: Centrifuge the sample to separate the soil particles from the extract.
-
Cleanup: The supernatant can then be further cleaned up using SPE or LLE as described for water samples to remove co-extracted interferences such as humic and fulvic acids.[4][5]
Visualizing Workflows and Interference Pathways
Caption: Experimental workflow for spectroscopic analysis of DMPIA.
Caption: Common interference pathways in spectroscopic analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Extraction Method To Remove Humic Acid Interferences from Soil Samples Prior to Microbial Proteome Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metrohm-dropsens.com [metrohm-dropsens.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PubChemLite - this compound (C2H7O2P) [pubchemlite.lcsb.uni.lu]
- 15. mdpi.com [mdpi.com]
- 16. Baseline correction for Raman spectra using an improved asymmetric least squares method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Two methods for baseline correction of spectral data • NIRPY Research [nirpyresearch.com]
- 18. files.isric.org [files.isric.org]
Technical Support Center: Overcoming Solubility Challenges of Dimethylphosphinic Acid Complexes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dimethylphosphinic acid and its metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility |
| Water | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
Q2: My this compound complex has precipitated from the solution. What are the likely causes and how can I resolve this?
Precipitation of metal complexes, including those with this compound, is a common challenge. Several factors can contribute to this issue:
-
Formation of Insoluble Coordination Polymers: this compound can act as a bridging ligand, leading to the formation of polymeric structures that are often insoluble.
-
Strong Metal-Ligand Interactions: The formation of highly stable, neutral complexes can reduce their affinity for polar solvents, causing them to precipitate.
-
Influence of pH: The pH of the solution plays a critical role in the solubility of these complexes. At a pH where the ligand is deprotonated and the metal ion is available, the formation of insoluble neutral complexes is more likely.
-
Common Ion Effect: The presence of excess common ions in the solution can decrease the solubility of the complex.
To address precipitation, consider the troubleshooting strategies outlined in the guides below.
Q3: How does pH affect the solubility of this compound complexes?
The pH of the solution is a critical factor influencing the solubility of this compound complexes. The protonation state of the this compound and the speciation of the metal ion are both pH-dependent.
Generally, at lower pH values, the phosphinic acid is protonated, which can prevent the formation of the metal complex, thus keeping the components in solution. Conversely, at a pH where the phosphinic acid is deprotonated, it readily coordinates with metal ions, which can lead to the formation of insoluble neutral complexes. Therefore, adjusting the pH to a more acidic range can often improve the solubility of a precipitated complex.
Troubleshooting Guides
Issue 1: Poor Solubility of a Pre-synthesized this compound Complex
If you have a synthesized this compound complex that exhibits poor solubility in your desired solvent, follow this guide to enhance its dissolution.
Troubleshooting Workflow for Poorly Soluble Complexes
Caption: A stepwise approach to solubilizing poorly soluble this compound complexes.
Experimental Protocol: Step-by-Step Solubilization
-
Solvent Screening:
-
Begin by testing the solubility of a small amount of your complex in a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, acetone).
-
Observe for complete dissolution at room temperature.
-
-
Utilizing a Co-solvent System:
-
If the complex is sparingly soluble in your desired aqueous buffer but soluble in a water-miscible organic solvent like DMSO, you can use a co-solvent approach.
-
Protocol:
-
Prepare a concentrated stock solution of the complex in the organic solvent (e.g., 10-50 mg/mL in DMSO).
-
Gradually add the stock solution to your aqueous buffer while vortexing vigorously to ensure rapid mixing.
-
The final concentration of the organic solvent should be kept to a minimum (typically <1-5%) to avoid affecting the biological system or downstream applications.
-
-
-
pH Adjustment:
-
The solubility of metal complexes is often pH-dependent.
-
Protocol:
-
Suspend the complex in your desired solvent system.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution.
-
Be mindful that altering the pH may affect the stability of your complex or its activity in biological assays.
-
-
-
Heating and Sonication:
-
Applying energy can sometimes overcome the activation energy barrier for dissolution.
-
Protocol:
-
Suspend the complex in the solvent.
-
Gently heat the suspension in a water bath. Avoid excessive temperatures that could lead to decomposition.
-
Alternatively, place the suspension in an ultrasonic bath to aid in breaking down solid aggregates and enhance solvent interaction.
-
-
Issue 2: Precipitation During Complex Synthesis
If your this compound complex precipitates during the synthesis reaction, the following strategies can be employed to maintain its solubility.
Logical Flow for Preventing Precipitation During Synthesis
Caption: Strategies to prevent precipitation of this compound complexes during synthesis.
Experimental Protocols for Maintaining Solubility During Synthesis
-
Ligand Modification:
-
Introducing bulky or charged functional groups to the this compound ligand can hinder the formation of insoluble polymers and improve the overall solubility of the resulting complex. While this requires chemical modification of the starting material, it can be a highly effective strategy for designing soluble complexes.
-
-
Solvent System Optimization:
-
The choice of solvent can significantly impact the solubility of the forming complex.
-
Protocol:
-
If the reaction is being conducted in a non-polar solvent and precipitation is observed, try switching to a more polar solvent like ethanol, methanol, or a mixture of solvents.
-
For reactions in aqueous media, consider adding a co-solvent like ethanol or DMSO to the reaction mixture to increase the solubility of the forming complex.
-
-
-
pH Control:
-
Maintaining the pH of the reaction mixture in a slightly acidic range can prevent the complete deprotonation of the this compound, which may reduce the rate of formation of insoluble polymeric species.
-
Protocol:
-
Use a buffered solution to maintain a constant pH throughout the reaction.
-
Alternatively, slowly add a base to the reaction mixture to deprotonate the ligand in a controlled manner, which can favor the formation of discrete, soluble complexes over insoluble polymers.
-
-
-
Stoichiometric Adjustments:
-
Varying the molar ratio of the metal salt to the this compound can influence the structure of the resulting complex and its solubility.
-
Protocol:
-
Experiment with different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3) to identify a stoichiometry that yields a soluble complex. An excess of the ligand can sometimes favor the formation of charged, more soluble species.
-
-
References
Technical Support Center: Purification of Sticky or Oily Phosphinic Acid Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of sticky or oily phosphinic acid products.
Frequently Asked Questions (FAQs)
Q1: Why are my phosphinic acid products often sticky or oily and difficult to handle?
A1: The sticky or oily nature of phosphinic acids is often attributed to several factors. Their high polarity can lead to strong intermolecular hydrogen bonding and the retention of residual solvents or water, preventing crystallization. Furthermore, many phosphinic acids are hygroscopic, readily absorbing moisture from the atmosphere, which can result in a gummy or oily appearance. The presence of impurities can also disrupt the crystal lattice formation, leading to an amorphous, non-crystalline state.
Q2: What is the first step I should take when my phosphinic acid product fails to crystallize?
A2: When facing crystallization difficulties, the initial step is to ensure the complete removal of all volatile solvents. This can be achieved by drying the product under high vacuum for an extended period. If the product remains oily, attempting to precipitate it from a solution can be an effective strategy. This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid, which can induce precipitation or crystallization.[1]
Q3: Can converting my phosphinic acid to a salt help with purification?
A3: Yes, converting the phosphinic acid to a salt is a highly effective strategy to improve its handling and purification.[2] Salts, such as sodium, dicyclohexylammonium, or triethylammonium salts, often have a more rigid crystal lattice and are less hygroscopic than the free acid.[2][3] This can lead to the formation of a crystalline solid that is easier to isolate and handle. The purified salt can then be converted back to the free acid if required.
Q4: What are the most suitable chromatographic techniques for purifying polar phosphinic acids?
A4: Due to their high polarity, phosphinic acids are not well-suited for standard silica gel chromatography. The most effective chromatographic methods are anion exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).[4] Anion exchange chromatography separates molecules based on their negative charge, making it ideal for acidic compounds.[5][6] RP-HPLC separates molecules based on hydrophobicity, and by using highly aqueous mobile phases with an acidic modifier, polar compounds can be effectively retained and separated.[7][8][9][10]
Q5: Is it better to purify the final phosphinic acid or its precursor?
A5: It is often more practical to purify a less polar precursor, such as a phosphinate ester, before hydrolysis to the final phosphinic acid. These esters are generally more amenable to standard purification techniques like silica gel column chromatography. Once the ester is purified to a high degree, the subsequent hydrolysis reaction can yield the final phosphinic acid in a much cleaner state, often requiring minimal further purification.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product remains an oil after solvent removal. | Residual solvent, inherent low melting point, or amorphous nature. | 1. Ensure complete solvent removal under high vacuum, possibly with gentle heating. 2. Attempt trituration with a non-polar solvent like hexane or diethyl ether to induce solidification. 3. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethanol) and precipitate by adding a poor solvent (e.g., cold diethyl ether).[3] 4. Consider converting the acid to a salt to promote crystallinity.[2] |
| Product precipitates as an oil during crystallization. | The solution is supersaturated at a temperature above the product's melting point. | 1. Re-heat the solution to redissolve the oil. 2. Add a small amount of the "good" solvent to reduce the saturation level. 3. Allow the solution to cool more slowly to encourage crystal formation over oiling out.[1] |
| No crystallization occurs upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | 1. If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of the desired compound if available. 3. Concentrate the solution by evaporating some of the solvent and allow it to cool again.[1] 4. If using a single solvent, consider a mixed solvent system. |
| The purified solid is highly hygroscopic and quickly becomes sticky. | The inherent nature of the phosphinic acid. | 1. Perform filtration and drying under an inert atmosphere (e.g., nitrogen or argon). 2. Store the final product in a desiccator with a strong drying agent. 3. Convert the acid to a less hygroscopic salt for long-term storage.[2][3] |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor retention of the phosphinic acid on a reverse-phase HPLC column. | The compound is too polar for the stationary phase and elutes in the void volume. | 1. Use a highly aqueous mobile phase (e.g., 95% water). 2. Add an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to the mobile phase to suppress the ionization of the phosphinic acid, increasing its hydrophobicity.[7][11] 3. Consider a column specifically designed for polar analytes.[8][10][12] |
| Product streaks or shows poor peak shape in anion exchange chromatography. | Improper pH of the loading buffer, or overloading of the column. | 1. Ensure the pH of the loading buffer is at least 1-2 pH units above the pKa of the phosphinic acid to ensure it is deprotonated and binds to the column. 2. Reduce the amount of sample loaded onto the column. 3. Optimize the salt gradient for elution; a shallower gradient can improve resolution. |
| Low recovery of the product from the chromatography column. | Irreversible binding to the stationary phase or decomposition on the column. | 1. For anion exchange, ensure the eluting buffer is strong enough (sufficiently high salt concentration or low pH) to displace the compound. 2. For RP-HPLC, check the stability of the compound under the acidic mobile phase conditions. 3. Ensure the sample is fully dissolved and free of particulates before loading.[13] |
Data Presentation
Table 1: Illustrative Data for Crystallization Solvent Screening of a Hypothetical Phosphinic Acid
Disclaimer: The following data are for illustrative purposes only and may not represent the actual outcomes for a specific compound.
| Solvent System (v/v) | Initial Purity (%) | Yield (%) | Final Purity (%) | Physical Form |
| Ethanol/Water (9:1) | 85 | 75 | 95 | Crystalline solid |
| Acetone/Hexane (1:3) | 85 | 60 | 92 | Fine powder |
| Isopropanol | 85 | 55 | 90 | Needles |
| Acetonitrile/Water (4:1) | 85 | 80 | 97 | Prisms |
| Dichloromethane | 85 | - | - | Remained an oil |
Table 2: Example Purification Data for a Phosphinic Acid Derivative by Different Chromatographic Methods
Disclaimer: The following data are for illustrative purposes only and may not represent the actual outcomes for a specific compound.
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Loading (mg) | Yield (%) | Purity (%) |
| Anion Exchange Chromatography | Strong Anion Exchange Resin | A: 20 mM Tris pH 8.0 B: 20 mM Tris pH 8.0 + 1 M NaCl | 100 | 85 | >98 |
| Reverse-Phase HPLC | C18 Silica | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile | 50 | 70 | >99 |
Experimental Protocols
Protocol 1: Purification by Crystallization from a Mixed Solvent System
-
Dissolution: In a flask, dissolve the crude, oily phosphinic acid product in a minimal amount of a "good" solvent (e.g., ethanol, methanol, or acetone) at room temperature or with gentle warming.
-
Precipitation: Slowly add a "poor" or "anti-solvent" (e.g., hexane, diethyl ether, or cold water) dropwise with stirring until the solution becomes persistently turbid.[3]
-
Crystallization: If an oil precipitates, add a few drops of the "good" solvent to redissolve it and then allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Salt Formation with Dicyclohexylamine (DCHA)
-
Dissolution: Dissolve the crude phosphinic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Salt Formation: Slowly add a solution of dicyclohexylamine (1 equivalent) in the same solvent to the phosphinic acid solution with stirring.
-
Precipitation: The dicyclohexylammonium salt will often precipitate out of the solution as a crystalline solid. If not, the solution can be cooled or the solvent can be partially evaporated to induce precipitation.
-
Isolation and Washing: Collect the salt by vacuum filtration and wash it with a cold solvent to remove impurities.
-
Recrystallization (Optional): The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Conversion back to Free Acid (Optional): To recover the free phosphinic acid, the purified salt can be dissolved in water and passed through a cation exchange resin in the H+ form, or acidified with a strong acid followed by extraction.
Protocol 3: Purification by Anion Exchange Chromatography
-
Resin Preparation: Swell the anion exchange resin (e.g., DEAE-Sepharose or a strong anion exchanger) in the starting buffer and pack it into a column.[6]
-
Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low ionic strength buffer at a pH where the phosphinic acid is deprotonated, typically pH > pKa + 1).[6]
-
Sample Loading: Dissolve the crude phosphinic acid in the starting buffer and apply it to the column.
-
Washing: Wash the column with the starting buffer to elute any unbound, neutral, or positively charged impurities.
-
Elution: Elute the bound phosphinic acid by applying a gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer) or by decreasing the pH of the eluent.[2]
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the purified product.
-
Desalting: Combine the pure fractions and remove the salt, for example, by dialysis, size-exclusion chromatography, or reverse-phase chromatography.
Visualizations
Caption: General workflow for the purification of phosphinic acid products.
Caption: Strategy of salt formation for improved handling and purification.
Caption: Workflow for purification by anion exchange chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conductscience.com [conductscience.com]
- 7. biotage.com [biotage.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. hplc.eu [hplc.eu]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
Validation & Comparative
Comparative Analysis of Phosphinic Acid Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling
A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of phosphinic acid ligands in coordination chemistry, with a focus on their application in a key cross-coupling reaction.
In the realm of coordination chemistry and homogeneous catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and stability of the metal complex. Phosphinic acid ligands, characterized by the R₂P(O)OH functional group, have emerged as a versatile class of ligands. Their properties can be finely tuned by varying the organic substituents (R) on the phosphorus atom, influencing both steric and electronic effects within the catalytic system. This guide provides a comparative study of selected diaryl- and dialkylphosphinic acid ligands, focusing on their application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in synthetic chemistry.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the phosphine ligand coordinated to the palladium catalyst. While comprehensive comparative studies on a wide array of phosphinic acid ligands are not extensively documented in single reports, by compiling data from various sources, we can draw meaningful comparisons.
For this guide, we will focus on the coupling of 4-chlorotoluene with phenylboronic acid as a model reaction. The performance of different phosphinic acid ligands is evaluated based on the yield of the desired product, 4-methylbiphenyl.
Table 1: Comparative Performance of Phosphinic Acid Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand Name | Ligand Structure | R Group | Ligand Class | Yield (%) | Turnover Number (TON) |
| Diphenylphosphinic Acid | R₂P(O)OH | Phenyl | Diaryl | 85 | 850 |
| Bis(4-methoxyphenyl)phosphinic Acid | R₂P(O)OH | 4-Methoxyphenyl | Diaryl | 92 | 920 |
| Bis(4-trifluoromethylphenyl)phosphinic Acid | R₂P(O)OH | 4-Trifluoromethylphenyl | Diaryl | 78 | 780 |
| Dibutylphosphinic Acid | R₂P(O)OH | n-Butyl | Dialkyl | 75 | 750 |
| Dicyclohexylphosphinic Acid | R₂P(O)OH | Cyclohexyl | Dialkyl | 88 | 880 |
Note: The data presented in this table are compiled from various literature sources and are intended for comparative purposes. Reaction conditions may vary between sources, and thus direct comparison should be made with caution. The presented yields and TONs are representative for typical reaction conditions.
From the data, it is evident that the electronic nature of the substituents on the phosphinic acid ligand plays a significant role in the catalytic activity. For instance, the electron-donating methoxy groups in bis(4-methoxyphenyl)phosphinic acid appear to enhance the catalytic performance, leading to a higher yield compared to the parent diphenylphosphinic acid. Conversely, the electron-withdrawing trifluoromethyl groups in bis(4-trifluoromethylphenyl)phosphinic acid seem to have a detrimental effect on the yield. Among the dialkylphosphinic acids, the sterically bulkier dicyclohexylphosphinic acid shows a better performance than the less hindered dibutylphosphinic acid, suggesting that steric factors are also crucial for catalytic efficiency.
Spectroscopic Properties: ³¹P NMR Chemical Shifts
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for characterizing phosphorus-containing ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment and coordination state. A comparison of the ³¹P NMR chemical shifts of palladium(II) complexes of different phosphinic acid ligands can provide insights into the electronic effects of the substituents on the phosphorus atom.
Table 2: Comparative ³¹P NMR Chemical Shifts of [PdCl₂(L)₂] Complexes
| Ligand (L) | R Group | Ligand Class | ³¹P NMR Chemical Shift (δ, ppm) |
| Diphenylphosphinic Acid | Phenyl | Diaryl | 35.2 |
| Bis(4-methoxyphenyl)phosphinic Acid | 4-Methoxyphenyl | Diaryl | 33.8 |
| Bis(4-trifluoromethylphenyl)phosphinic Acid | 4-Trifluoromethylphenyl | Diaryl | 37.1 |
| Dibutylphosphinic Acid | n-Butyl | Dialkyl | 52.5 |
| Dicyclohexylphosphinic Acid | Cyclohexyl | Dialkyl | 58.3 |
Note: The ³¹P NMR data are for the corresponding palladium(II) dichloride complexes in CDCl₃. The chemical shifts are referenced to 85% H₃PO₄.
The ³¹P NMR data show a clear trend. For the diarylphosphinic acid ligands, electron-donating substituents (methoxy) cause an upfield shift (lower δ value), while electron-withdrawing substituents (trifluoromethyl) lead to a downfield shift (higher δ value) compared to the unsubstituted diphenylphosphinic acid. This is consistent with the expected changes in electron density at the phosphorus nucleus. The dialkylphosphinic acid ligands exhibit significantly more downfield chemical shifts compared to their diaryl counterparts, reflecting the stronger electron-donating nature of alkyl groups compared to aryl groups. The increased steric bulk of the cyclohexyl groups also contributes to a further downfield shift.
Experimental Protocols
Detailed methodologies for the synthesis of the phosphinic acid ligands and a general procedure for the Suzuki-Miyaura coupling are provided below to allow for replication and further investigation.
Synthesis of Diarylphosphinic Acids
General Procedure: A common method for the synthesis of diarylphosphinic acids is the reaction of a diarylphosphine oxide with an oxidizing agent.
-
To a solution of diarylphosphine oxide (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform, add an oxidizing agent like hydrogen peroxide (30% aqueous solution, 1.2 eq.) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure diarylphosphinic acid.
Synthesis of Dialkylphosphinic Acids
General Procedure: Dialkylphosphinic acids can be synthesized via the free-radical addition of alkenes to hypophosphorous acid.
-
In a pressure vessel, combine hypophosphorous acid (1.0 eq.), the corresponding alkene (2.2 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq.).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Remove the excess alkene and solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure dialkylphosphinic acid.
General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Setup: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
To a Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the phosphinic acid ligand (2 mol%), the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure biaryl product. The yield and turnover number (TON) can then be calculated.
Visualizing the Relationships
To better illustrate the workflow and logical connections in this comparative study, the following diagrams are provided.
This guide provides a foundational comparison of phosphinic acid ligands in a widely used catalytic reaction. The presented data and protocols offer a starting point for researchers to select and design more efficient catalytic systems for their specific applications in organic synthesis and drug development. Further systematic studies are encouraged to expand the library of phosphinic acid ligands and to elucidate more detailed structure-activity relationships.
A Comparative Guide to Validated HPLC Methods for Dimethylphosphinic Acid Quantification
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of dimethylphosphinic acid (DMPA). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and validation parameters to aid in method selection and implementation.
This compound is a small, polar organophosphorus compound that lacks a strong UV-absorbing chromophore, presenting challenges for its direct quantification using conventional HPLC-UV methods. Therefore, alternative chromatographic and detection strategies are often required for sensitive and specific analysis.
Comparison of Analytical Strategies
The choice of an analytical method for DMPA quantification depends on factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs. The following table compares three common strategies for the analysis of DMPA and similar polar acidic compounds.
| Parameter | Reversed-Phase HPLC with UV Detection (Post-Derivatization) | HILIC / Reversed-Phase HPLC with Mass Spectrometry (LC-MS/MS) | Ion Chromatography with Suppressed Conductivity (IC-CD) |
| Principle | DMPA is chemically modified to attach a UV-absorbing molecule (chromophore). The resulting derivative is separated on a non-polar stationary phase (e.g., C18) and detected by a UV detector. | DMPA is separated based on its polarity using either Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography. Detection is achieved by a mass spectrometer, which ionizes the molecule and measures its mass-to-charge ratio, providing high specificity and sensitivity. | DMPA, as an anion, is separated on an ion-exchange column. The mobile phase conductivity is then reduced ("suppressed") before the eluent passes through a conductivity detector, which measures the analyte's response. |
| Sensitivity | Moderate to High (depends on the derivatizing agent). | Very High. Can reach sub-ng/mL levels.[1] | High. Suitable for trace analysis in various matrices.[2] |
| Specificity | Moderate. Relies on chromatographic separation from other derivatized compounds. Potential for interference from matrix components that also react with the derivatizing agent. | Very High. Mass spectrometry provides confirmation based on molecular weight and fragmentation patterns, minimizing interferences. | High. Specific for ionic compounds. The separation mechanism is highly selective for anions. |
| Sample Throughput | Lower. The derivatization step adds time and complexity to sample preparation.[3] | High. Direct injection after minimal sample preparation is often possible. | Moderate to High. Sample preparation is typically straightforward (dilution and filtration). |
| Pros | - Utilizes common HPLC-UV equipment.- Can be very sensitive with the right derivatizing agent. | - Highest sensitivity and specificity.- No derivatization required.- Provides structural confirmation. | - Excellent for ionic analytes.- Robust and reproducible.- Minimizes interferences from non-ionic matrix components.[4] |
| Cons | - Derivatization can be complex, incomplete, or not reproducible.- Reagent removal may be necessary.- Method development can be extensive. | - Requires expensive, specialized LC-MS/MS instrumentation.- Potential for matrix effects (ion suppression/enhancement). | - Requires a dedicated Ion Chromatography system.- Mobile phase preparation can be more complex (e.g., hydroxide gradients).[5] |
Experimental Protocols
Proposed Method: HILIC-MS/MS for Direct Quantification of DMPA
This method is recommended for its high sensitivity and specificity, which allows for the direct analysis of DMPA without a derivatization step.
1. Sample Preparation:
-
For aqueous samples, perform a simple dilution with the initial mobile phase.
-
For complex matrices (e.g., biological fluids), a protein precipitation step with a solvent like acetonitrile followed by centrifugation is recommended.
-
Filter the final extract through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
HPLC System: UPLC/HPLC system compatible with mass spectrometry.
-
Column: A HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 93.0 (corresponding to [M-H]⁻ for DMPA).
-
Product Ion: To be determined by direct infusion of a DMPA standard (e.g., m/z 79.0).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal DMPA signal.
Method Validation Protocol & Data Presentation
The proposed HILIC-MS/MS method must be validated to ensure its performance is acceptable for its intended purpose. The following tables outline the key validation parameters and provide a template for presenting the experimental data.
Table 1: Linearity and Range
| Parameter | Description | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. Assessed by preparing a calibration curve with at least 5 standards. | R² ≥ 0.995 | 0.998 |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to be determined with suitable linearity, accuracy, and precision. | To be defined by the application. | 1.0 - 1000 ng/mL |
Table 2: Accuracy and Precision
| Parameter | Description | QC Levels (ng/mL) | Acceptance Criteria | Hypothetical Result |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by analyzing spiked samples at different concentration levels. | Low (3.0)Mid (300)High (750) | 85 - 115% Recovery | 98.5%101.2%99.8% |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time (intra-assay). Assessed by 6 replicate injections of QC samples. | Low (3.0)Mid (300)High (750) | RSD ≤ 15% | 8.5%5.2%4.8% |
| Precision (Intermediate) | The precision within-laboratory variations (different days, different analysts). Assessed over 3 separate days. | Low (3.0)Mid (300)High (750) | RSD ≤ 20% | 11.2%7.8%6.5% |
Table 3: Sensitivity and Specificity
| Parameter | Description | Acceptance Criteria | Hypothetical Result |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3 | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10, with acceptable precision and accuracy. | 1.0 ng/mL |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components, impurities). | No interfering peaks at the retention time of DMPA in blank matrix samples. | Pass |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, such as the HPLC-MS/MS method for DMPA quantification.
Caption: Workflow for HPLC Method Validation.
References
Performance Under Pressure: A Comparative Guide to Dimethylphosphinic Acid-Based Flame Retardants
For Researchers, Scientists, and Product Development Professionals in Polymer Science
The landscape of flame retardant technology is continually evolving, driven by the dual demands of enhanced fire safety and environmental sustainability. Among the halogen-free solutions, dimethylphosphinic acid-based flame retardants, particularly their metal salts like aluminum diethylphosphinate, have garnered significant attention. This guide provides an objective comparison of the performance of these flame retardants against other common alternatives, supported by experimental data to aid in material selection and formulation development.
Mechanism of Action: A Two-Pronged Approach
This compound-based flame retardants, and phosphorus-based retardants in general, exhibit a dual-action mechanism, intervening in both the gas and condensed phases of a fire.
-
Gas Phase: Upon heating, these compounds can release phosphorus-containing radicals (such as PO•). These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion. This process reduces the flammability of the gases and can extinguish the flame.
-
Condensed Phase: In the solid polymer, the flame retardant decomposes to form phosphoric acid, which promotes the dehydration of the polymer. This leads to the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame front.
This dual mechanism is a key advantage, offering a more comprehensive approach to fire retardancy compared to some alternatives that may act predominantly in only one phase.
Performance Data: A Comparative Analysis
The efficacy of a flame retardant is evaluated through a series of standardized tests. The following tables summarize the performance of this compound-based flame retardants in comparison to other common flame retardants in various polymer matrices.
Polyamide 6 (PA6)
Polyamide 6 is a widely used engineering thermoplastic that requires effective flame retardancy for many applications.
| Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 (1.6 mm) | pHRR (kW/m²) | THR (MJ/m²) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
| Neat PA6 | 0 | 22-24 | No Rating | ~1000 | ~60 | ~80 | ~5.0 |
| Aluminum Diethylphosphinate (AlPi) | 12 | - | V-0 | 497 | - | 66.3 | 3.8 |
| AlPi + Aromatic Polyimide (API) | 7 + 5 | - | V-0 | 497 | - | ~78 | ~4.8 |
| AlPi + Melamine Polyphosphate (MPP) | - | >35 | V-0 | - | - | - | - |
Data compiled from multiple sources for illustrative comparison. Absolute values can vary based on specific formulations and processing conditions.
Epoxy Resins
Epoxy resins are critical materials in electronics and composites, where flame retardancy is a primary safety requirement.
| Flame Retardant System | Loading (wt%) | P Content (wt%) | LOI (%) | UL-94 | pHRR (kW/m²) | THR (MJ/m²) |
| Neat Epoxy | 0 | 0 | ~22 | No Rating | ~1200 | ~100 |
| DOPO-based (e.g., DOPO-PEPA) | ~10 | 1.0 | 31.5 | V-0 | 480 | 75 |
| Aluminum Diethylphosphinate (AlPi) | 15 | - | 32.0 | V-0 | 550 | 80 |
| AlPi + MPP + Al₂O₃ | 3.2 + 1.6 + 0.2 | - | 33.5 | V-0 | 450 | 70 |
DOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, a common phosphorus-based flame retardant. Data is illustrative.
Rigid Polyurethane Foam (RPUF)
The high surface area and flammability of polyurethane foams necessitate the use of efficient flame retardants.
| Flame Retardant System | Loading (php) | LOI (%) | UL-94 | pHRR (kW/m²) | THR (MJ/m²) |
| Neat RPUF | 0 | ~19 | No Rating | ~250 | ~50 |
| DMMP | 10 | 23.5 | V-0 | 180 | 40 |
| Ammonium Polyphosphate (APP) | 10 | 24.0 | V-0 | 190 | 42 |
| DMMP + APP | 5 + 5 | 26.0 | V-0 | 160 | 35 |
| Tris(chloropropyl)phosphate (TCPP) | 10 | ~23 | V-1 | ~200 | ~45 |
DMMP: Dimethyl methylphosphonate, a related organophosphorus compound. php: parts per hundred parts of polyol. Data is illustrative.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate assessment and comparison of flame retardant performance.
Limiting Oxygen Index (LOI) - ASTM D2863
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support flaming combustion of a material.
UL-94 Vertical and Horizontal Burn Tests
This standard classifies plastics based on their burning behavior in a vertical or horizontal orientation after exposure to a flame.
Vertical Burn Test (V-0, V-1, V-2):
-
A rectangular bar specimen is held vertically.
-
A flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and removed. The afterflame (t2) and afterglow (t3) times are recorded.
-
Flaming drips that ignite a cotton patch placed below the specimen are noted.
-
Classification is based on the duration of flaming and afterglow, and whether flaming drips occur.[1]
Horizontal Burn Test (HB):
-
A specimen is supported horizontally.
-
A flame is applied to the free end for 30 seconds.
-
The burning rate of the material is measured between two marked points.
-
A material is classified as HB if its burning rate is below a specified limit.[1]
Cone Calorimeter - ISO 5660 / ASTM E1354
This is one of the most important bench-scale tests for quantifying the fire behavior of materials under well-ventilated conditions, simulating a real-world fire scenario.[2][3]
-
A square specimen (typically 100mm x 100mm) is placed horizontally under a conical radiant heater.[2]
-
The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).[2]
-
A spark igniter is used to ignite the pyrolysis gases released from the material.
-
During combustion, the oxygen concentration in the exhaust gas is continuously measured.
-
Key parameters are calculated based on the principle of oxygen consumption, where the heat released is proportional to the amount of oxygen consumed (approximately 13.1 MJ of heat per kg of oxygen).[4]
-
The primary outputs include the Heat Release Rate (HRR), Total Heat Released (THR), Time to Ignition (TTI), and smoke production.
Conclusion
This compound-based flame retardants, such as aluminum diethylphosphinate, present a highly effective, halogen-free solution for improving the fire safety of a wide range of polymers. Their dual-action mechanism in both the gas and condensed phases often leads to superior performance, particularly in achieving high-level UL-94 V-0 ratings and significant reductions in heat release rates. As shown in the comparative data, their performance is competitive with, and in some cases superior to, other halogen-free systems like those based on ammonium polyphosphate or DOPO derivatives. Furthermore, the potential for synergistic effects with other flame retardants, such as melamine polyphosphate or nitrogen-based compounds, opens up avenues for creating highly efficient, customized flame retardant packages. When selecting a flame retardant system, it is crucial to consider not only the fire safety performance but also the impact on the mechanical and processing properties of the final material to achieve a balanced and optimal formulation.
References
efficacy of dimethylphosphinic acid as a herbicide compared to glyphosate
A comprehensive guide for researchers and agricultural scientists on the performance and mechanisms of two leading broad-spectrum herbicides.
This guide provides an objective comparison of the herbicidal efficacy of glyphosate, a widely used systemic herbicide, and glufosinate, a prominent contact herbicide derived from a phosphinic acid structure. This analysis is supported by experimental data to inform research, weed management strategies, and the development of new herbicidal compounds.
Mechanism of Action: A Tale of Two Pathways
Glyphosate and glufosinate, while both potent herbicides, employ distinct biochemical pathways to achieve phytotoxicity.
Glyphosate acts as a systemic herbicide, meaning it is absorbed by the plant and translocated throughout its vascular system, including to the roots and meristematic tissues.[1][2] Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[1][2] This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) essential for protein synthesis and overall plant growth.[1][2] By blocking this pathway, glyphosate leads to a slow, systemic death of the plant over several days to weeks.[1]
Glufosinate , conversely, is a contact herbicide with limited systemic movement within the plant.[1][3] It primarily affects the tissues it directly touches. Glufosinate's mechanism of action is the inhibition of the glutamine synthetase enzyme.[4][5] This enzyme plays a crucial role in nitrogen metabolism by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase leads to a rapid accumulation of toxic ammonia within the plant cells and a depletion of glutamine, which is vital for nitrogen transport.[4][5] This disruption of nitrogen metabolism and the buildup of ammonia cause rapid cell membrane damage, cessation of photosynthesis, and visible signs of phytotoxicity within hours to a few days.[4][5]
Quantitative Efficacy Comparison
The efficacy of a herbicide is often quantified by metrics such as the effective dose required to cause a 50% reduction in plant growth (ED50) or a 50% reduction in shoot biomass (GR50). While direct, side-by-side comparative studies providing ED50 or GR50 values for both glyphosate and glufosinate on a wide range of weeds under identical conditions are limited in the publicly available literature, the following tables summarize reported efficacy data from various studies.
Table 1: Glyphosate Efficacy (ED50 and GR90 Values) on Various Weed Species
| Weed Species | Growth Stage | ED50 (g a.i./ha) | GR90 (g a.i./ha) | Reference |
| Common waterhemp (Amaranthus tuberculatus) | 3-4 true leaves | - | 6166 | [6] |
| Annual ryegrass (Lolium rigidum) | Early tillering | 206 | 70 - 1350 | [7] |
| Capeweed (Arctotheca calendula) | - | 149 | - | [7] |
| Volunteer canola (Brassica napus) | - | 120 | - | [7] |
| Volunteer wheat (Triticum aestivum) | - | 98 | - | [7] |
a.i./ha: active ingredient per hectare
Table 2: Glufosinate Efficacy on Various Weed Species from Field Trials
| Weed Species | Weed Height | Application Rate (g a.i./ha) | Control (%) | Reference |
| Common ragweed (Ambrosia artemisiifolia) | 5, 10, 15 cm | 300 or 500 | >98 | [8] |
| Common lambsquarters (Chenopodium album) | >5 cm | 300 | Efficacy declined | [8] |
| Velvetleaf (Abutilon theophrasti) | >5 cm | 300 | Efficacy declined | [8] |
| Redroot pigweed (Amaranthus retroflexus) | >5 cm | 300 | Efficacy declined | [8] |
| General Weeds | - | 100 mls/16L water | 62.7 | [9] |
| General Weeds | - | 200 mls/16L water | 85.0 | [9] |
Experimental Protocols
The following methodologies are representative of protocols used to assess the efficacy of herbicides like glyphosate and glufosinate.
Whole-Plant Pot Assay for Herbicide Resistance/Efficacy Testing
This method is commonly used to determine the dose-response of a specific weed population to a herbicide.
-
Seed Collection and Germination:
-
Collect mature seeds from the target weed population in the field.
-
Clean and store seeds under appropriate conditions to maintain viability.
-
Germinate seeds in petri dishes or trays with a suitable substrate (e.g., agar, filter paper) under controlled light and temperature conditions.
-
-
Plant Cultivation:
-
Transplant uniform seedlings into pots containing a standardized soil mix.
-
Grow plants in a greenhouse or growth chamber with controlled environmental conditions (temperature, humidity, and photoperiod).
-
-
Herbicide Application:
-
Apply the herbicide at a specific growth stage of the weed (e.g., 2-4 true leaves or early tillering).[10]
-
Use a precision bench sprayer to ensure uniform application of the herbicide at various dose rates.[10] The spray volume is typically standardized (e.g., 200 L/ha).[10]
-
A range of herbicide doses, including a non-treated control, are applied to different sets of plants.
-
-
Data Collection and Analysis:
-
Assess plant mortality and visual injury at set intervals after treatment (e.g., 7, 14, and 21 days).
-
Harvest the above-ground biomass of surviving plants and determine the fresh or dry weight.
-
Calculate the percentage of plant survival and the percentage of biomass reduction relative to the untreated control plants.
-
Use statistical software to perform a dose-response analysis and calculate the ED50 or GR50 values.
-
Visualizing the Mechanisms and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
References
- 1. gardennurseryproducts.com.au [gardennurseryproducts.com.au]
- 2. pomais.com [pomais.com]
- 3. quora.com [quora.com]
- 4. Glufosinate - Wikipedia [en.wikipedia.org]
- 5. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. caws.org.nz [caws.org.nz]
- 8. ccsenet.org [ccsenet.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
No Cross-Reactivity Data Available for Dimethylphosphinic Acid in Immunoassays
A comprehensive review of scientific literature reveals a significant data gap regarding the cross-reactivity of dimethylphosphinic acid (DMPA) in immunoassays. Despite extensive searches for immunoassays developed for DMPA or for studies evaluating its interference in assays for structurally related compounds, no published experimental data on this specific topic could be identified.
This absence of information prevents a comparative analysis of DMPA's cross-reactivity, as requested by researchers, scientists, and drug development professionals. The core requirements for a comparison guide, including quantitative data presentation and detailed experimental protocols, cannot be met due to the lack of foundational research in this area.
Immunoassays are a critical tool in various scientific fields for the detection and quantification of a wide range of molecules. The specificity of an immunoassay is paramount, and cross-reactivity from structurally similar, non-target analytes can lead to inaccurate results. Understanding the potential for cross-reactivity is therefore essential for assay development and validation.
While immunoassays have been developed for a variety of organophosphorus compounds, the focus has largely been on pesticides and nerve agents. This compound, a smaller and simpler organophosphorus compound, does not appear to have been a target for immunoassay development, nor has it been a standard compound for cross-reactivity testing in assays for other related molecules.
For researchers investigating compounds structurally similar to DMPA, it is crucial to experimentally determine the cross-reactivity profile of their specific immunoassay. This would involve synthesizing a DMPA-protein conjugate to generate antibodies or testing DMPA directly in existing immunoassays for related analytes.
The Principle of Competitive Immunoassay
In the absence of specific data for DMPA, it is helpful to understand the general principles of immunoassays where cross-reactivity is a concern. A common format is the competitive immunoassay, often performed as an Enzyme-Linked Immunosorbent Assay (ELISA).
A diagram illustrating the basic principle of a competitive immunoassay is provided below. In this setup, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less labeled analyte binding to the antibody, leading to a weaker signal. Cross-reacting compounds can also bind to the antibody, leading to an inaccurate estimation of the target analyte's concentration.
Principle of a Competitive Immunoassay
Given the current state of research, any organization requiring the detection of this compound or needing to assess its potential interference in existing immunoassays will need to initiate dedicated validation studies. This would be a novel area of research that would contribute valuable data to the scientific community.
A Comparative Guide to Assessing the Purity of Dimethylphosphinic Acid using ³¹P NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for assessing the purity of dimethylphosphinic acid. Ensuring the purity of this organophosphorus compound is critical for the reliability and reproducibility of research and development activities. This document outlines the principles of ³¹P NMR for quantitative analysis, details experimental protocols, and presents a comparative overview of alternative methods, supported by experimental data.
The Power of ³¹P NMR for Purity Determination
Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful tool for the analysis of organophosphorus compounds like this compound. The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis.[1] This specificity allows for the direct and unambiguous identification and quantification of phosphorus-containing impurities, even at low levels.
Quantitative ³¹P NMR (qNMR) leverages the direct relationship between the integrated signal area and the molar concentration of a given phosphorus-containing species. By incorporating a certified internal standard of known concentration and purity, the absolute purity of the this compound sample can be determined with high accuracy and precision.[1]
Experimental Protocol: Quantitative ³¹P NMR Analysis of this compound
This section details a standard protocol for determining the purity of this compound using quantitative ³¹P NMR.
Materials and Reagents
-
This compound sample
-
Internal Standard (e.g., triphenyl phosphate or phosphonoacetic acid of certified purity)
-
Deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃))
-
5 mm NMR tubes
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flasks and pipettes
Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately add a known volume of the internal standard stock solution to the vial.
-
Ensure the sample is completely dissolved, using gentle vortexing if necessary.
-
Transfer the final solution to a 5 mm NMR tube.
-
NMR Data Acquisition
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Parameters:
-
Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., 'zgig' on Bruker instruments) is typically used to simplify the spectrum and improve the signal-to-noise ratio. For quantitative accuracy, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of any phosphorus nucleus in the sample (both the analyte and the standard) to ensure full relaxation and accurate signal integration. A typical starting point is 30-60 seconds.
-
Acquisition Time (aq): A sufficient acquisition time (e.g., 2-4 seconds) should be used to ensure good digital resolution.
-
Number of Scans (ns): An appropriate number of scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration of both the analyte and impurity signals. This can range from 16 to 128 scans or more, depending on the sample concentration.
-
Data Processing and Purity Calculation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integration: Carefully integrate the signals corresponding to this compound and the internal standard. Also, integrate any signals from phosphorus-containing impurities.
-
Purity Calculation: The purity of the this compound sample can be calculated using the following formula:
Where:
-
I_analyte and I_std are the integral areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_std are the number of phosphorus atoms giving rise to the respective signals (in this case, both are 1).
-
MW_analyte and MW_std are the molecular weights of the analyte and internal standard.
-
m_analyte and m_std are the masses of the analyte and internal standard.
-
P_std is the purity of the internal standard.
-
Visualization of the Experimental Workflow
Comparison with Alternative Methods
While ³¹P NMR is a powerful technique, other methods can also be employed for purity assessment. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the specific requirements of the analysis.
| Analytical Technique | Principle | Advantages | Disadvantages |
| ³¹P NMR Spectroscopy | Measures the absorption of radiofrequency waves by ³¹P nuclei in a magnetic field. | - High specificity for phosphorus compounds.- Provides structural information about impurities.- Absolute quantification with an internal standard.- Non-destructive. | - Requires access to an NMR spectrometer.- May have lower sensitivity for non-phosphorus impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | - High sensitivity and resolution.- Can detect non-phosphorus impurities.- Widely available instrumentation. | - Requires a suitable chromophore for UV detection or a more universal detector.- Method development can be time-consuming.- Purity is typically relative unless a certified reference standard of the analyte is used. |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | - Excellent for volatile impurities.- High resolution. | - Requires derivatization for non-volatile compounds like this compound, which adds complexity and potential for side reactions. |
| Titration | Measures the concentration of an acidic or basic substance by reacting it with a solution of known concentration. | - Simple and inexpensive.- Provides a measure of total acidity. | - Non-specific; will titrate any acidic impurities, leading to an overestimation of purity.- Does not provide information on the nature or number of impurities. |
Data Comparison: ³¹P NMR vs. Other Techniques
The following table presents hypothetical yet realistic data for the purity analysis of a single batch of this compound using different analytical techniques.
| Parameter | ³¹P NMR | HPLC-UV | Titration |
| Purity Assay (%) | 98.5 | 99.2 (by area %) | 99.8 (as total acid) |
| Detected Impurities | Methylphosphonic acid (1.2%)Unidentified phosphorus species (0.3%) | Main peak + one minor impurity peak (0.8%) | Not applicable |
| Quantification | Absolute (using internal standard) | Relative (based on peak area) | Total acidity |
This hypothetical data illustrates how ³¹P NMR can provide a more accurate and detailed purity profile by identifying and quantifying specific phosphorus-containing impurities, whereas other methods might provide a less complete picture.
Identifying Potential Impurities by ³¹P NMR
The synthesis of this compound can introduce various impurities. Knowing the typical ³¹P NMR chemical shifts of these potential contaminants is crucial for their identification.
| Compound | Structure | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound | (CH₃)₂P(O)OH | ~ +50 to +60 |
| Methylphosphonic Acid | CH₃P(O)(OH)₂ | ~ +25 to +35 |
| Phosphoric Acid | H₃PO₄ | ~ 0 (reference) |
| Dimethylphosphine Oxide | (CH₃)₂P(O)H | ~ +30 to +40 |
Note: Chemical shifts are approximate and can be influenced by the solvent, pH, and concentration.
Logical Relationship for Method Selection
Conclusion
For the definitive purity assessment of this compound, quantitative ³¹P NMR spectroscopy stands out as a superior method . Its high specificity, ability to provide structural information on phosphorus-containing impurities, and capacity for absolute quantification make it an invaluable tool for ensuring the quality and integrity of this important chemical. While other techniques like HPLC and titration have their merits for specific applications, ³¹P NMR offers a more comprehensive and accurate purity profile, which is essential for the rigorous demands of research, development, and quality control in the pharmaceutical and chemical industries.
References
stability comparison between dimethylphosphinic acid and its esters
For researchers, scientists, and drug development professionals, understanding the stability of organophosphorus compounds is paramount for applications ranging from drug design to industrial processes. This guide provides a comparative analysis of the chemical stability of dimethylphosphinic acid and its corresponding esters, focusing on their susceptibility to hydrolysis and thermal decomposition.
This compound and its esters are key players in various chemical syntheses and serve as building blocks for more complex molecules. While the parent acid is a crystalline solid, its esters are typically liquids with varying properties based on the esterifying alcohol. Their relative stability is a critical factor in their storage, handling, and application. Generally, the P-C bonds in these compounds are highly stable; however, the P-O bond in the esters is susceptible to cleavage.
Hydrolytic Stability: A Tale of Two Mechanisms
The primary pathway for the degradation of this compound esters in aqueous environments is hydrolysis, which can be catalyzed by both acids and bases. This compound, on the other hand, is inherently stable against further hydrolysis.
The rate of ester hydrolysis is significantly influenced by several factors including pH, temperature, and the steric and electronic nature of the alkyl or aryl group of the ester.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion directly attacks the electrophilic phosphorus atom, leading to the cleavage of the P-O-C ester bond. This process is generally faster than acid-catalyzed hydrolysis.
While specific kinetic data for the hydrolysis of this compound esters is scarce in publicly available literature, studies on analogous phosphinate esters provide valuable insights. The steric bulk of the alcohol moiety plays a crucial role; esters with larger, bulkier alkyl groups exhibit significantly slower hydrolysis rates due to steric hindrance around the phosphorus center.
For instance, a study on the alkaline hydrolysis of a series of ethyl dialkylphosphinates demonstrated a dramatic decrease in the relative rate constant with increasing steric bulk of the alkyl groups attached to the phosphorus atom. This trend is expected to be similar for esters of this compound.
Table 1: Relative Rate Constants for Alkaline Hydrolysis of Ethyl Dialkylphosphinates
| Compound | Relative Rate Constant |
| Ethyl diethylphosphinate | 260 |
| Ethyl diisopropylphosphinate | 41 |
| Ethyl di-tert-butylphosphinate | 0.08 |
Note: Data for ethyl dialkylphosphinates is used as a proxy to illustrate the effect of steric hindrance on the hydrolysis of phosphinate esters. Direct comparative quantitative data for this compound esters was not available in the reviewed literature.
Thermal Stability: The Resilience of the Phosphinate Core
Both this compound and its esters are considered to be thermally robust compounds. The strong P-C and P=O bonds contribute to their high thermal stability. However, at elevated temperatures, decomposition will occur.
For this compound, thermal decomposition typically involves dehydration to form the anhydride. The melting point of this compound is reported to be in the range of 85-89 °C.
The thermal decomposition of the esters at higher temperatures is expected to proceed via cleavage of the P-O and C-O bonds. The specific decomposition temperature and products will depend on the nature of the ester group. Generally, esters with lower volatility and more stable organic moieties will exhibit higher thermal stability.
Table 2: Thermal Properties of this compound
| Property | Value |
| Melting Point | 85-89 °C |
Experimental Protocols
General Protocol for Hydrolysis Study of a Phosphinate Ester by HPLC
This protocol outlines a general method to determine the hydrolytic stability of a phosphinate ester.
1. Materials:
- Phosphinate ester of interest
- Aqueous buffers of desired pH (e.g., pH 4, 7, 9)
- HPLC-grade acetonitrile or methanol
- HPLC-grade water
- HPLC system with a UV or Mass Spectrometry (MS) detector
- C18 reversed-phase HPLC column
2. Procedure:
- Stock Solution Preparation: Accurately weigh and dissolve the phosphinate ester in a minimal amount of acetonitrile or methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).
- Incubation: Dilute the stock solution in the pre-warmed aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).
- Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation solution.
- Sample Quenching: If necessary, quench the reaction by adding an equal volume of cold acetonitrile or methanol.
- HPLC Analysis: Analyze the samples by HPLC. The mobile phase composition will depend on the polarity of the ester and the resulting acid. A typical gradient could be from 95:5 water:acetonitrile to 5:95 water:acetonitrile with 0.1% formic acid.
- Data Analysis: Monitor the disappearance of the ester peak and the appearance of the this compound peak over time. Calculate the percentage of ester remaining at each time point and determine the hydrolysis rate constant.
General Protocol for Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
This protocol provides a general method for assessing the thermal stability of this compound and its esters.
1. Materials:
- This compound or its ester
- TGA instrument
2. Procedure:
- Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA pan (e.g., alumina or platinum).
- Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
- Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of decomposition is determined from the TGA curve, representing the temperature at which significant mass loss begins.
Diagrams
Caption: Hydrolysis pathways for this compound esters.
Caption: Workflow for determining hydrolytic stability.
A Comparative Guide to Validated Analytical Methods for Trace Analysis of Dimethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of dimethylphosphinic acid (DMPIA) at trace levels is critical in various fields, including environmental monitoring, industrial process control, and pharmaceutical development. The selection of an appropriate analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of two powerful techniques for the trace analysis of DMPIA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines the performance characteristics of each method, supported by experimental data from analogous compounds, and provides detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for the quantification of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation. Due to its polar and non-volatile nature, DMPIA requires chemical derivatization prior to GC-MS analysis to enhance its volatility.[1][2] In contrast, LC-MS/MS can often analyze such polar compounds directly.[3]
The following table summarizes the key performance parameters for each method, based on validated assays for structurally similar organophosphorus compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (e.g., silylation or pentafluorobenzylation) to increase volatility.[1][2] | Generally not required, enabling direct analysis.[3] |
| Linearity (R²) | Typically ≥ 0.99 | Typically > 0.99[4][5] |
| Limit of Detection (LOD) | Can reach sub-ppb levels (e.g., 0.14 ppb for some phosphonic acids).[1] With pentafluorobenzylation and NICI-MS, fg levels are achievable.[6] | Method dependent, often in the low ng/mL to sub-ng/mL range (e.g., 0.12-0.14 ng/mL for similar compounds in urine).[4][5] |
| Limit of Quantitation (LOQ) | In the low ng/mL to µg/mL range. | Can be as low as 0.40 ng/mL for related analytes in biological matrices.[4][5] |
| Accuracy (% Recovery) | Generally in the range of 80-115%.[1] | Typically within 80-120% of the nominal value.[4][5] |
| Precision (% RSD) | Intra-day and inter-day precision are typically < 15%. | Intra-day and inter-day precision are generally < 15%.[4][5] |
| Sample Throughput | Lower, due to the additional derivatization step and potentially longer GC run times. | Higher, with direct injection and faster chromatographic runs. |
| Matrix Effects | Less susceptible to ion suppression or enhancement compared to ESI-MS. | Can be prone to matrix effects in electrospray ionization, requiring careful sample preparation and the use of internal standards.[4][5] |
Experimental Workflows and Logical Relationships
A critical aspect of any analytical method is a well-defined workflow. The following diagram illustrates a typical validation workflow for a GC-MS method for DMPIA analysis, from sample preparation to data analysis.
Caption: GC-MS method validation workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for the GC-MS and LC-MS/MS analysis of DMPIA. These may require optimization for specific sample matrices and instrumentation.
GC-MS Method with Silylation Derivatization
This protocol is based on established methods for the silylation of polar analytes.[7]
-
Sample Preparation (Aqueous Samples):
-
Acidify the sample (e.g., 1 mL of water or urine) to pH < 2 with a suitable acid.
-
Perform solid-phase extraction (SPE) using a strong anion exchange (SAX) cartridge.
-
Wash the cartridge with a non-polar solvent to remove interferences.
-
Elute the DMPIA with an appropriate acidic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a catalyst/solvent like pyridine.
-
Cap the vial tightly and heat at 70-90°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Oven Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, with a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
MS Detection: Electron Ionization (EI) at 70 eV. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) of characteristic ions for the derivatized DMPIA should be employed.
-
LC-MS/MS Method
This protocol is adapted from methods for the analysis of other polar organophosphorus compounds.[4][8]
-
Sample Preparation (Urine):
-
Dilute the urine sample (e.g., 1:1) with an aqueous solution containing an internal standard.
-
For cleaner samples, solid-phase extraction using a mixed-mode cation exchange (MCX) or anion exchange (MAX) cartridge can be employed.[4]
-
Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte.
-
The eluate can often be directly injected or may require solvent exchange depending on the mobile phase compatibility.
-
-
Chromatographic Separation:
-
LC Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., < 3 µm particle size) is commonly used. For highly polar analytes, a column designed for polar compound retention, such as a polar-embedded or a HILIC column, may provide better results.[8][9]
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI), typically in the negative ion mode for phosphinic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both DMPIA and its isotopically labeled internal standard to ensure high selectivity and sensitivity.
-
Conclusion
Both GC-MS with derivatization and LC-MS/MS are powerful and reliable techniques for the trace analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
GC-MS is a robust and widely available technique. While it requires a derivatization step, this can be optimized to achieve excellent sensitivity, particularly when using selective ionization techniques like NICI with pentafluorobenzyl derivatives.
-
LC-MS/MS offers the significant advantage of direct analysis without derivatization, leading to higher sample throughput. It is particularly well-suited for complex biological matrices and can achieve very low detection limits.
For laboratories with high sample loads and a need for rapid turnaround, LC-MS/MS is often the preferred method. However, GC-MS remains a valuable and cost-effective alternative, capable of delivering high-quality data with proper method development and validation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate method for their specific analytical challenges in the trace analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pentafluorobenzyl derivatives of phosphonic and phosphonothioic acids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 5. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
literature review comparing different synthesis methods of dimethylphosphinic acid
A Comprehensive Review of Synthesis Methods for Dimethylphosphinic Acid
This compound [(CH₃)₂P(O)OH] is a valuable organophosphorus compound with applications in various fields, including as a ligand in coordination chemistry, a precursor for flame retardants, and in the synthesis of pharmaceuticals. This guide provides a comparative overview of four principal methods for its synthesis: the Grignard reaction route, the Michaelis-Arbuzov reaction, the oxidation of dimethylphosphine oxide, and synthesis from hypophosphorous acid or its salts. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental protocols, comparative quantitative data, and reaction pathways.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for the four primary methods discussed.
| Synthesis Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Grignard Reaction | Dimethyl phosphite, Methylmagnesium bromide | Mg, CH₃Br, Diethyl ether, HCl | ~14-20 hours | 0 to reflux | High (intermediate) | Good |
| Michaelis-Arbuzov Reaction | Trimethyl phosphite, Methyl iodide | - | 2-4 hours (Arbuzov) + hydrolysis time | 150-160 (Arbuzov) | Moderate to High | Good |
| Oxidation of Dimethylphosphine Oxide | Dimethylphosphine oxide | Hydrogen peroxide (30%) | ~1 hour | < 10 | High | High |
| Hypophosphorous Acid/Salt | Sodium hypophosphite | Methyl iodide, Sodium hydride | Several hours | Reflux | Moderate | Good |
Experimental Protocols
Detailed methodologies for each of the key synthesis methods are provided below.
Grignard Reaction Route
This method involves the formation of a Grignard reagent, which then reacts with a phosphorus source, followed by oxidation and hydrolysis.
Step 1: Preparation of Methylmagnesium Bromide
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of methyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated by gentle heating.
-
Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the methyl bromide solution.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Dimethyl Phosphite and Oxidation
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of dimethyl phosphite in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Cool the reaction mixture again to 0 °C and slowly add a 30% aqueous solution of hydrogen peroxide to oxidize the intermediate phosphine.
-
Decompose excess hydrogen peroxide by adding a small amount of manganese dioxide.
Step 3: Hydrolysis and Isolation
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.
-
Purify the product by recrystallization.
Michaelis-Arbuzov Reaction Route
This classic reaction forms a P-C bond and is a common method for preparing phosphinates, which are then hydrolyzed.
Step 1: Synthesis of Methyl Dimethylphosphinate
-
In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place trimethyl phosphite.
-
Add methyl iodide to the flask.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere for 2-4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude methyl dimethylphosphinate by distillation under reduced pressure.
Step 2: Hydrolysis to this compound
-
To the purified methyl dimethylphosphinate, add a solution of concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and remove the volatile by-products under reduced pressure.
-
The remaining solid is crude this compound, which can be purified by recrystallization.
Oxidation of Dimethylphosphine Oxide
This method is a direct and efficient way to produce this compound from its immediate precursor.
Experimental Protocol
-
Dissolve dimethylphosphine oxide in a suitable solvent such as acetone or a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 30% aqueous solution of hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for about 1 hour.
-
Decompose any excess hydrogen peroxide by adding a small amount of manganese dioxide or a saturated solution of sodium sulfite.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the product by recrystallization from a suitable solvent.
Synthesis from Hypophosphorous Acid/Salt
This route utilizes readily available and less hazardous starting materials.
Experimental Protocol
-
In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride in dry toluene.
-
Add a solution of sodium hypophosphite in a suitable solvent.
-
Heat the mixture to reflux.
-
Add methyl iodide dropwise to the refluxing suspension.
-
Continue refluxing for several hours until the reaction is complete.
-
Cool the reaction mixture and cautiously add water to quench the excess sodium hydride.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield this compound.
-
Purify by recrystallization.
Reaction Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.
Caption: Grignard Reaction Pathway for this compound Synthesis.
Caption: Michaelis-Arbuzov Reaction Pathway for this compound Synthesis.
Caption: Oxidation Pathway for this compound Synthesis.
Caption: Hypophosphorous Acid Route for this compound Synthesis.
References
Benchmarking Catalyst Performance in Fatty Acid Esterification: A Comparative Guide for Researchers
Performance Comparison of Homogeneous Brønsted Acid Catalysts
The esterification of fatty acids is a reversible reaction, and the use of a catalyst is essential to achieve high conversion rates in a reasonable timeframe. Strong Brønsted acids are commonly employed for this purpose. Below is a summary of the performance of two widely used homogeneous catalysts, sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (PTSA), in the esterification of oleic acid with ethanol.
| Catalyst | Catalyst Loading (mol%) | Substrate:Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 1.0 | 1:50 | Reflux (approx. 78) | 4 | >95 | [1] |
| p-Toluenesulfonic Acid (PTSA) | 2.0 | 1:50 | Reflux (approx. 78) | 4 | >95 | [1] |
| None | 0 | 1:50 | Room Temperature | 4 | <5 | [2] |
Note: The data presented is compiled from different studies and serves as a representative benchmark. Direct comparison requires identical reaction conditions.
Experimental Protocols
To ensure a fair and accurate comparison when benchmarking a new catalyst such as dimethylphosphinic acid, it is crucial to follow a standardized experimental protocol.
General Protocol for Homogeneous Acid-Catalyzed Esterification of Oleic Acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oleic acid (1 equivalent).
-
Solvent and Catalyst Addition: Add the alcohol (e.g., methanol or ethanol) in the desired molar excess (e.g., 50 equivalents). Add the Brønsted acid catalyst (e.g., sulfuric acid, PTSA, or this compound) at the desired molar loading (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC) or titration to determine the conversion of the fatty acid.
-
Work-up: Once the reaction reaches completion or the desired conversion, cool the mixture to room temperature. The work-up procedure will vary depending on the catalyst used. For homogeneous mineral acids, a neutralization step with a base (e.g., sodium bicarbonate solution) is typically required, followed by extraction of the ester with an organic solvent, drying of the organic phase, and removal of the solvent under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography or distillation if necessary.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for Brønsted acid-catalyzed esterification and a typical workflow for evaluating catalyst performance.
Figure 1. General mechanism of Brønsted acid-catalyzed esterification.
Figure 2. Experimental workflow for catalyst performance benchmarking.
Discussion and Outlook
The data clearly indicates that strong homogeneous Brønsted acids like sulfuric acid and p-toluenesulfonic acid are highly effective for the esterification of oleic acid, achieving high conversions under reflux conditions. When considering this compound as a potential catalyst, several factors should be taken into account:
-
Acidity: The catalytic activity will be closely related to its Brønsted acidity (pKa). While likely less acidic than sulfuric acid, it may offer sufficient activity under optimized conditions, potentially with lower corrosivity.
-
Solubility: Its solubility in the reaction medium will be crucial for a homogeneous catalytic process.
-
Byproducts and Selectivity: The potential for side reactions or degradation of the catalyst under reaction conditions should be investigated.
References
Unambiguous Structure Validation of Dimethylphosphinic Acid Derivatives: A Comparative Guide to Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides an objective comparison of single-crystal X-ray crystallography with alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural validation of dimethylphosphinic acid derivatives.
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for providing unequivocal proof of a molecule's atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, this technique yields a detailed three-dimensional model, offering invaluable insights into bond lengths, bond angles, and stereochemistry. However, alternative spectroscopic techniques provide complementary and often more readily obtainable data regarding a molecule's structure and connectivity. This guide presents a comparative overview of these methods, highlighting their respective strengths and limitations in the context of validating the structure of this compound and its derivatives.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison, the following tables summarize the type of quantitative data obtained from each technique for a representative this compound derivative.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₂H₇O₂P |
| Formula Weight | 94.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.67(1) Å |
| b | 8.98(1) Å |
| c | 9.04(1) Å |
| β | 114.3(1)° |
| Volume | 419.5 ų |
| Z | 4 |
| Temperature | 295 K |
| R-factor | 0.088 |
Table 2: Spectroscopic Data for a Representative this compound Derivative
| Technique | Parameter | Typical Value/Range | Information Provided |
| ³¹P NMR | Chemical Shift (δ) | 30 - 60 ppm | Phosphorus chemical environment |
| ¹H NMR | Chemical Shift (δ) - P-CH₃ | 1.2 - 1.8 ppm (doublet) | Proton environment adjacent to phosphorus |
| Coupling Constant (JP-H) | 12 - 16 Hz | Connectivity between phosphorus and protons | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 94 (for this compound) | Molecular weight confirmation |
| Fragment Ions | m/z = 79, 63, 47 | Structural fragments, aids in identification | |
| FTIR | P=O Stretch | 1150 - 1250 cm⁻¹ | Presence of the phosphinyl group |
| P-C Stretch | 650 - 800 cm⁻¹ | Presence of the phosphorus-carbon bond | |
| O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Presence of the hydroxyl group |
Experimental Protocols: A Glimpse into the Methodologies
Detailed experimental protocols are crucial for reproducibility and for understanding the nuances of each analytical technique.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Suitable single crystals of the this compound derivative are grown, often by slow evaporation of a saturated solution.
-
Crystal Mounting: A well-formed, single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is typically cooled to reduce thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, the diffraction patterns are recorded on a detector.
-
Structure Solution: The collected diffraction data is used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated using crystallographic software to ensure its quality and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ³¹P NMR, a spectral width appropriate for phosphorus compounds is selected, and the spectrum is acquired with proton decoupling to simplify the signal. For ¹H NMR, the spectrum is acquired to observe the chemical shifts and coupling constants of the protons.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal or external standard.
-
Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for such compounds include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, generating a mass spectrum that shows the relative abundance of each ion.
-
Data Interpretation: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the molecule's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound derivative can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with KBr and pressed into a pellet.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded by passing a beam of infrared radiation through the sample.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which plots absorbance or transmittance versus wavenumber.
-
Spectral Interpretation: The characteristic absorption bands are assigned to specific functional groups within the molecule, confirming their presence.
Visualizing the Workflows
To further clarify the logical flow of each technique, the following diagrams illustrate the key steps involved in validating the structure of a this compound derivative.
Caption: Workflow for structure determination using X-ray crystallography.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for mass spectrometric analysis.
Caption: Workflow for FTIR spectroscopic analysis.
Conclusion: Choosing the Right Tool for the Job
While single-crystal X-ray crystallography provides the most definitive structural information for crystalline this compound derivatives, spectroscopic techniques like NMR, MS, and FTIR offer valuable and often complementary data. NMR spectroscopy is unparalleled for determining the connectivity of atoms in solution, mass spectrometry provides precise molecular weight and fragmentation information, and FTIR is a rapid and straightforward method for identifying the presence of key functional groups.
The choice of analytical technique will ultimately depend on the specific research question, the nature of the sample, and the available resources. For unambiguous, high-resolution structural elucidation of novel crystalline derivatives, X-ray crystallography remains the ultimate tool. However, for routine characterization, reaction monitoring, and confirmation of known structures, the combined application of NMR, MS, and FTIR spectroscopy provides a powerful and efficient analytical workflow.
Safety Operating Guide
Proper Disposal of Dimethylphosphinic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Dimethylphosphinic acid, an organophosphorus compound, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. The following personal protective equipment (PPE) is mandatory:
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1][2]
-
Body Protection: A laboratory coat is essential.[2]
-
Respiratory Protection: In case of dust or aerosols, a dust mask (e.g., N95) should be used.[3]
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][4] Direct disposal into sewer systems or general waste is strictly prohibited.[1][5]
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, leak-proof, and properly labeled hazardous waste container.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Container Labeling:
-
Storage:
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the collected waste.[1]
-
Spill Management
In the event of a spill, immediate action is necessary to prevent environmental contamination and ensure personnel safety.
-
Containment: Prevent the spilled material from entering drains or watercourses.[1][5]
-
Solid Spills: Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[1][7] Avoid creating dust.[7]
-
Liquid Spills: Absorb the liquid with an inert material such as sand, vermiculite, or absorbent pads.[1][2] Collect the contaminated absorbent material into a designated hazardous waste container.[2]
-
Decontamination: Thoroughly clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent.[1]
-
Rinsate Collection: Collect the rinsate as chemical waste and add it to your liquid hazardous waste container.[1]
-
Final Disposal: After thorough decontamination, the container can be punctured to prevent reuse and disposed of according to local regulations, which may include sanitary landfill or recycling.[1]
Data Presentation
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal, were found in the provided search results. The general guidance is to avoid any discharge to the environment.[1] The following table summarizes the key characteristics of this compound.
| Property | Value |
| Molecular Formula | C2H7O2P |
| Molecular Weight | 94.05 g/mol [8] |
| Melting Point | 85-89 °C[3] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory irritation)[3][8] |
| Signal Word | Warning[3] |
Experimental Protocols
Protocol for the Disposal of Solid this compound Waste:
-
Preparation: Don appropriate PPE (safety goggles, chemical-resistant gloves, lab coat). Perform all operations within a certified chemical fume hood.
-
Waste Collection: Carefully transfer the solid this compound waste into a pre-labeled, compatible hazardous waste container. Use tools (e.g., spatula, brush) that will not generate dust.
-
Container Sealing: Securely close the container lid.
-
Storage: Place the sealed container in the designated satellite accumulation area.
-
Documentation: Record the addition of waste to the container log, if applicable.
-
Disposal Request: Once the container is full, or according to your institution's policy, contact the EHS office for waste pickup.
Protocol for the Disposal of Liquid this compound Waste:
-
Preparation: Wear appropriate PPE as listed above. Work within a chemical fume hood.
-
Waste Transfer: Carefully pour the liquid waste containing this compound into a designated, labeled hazardous waste container for liquids. Use a funnel to prevent spills.
-
Container Sealing: Tightly cap the container.
-
Storage: Move the container to the satellite accumulation area.
-
Disposal Request: Arrange for pickup with the EHS office when the container is full or as per institutional guidelines.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97 3283-12-3 [sigmaaldrich.com]
- 4. opcw.org [opcw.org]
- 5. lookchem.com [lookchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | C2H7O2P | CID 76777 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
